molecular formula C10H18ClN B089264 2-Aminoadamantane hydrochloride CAS No. 10523-68-9

2-Aminoadamantane hydrochloride

Cat. No.: B089264
CAS No.: 10523-68-9
M. Wt: 187.71 g/mol
InChI Key: WLDWDRZITJEWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoadamantane hydrochloride is a structural isomer of the well-characterized pharmaceutical amantadine (1-aminoadamantane), sharing its distinctive rigid tricyclic adamantane cage but with the amine group positioned at the 2-carbon . This specific structural difference makes it a valuable reference standard and a tool for probing structure-activity relationships in medicinal chemistry research. Researchers are interested in this compound to investigate the pharmacological importance of the amino group's placement on the adamantane structure, which can significantly alter interactions with biological targets. Its primary research applications are derived from the known mechanisms of its isomer, focusing on its potential as an N -methyl-D-aspartate (NMDA) receptor antagonist and its activity at dopamine receptors, which are relevant to the study of neurological signaling pathways and excitotoxicity . Additionally, due to the established antiviral properties of the adamantane class, which act as inhibitors of the influenza A virus M2 ion channel , this compound serves as a key chemical entity in virology research for exploring novel antiviral agents and overcoming viral resistance. The study of this compound thus provides critical insights across neuroscientific and virological disciplines, helping to elucidate complex biological mechanisms and advance drug discovery.

Properties

IUPAC Name

adamantan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10H,1-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDWDRZITJEWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13074-39-0 (Parent)
Record name 2-Adamantanamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60147021
Record name 2-Adamantanamine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-68-9
Record name 2-Adamantanamine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10523-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Adamantanamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Adamantanamine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13.7]dec-2-ylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Aminoadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminoadamantane hydrochloride, an isomer of the well-known antiviral and anti-parkinsonian agent amantadine (1-aminoadamantane hydrochloride), presents a compelling case for the nuanced structure-activity relationships within the adamantane class of compounds. While extensive research has elucidated the multifaceted mechanism of action of amantadine, specific data for the 2-amino isomer remains comparatively sparse. This technical guide synthesizes the available information on the pharmacological targets of aminoadamantanes, providing a framework for understanding the probable mechanisms of action of this compound. The primary activities of this class of compounds are centered on antiviral effects, primarily through the inhibition of the influenza A M2 proton channel, and neurological effects, mediated by antagonism of the N-methyl-D-aspartate (NMDA) receptor and modulation of the dopaminergic system. This document provides a comparative analysis of the quantitative data for relevant adamantane derivatives, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanisms of Action: A Comparative Perspective

The biological activity of aminoadamantane derivatives is critically dependent on the substitution pattern on the adamantane cage. The positioning of the amino group at the secondary carbon (C2) in 2-aminoadamantane, as opposed to the tertiary bridgehead carbon (C1) in amantadine, is known to alter the pharmacological profile. Generally, the mechanisms of action for aminoadamantanes can be categorized into antiviral and neurological effects.

Antiviral Activity: Influenza A M2 Proton Channel Inhibition

The most well-established mechanism of action for aminoadamantanes is the inhibition of the M2 proton channel of the influenza A virus.[1] This channel is essential for viral replication, as it facilitates the uncoating of the virus within the host cell by allowing protons to enter the virion.[2] By blocking this channel, aminoadamantanes prevent the release of viral genetic material into the cytoplasm, thus halting the replication cycle.[3]

While amantadine is a known inhibitor of the M2 channel, studies on 2-aminoadamantane suggest it is less potent in this regard. This difference in activity underscores the importance of the C1 substitution for effective M2 channel blockade.

Neurological Activity

Aminoadamantanes exhibit complex neurological effects, which are the basis for their use in treating Parkinson's disease and other neurological conditions.[4] These effects are primarily attributed to two mechanisms: NMDA receptor antagonism and modulation of the dopaminergic system.

Aminoadamantanes act as non-competitive antagonists of the NMDA receptor, a key glutamate receptor involved in excitatory neurotransmission.[4][5] They physically block the open ion channel, thereby preventing excessive influx of calcium ions that can lead to excitotoxicity, a process implicated in neurodegenerative diseases.[6] The affinity for the NMDA receptor is influenced by the substitution on the adamantane nucleus.

The anti-parkinsonian effects of aminoadamantanes are also linked to their influence on the dopaminergic system.[7] Evidence suggests that these compounds can enhance dopamine release and inhibit its reuptake at the presynaptic terminal.[8][9] This leads to an increase in the concentration of dopamine in the synaptic cleft, which can help to alleviate the motor symptoms of Parkinson's disease.

Quantitative Data

Specific quantitative data for this compound is limited in the public domain. The following tables summarize the available data for amantadine (1-aminoadamantane hydrochloride) and other relevant adamantane derivatives to provide a comparative context.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainAssay TypeCell LineEC₅₀ / IC₅₀ (µM)
Amantadine (1-Aminoadamantane HCl)A/H3N2Plaque ReductionMDCK~1.0-5.0[10]
RimantadineA/H3N2Plaque ReductionMDCK~0.5-2.0[10]
Glycyl-rimantadineA/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11[10]

Table 2: NMDA Receptor Binding Affinity of Adamantane Derivatives

CompoundRadioligandBrain RegionKᵢ (µM)
Amantadine (1-Aminoadamantane HCl)[³H]MK-801CerebellumNot significantly different from control[11]
Memantine (1-Amino-3,5-dimethyladamantane HCl)[³H]MK-801CerebellumNot significantly different from control[11]
Ketamine[³H]MK-801Cortex0.5 (approx.)[12]
Memantine[³H]MK-801-1 (approx.)[12]

Table 3: Dopaminergic Activity of Adamantane Derivatives

CompoundAssayPreparationEffect
Amantadine (1-Aminoadamantane HCl)Dopamine ReleaseRat StriatumIncreased extracellular dopamine[13]
Amantadine (1-Aminoadamantane HCl)Dopamine ReuptakeStriatal SynaptosomesNo change in activity[14]
MemantineDopamine ReuptakeStriatal SynaptosomesNo change in activity[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of aminoadamantane derivatives.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

  • Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are seeded in 96-well plates to form a confluent monolayer.[10]

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in cell culture medium.

  • Infection and Treatment: The cell monolayer is infected with a specific strain of influenza A virus. Immediately after, the different concentrations of the test compound are added.[15] Control wells with virus only and cells only are included.

  • Incubation: Plates are incubated for 48-72 hours to allow for the development of cytopathic effects in the virus control wells.[10]

  • Quantification: Cell viability is assessed by staining with a dye such as crystal violet or neutral red. The dye is then solubilized, and the absorbance is measured using a plate reader.[15][16]

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits 50% of the viral cytopathic effect, is calculated by plotting the percentage of cell viability against the compound concentration.[15]

NMDA Receptor Binding Assay

This assay determines the binding affinity of a compound to the NMDA receptor.

  • Membrane Preparation: Brain tissue from a specific region (e.g., cortex or cerebellum) is homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors.[11]

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801), glutamate, and glycine (to ensure the receptor is in an activated state).[11] Various concentrations of the unlabeled test compound are added to compete with the radioligand for binding.

  • Incubation: The mixture is incubated to reach binding equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The 50% inhibitory concentration (IC₅₀) is determined from a competition curve, and the inhibitory constant (Kᵢ) is calculated using the Cheng-Prusoff equation.[8]

Dopamine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine into presynaptic terminals.

  • Synaptosome Preparation: Brain tissue, typically the striatum, is homogenized to prepare synaptosomes, which are resealed nerve terminals containing dopamine transporters.

  • Uptake Assay: Synaptosomes are incubated with varying concentrations of the test compound.[14]

  • Initiation of Uptake: Radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, the uptake is stopped by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained by the synaptosomes on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC₅₀) is determined from a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

M2_Proton_Channel_Inhibition Mechanism of Influenza A M2 Proton Channel Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Virion Virion M2_Channel M2 Proton Channel Viral_RNA Viral RNA M2_Channel->Viral_RNA Acidification & Uncoating Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Release Endosome Endosome (Acidic pH) Protons H+ Protons->M2_Channel Influx Aminoadamantane 2-Aminoadamantane Hydrochloride Aminoadamantane->M2_Channel Blockade NMDA_Receptor_Antagonism NMDA Receptor Antagonism by Aminoadamantanes cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to (Excessive) Aminoadamantane 2-Aminoadamantane Hydrochloride Aminoadamantane->Ion_Channel Blocks (Open Channel) Dopaminergic_Modulation Dopaminergic Modulation by Aminoadamantanes cluster_presynaptic Presynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Synaptic_Cleft Synaptic Cleft (Increased Dopamine) Dopamine_Vesicles->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Aminoadamantane 2-Aminoadamantane Hydrochloride Aminoadamantane->Dopamine_Vesicles Enhances Release Aminoadamantane->DAT Inhibits Reuptake Experimental_Workflow_CPE_Assay Experimental Workflow for CPE Inhibition Assay Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Infect_Cells Infect Cells with Virus Incubate_24h->Infect_Cells Add_Compound Add Serial Dilutions of Test Compound Infect_Cells->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Stain_Cells Stain Viable Cells (e.g., Crystal Violet) Incubate_48_72h->Stain_Cells Measure_Absorbance Measure Absorbance Stain_Cells->Measure_Absorbance Calculate_EC50 Calculate EC₅₀ Measure_Absorbance->Calculate_EC50 End End Calculate_EC50->End

References

The Dawn of Antivirals: An In-depth Guide to the Early Discovery and Development of Aminoadamantanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The story of aminoadamantanes marks a pivotal moment in medicinal chemistry and the fight against viral diseases. It begins with adamantane, a unique, highly symmetrical, and rigid tricyclic hydrocarbon (C₁₀H₁₆). First conceived of in 1924 and later isolated from crude oil in 1933, adamantane remained a chemical curiosity for decades.[1][2] The first laboratory synthesis by Prelog in 1941 was inefficient, yielding very little of the compound.[1][2] A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer developed an efficient synthesis using a Lewis acid-catalyzed rearrangement, making adamantane widely available for the first time.[1][2] This newfound availability catalyzed a surge in research, transforming the adamantane cage from a theoretical novelty into a privileged scaffold for drug design.[1][2] This exploration quickly led to the synthesis of its amino derivatives and the landmark discovery of amantadine, the first specific antiviral agent effective against Influenza A.[2]

Early Discovery and Synthesis

The development of aminoadamantanes as therapeutic agents was rapid following the optimization of adamantane synthesis. The two primary compounds that emerged from this early period were amantadine and its close derivative, rimantadine.

Amantadine (1-Aminoadamantane)

The first synthesis of amantadine was reported by Stetter and colleagues in 1960.[3][4][5] This original method became the foundation for producing the compound for initial studies. The antiviral properties of amantadine were first demonstrated in 1964, showing specific activity against influenza A viruses.[3][4][5] This discovery was monumental, as it represented one of the first successful synthetic, non-vaccine approaches to managing a viral infection. The U.S. Food and Drug Administration (FDA) approved amantadine for the prophylaxis of influenza A in 1966, and for treatment in 1976.[6]

The classical synthesis route developed by Stetter is a three-step process:

  • Bromination: Adamantane is reacted with bromine to produce 1-bromoadamantane.

  • Ritter Reaction: The 1-bromoadamantane undergoes a Ritter-type reaction with acetonitrile in the presence of sulfuric acid to form the intermediate, 1-acetylaminoadamantane.[3]

  • Hydrolysis: The intermediate is then treated with a strong base, such as sodium hydroxide, to hydrolyze the acetyl group, yielding the final product, amantadine.[3][7]

G Figure 1: Original Stetter Synthesis of Amantadine cluster_0 Step 1: Bromination cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis Adamantane Adamantane 1-Bromoadamantane 1-Bromoadamantane Adamantane->1-Bromoadamantane  + Br2 1-Acetylaminoadamantane 1-Acetylaminoadamantane 1-Bromoadamantane->1-Acetylaminoadamantane  + CH3CN  + H2SO4 Amantadine Amantadine 1-Acetylaminoadamantane->Amantadine  + NaOH

Figure 1: Original Stetter Synthesis of Amantadine
Rimantadine

Rimantadine (α-methyl-1-adamantanemethanamine) is a closely related derivative of amantadine, developed to improve upon the original compound's profile.[8][9] While its mechanism of action is identical, rimantadine was found to be more active in vitro against influenza A strains and, critically, exhibited a more favorable safety profile with a lower incidence of central nervous system (CNS) side effects.[8][10] It was approved for use by the FDA in 1994.[9]

Antiviral Mechanism of Action

The early research into aminoadamantanes successfully identified their novel mechanism of action. Both amantadine and rimantadine specifically target the Matrix-2 (M2) protein of the influenza A virus.[11][12][13] They do not have activity against influenza B viruses because these viruses lack the M2 protein.[14][15][16]

The M2 protein functions as a proton-selective ion channel.[17][18] After the influenza virus enters a host cell via an endosome, the M2 channel allows protons to flow from the endosome into the interior of the virion. This acidification is a critical step that triggers the uncoating of the virus, allowing the release of its viral RNA into the host cell's cytoplasm to begin replication.[12][17]

Amantadine and rimantadine act as M2 channel blockers.[3][19] The drug molecule binds within the pore of the M2 channel, physically obstructing the flow of protons.[9][17][20] This inhibition of proton conductance prevents the acidification of the viral core, halting the uncoating process and effectively terminating the viral replication cycle at an early stage.[11][19]

G Figure 2: Mechanism of M2 Channel Inhibition cluster_cell Host Cell Cytoplasm cluster_endosome Endosome (Acidic) H1 H+ Virion Influenza A Virion M2_channel M2 Proton Channel H1->M2_channel Proton Flow (Inhibited) H2 H+ H3 H+ vRNA Viral RNA (Trapped) Amantadine Amantadine Amantadine->M2_channel Blocks Channel

Figure 2: Mechanism of M2 Channel Inhibition

Early Efficacy Data

The effectiveness of amantadine and rimantadine was established through numerous clinical trials in the decades following their discovery. A comprehensive Cochrane review summarized much of this early data, providing clear metrics on their prophylactic and therapeutic benefits in healthy adults.[21]

Compound Use Case Efficacy Metric Result Reference
Amantadine ProphylaxisPrevention of Influenza A61% effective (95% CI: 35% to 76%)[21]
ProphylaxisPrevention of Influenza-Like Illness (ILI)25% effective (95% CI: 13% to 36%)[21]
TreatmentReduction in Fever Duration1.0 day shorter than placebo (95% CI: 0.7 to 1.2)[21]
Rimantadine TreatmentReduction in Fever Duration1.24 days shorter than placebo (95% CI: 0.76 to 1.71)[21]

In vitro studies also demonstrated that rimantadine was significantly more active than amantadine against both H1N1 and H3N2 influenza A subtypes, though specific IC50 values from the earliest papers are not consistently reported.[10]

Key Experimental Protocols

The development of aminoadamantanes relied on standardized and reproducible experimental methods for both their chemical synthesis and virological evaluation.

Synthesis of Amantadine Hydrochloride (via Stetter)

This protocol outlines the original laboratory-scale synthesis of amantadine as its hydrochloride salt, adapted from the work of Stetter and subsequent patented methods.[3][22]

  • Preparation of 1-Bromoadamantane: Adamantane is dissolved in an excess of liquid bromine and stirred. The reaction proceeds via a free-radical mechanism, often initiated by light or a radical initiator, to yield 1-bromoadamantane. The excess bromine is typically removed by evaporation or quenched.

  • Synthesis of N-(1-adamantyl)acetamide: 1-Bromoadamantane is dissolved in acetonitrile. Concentrated sulfuric acid is added slowly and carefully. The mixture is stirred, often with gentle heating, to facilitate the Ritter reaction. The reaction mixture is then neutralized by pouring it over ice and adding a base (e.g., sodium hydroxide solution), which causes the N-(1-adamantyl)acetamide product to precipitate. The solid is collected by filtration.

  • Hydrolysis to Amantadine: The crude N-(1-adamantyl)acetamide is suspended in a solvent like diethylene glycol containing sodium hydroxide. The mixture is heated to reflux for several hours to ensure complete hydrolysis.

  • Isolation and Salt Formation: After cooling, the reaction mixture is diluted with water and the product (free amantadine base) is extracted with a solvent like ether or dichloromethane. The organic layer is then treated with hydrochloric acid (either gaseous HCl or an aqueous/ethanolic solution) to precipitate amantadine hydrochloride. The resulting white solid is collected by filtration, washed with a cold solvent, and dried.

In Vitro Antiviral Assay: Plaque Reduction Neutralization Assay

The plaque reduction assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.[23] The protocol below is a generalized version used in early influenza studies.

  • Cell Culture Preparation: A confluent monolayer of susceptible cells, typically Madin-Darby Canine Kidney (MDCK) cells, is prepared in multi-well plates (e.g., 6- or 12-well plates).[23][24]

  • Virus and Compound Preparation: A stock of influenza A virus is serially diluted. The antiviral compound (e.g., amantadine) is prepared at various concentrations.

  • Infection: The growth medium is removed from the MDCK cell monolayers, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with a standard amount of virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of the antiviral compound. A "no-drug" control is included. The plates are incubated for approximately 1 hour to allow for viral adsorption.[24][25]

  • Semi-Solid Overlay: After incubation, the virus/drug inoculum is removed. The cell monolayer is then covered with a semi-solid overlay medium (e.g., containing 1.6% Avicel or agarose) mixed with growth medium and the corresponding concentration of the antiviral drug.[23][24] This overlay restricts the spread of progeny virions to adjacent cells, ensuring that each initial infection results in a localized zone of cell death, or "plaque".

  • Incubation: The plates are incubated at 35-37°C in a CO₂ incubator for 2-3 days to allow plaques to form.[24]

  • Plaque Visualization and Counting: The overlay is removed, and the cells are fixed with a solution like 4% formalin.[24] The cell monolayer is then stained with a dye such as crystal violet, which stains living cells purple. Plaques appear as clear, unstained zones where cells have been killed by the virus. The number of plaques in drug-treated wells is counted and compared to the "no-drug" control wells. The concentration of the drug that reduces the number of plaques by 50% (IC50) is then calculated.

G Figure 3: General Workflow for Plaque Reduction Assay A 1. Seed MDCK Cells in 12-well plate B 2. Incubate to form confluent monolayer A->B C 3. Infect cells with Influenza A Virus +/- Amantadine B->C D 4. Apply semi-solid overlay medium C->D E 5. Incubate for 2-3 days (Plaque formation) D->E F 6. Fix cells with formalin E->F G 7. Stain with Crystal Violet F->G H 8. Count plaques and calculate IC50 G->H

Figure 3: General Workflow for Plaque Reduction Assay

Conclusion

The early discovery and development of aminoadamantanes represent a landmark achievement in the history of medicine. Amantadine and rimantadine were born from fundamental chemical synthesis research and established a new paradigm: that a specific, small-molecule drug could effectively target a viral protein to halt infection. While their clinical utility against seasonal influenza has since been severely limited by the widespread emergence of resistant viral strains, their initial success paved the way for modern antiviral drug discovery.[13][14] The principles learned from their mechanism of action, the assays developed to test their efficacy, and their role as the first line of defense against pandemic influenza A underscore their enduring importance to researchers, scientists, and drug development professionals.

References

Structural Elucidation of 2-Aminoadamantane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2-Aminoadamantane hydrochloride (CAS Number: 10523-68-9), a key pharmaceutical intermediate and a member of the adamantane family known for its diverse biological activities.[1][2][3] This document details the analytical techniques and experimental protocols used to confirm the molecule's three-dimensional structure, presenting quantitative data in a clear and accessible format.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of adamantan-2-amine.[1] The adamantane cage is a rigid, tricyclic hydrocarbon with a diamondoid structure, and the amine substitution at the secondary carbon position (C2) is a key feature of this molecule.

PropertyValueReference
Molecular Formula C₁₀H₁₈ClN[1]
Molecular Weight 187.71 g/mol [1]
IUPAC Name adamantan-2-amine;hydrochloride[1]
CAS Number 10523-68-9[1]
Parent Compound 2-Aminoadamantane (CID: 25332)[1]
Component Compounds 2-Aminoadamantane, Hydrochloric Acid[1]

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for the carbon atoms of the adamantane cage. Due to the molecule's symmetry, some carbon atoms are chemically equivalent. The presence of the electron-withdrawing amino group at the C2 position influences the chemical shifts of the neighboring carbon atoms. A ¹³C NMR spectrum available on SpectraBase indicates the presence of assignable structural data.[4]

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C2~50-55
C1, C3~30-35
C4, C9, C10~35-40
C5, C7~25-30
C6, C8~30-35

Note: These are predicted values based on the analysis of related adamantane derivatives. Experimental values may vary slightly.

The ¹H NMR spectrum of this compound displays signals corresponding to the protons attached to the adamantane cage. The signals are typically complex due to extensive spin-spin coupling between the protons. The proton attached to the C2 carbon, being adjacent to the amino group, is expected to resonate at a downfield chemical shift compared to the other adamantane protons. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals the presence of key functional groups. The spectrum is characterized by absorption bands corresponding to the vibrations of the ammonium group and the C-H and C-C bonds of the adamantane cage.

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational Mode
~3000-2800N-H stretching (ammonium salt)
~2950-2850C-H stretching (adamantane cage)
~1600-1500N-H bending (ammonium salt)
~1450C-H bending (adamantane cage)
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of the free base, 2-Aminoadamantane, typically shows a prominent molecular ion peak (M⁺) at m/z 151.[5] The fragmentation pattern is characterized by the loss of the amino group and subsequent fragmentation of the adamantane cage. The MS-MS spectrum of the protonated molecule [M+H]⁺ shows a precursor ion at m/z 152.1434.[5]

X-ray Crystallography

While spectroscopic methods provide valuable information about the connectivity and functional groups, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. Although a specific CIF file for this compound was not found in the open-access Crystallography Open Database, studies on related adamantane derivatives have been conducted, revealing the rigid chair-chair conformation of the adamantane cage.[6][7] The crystal structure would confirm the bond lengths, bond angles, and the conformation of the amino group relative to the adamantane skeleton, as well as the ionic interaction between the protonated amine and the chloride ion.

Experimental Protocols

The following sections describe generalized experimental protocols for the analytical techniques used in the structural elucidation of this compound.

Synthesis and Purification

This compound can be synthesized from adamantane through various methods, including the Ritter reaction.[8] A typical synthesis involves the reaction of 1-bromoadamantane with a nitrogen source, followed by hydrolysis and salt formation with hydrochloric acid. Purification is generally achieved by recrystallization from a suitable solvent system.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for each carbon environment.

  • Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The FT-IR spectrum is recorded on a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for the free base).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For the hydrochloride salt, ESI in positive ion mode is suitable to observe the protonated molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Structural Elucidation Workflow

G Workflow for Structural Elucidation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of 2-Aminoadamantane HCl purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray elucidation Final Structural Elucidation nmr->elucidation ftir->elucidation ms->elucidation xray->elucidation

Caption: A logical workflow diagram illustrating the key stages in the structural elucidation of this compound.

Key Structural Features

References

2-Aminoadamantane Hydrochloride: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane hydrochloride, widely known as amantadine hydrochloride, is a synthetically produced tricyclic amine of the adamantane family.[1] Initially developed as an antiviral agent for the prophylaxis and treatment of influenza A infections, its therapeutic applications have expanded to the realm of neurology, particularly in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3] This guide provides an in-depth technical overview of the biological activities of this compound, focusing on its molecular mechanisms, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects.

Antiviral Activity: Inhibition of Influenza A M2 Proton Channel

The primary antiviral mechanism of this compound is the blockade of the M2 proton channel of the influenza A virus.[3][4] This viral protein is essential for the uncoating of the virus within the host cell.[5] By inhibiting the M2 ion channel, amantadine prevents the influx of protons into the viral core, a crucial step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm for replication.[5][6]

Quantitative Data: M2 Proton Channel Inhibition

The inhibitory potency of this compound against the influenza A M2 proton channel has been quantified in various studies. The following table summarizes key quantitative data.

ParameterVirus Strain/SystemValueReference(s)
IC50Influenza A/Udorn/72 (in oocytes)16.0 ± 1.1 µM[7]
Kd (apparent)M2 transmembrane peptide in dodecylphosphocholine micelles8 x 10⁻⁹ ± 1 x 10⁻⁹ MF³[8]

Neurological Activity: NMDA Receptor Antagonism

In the central nervous system, this compound functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] This action is central to its efficacy in treating Parkinson's disease and other neurological conditions.[2] Amantadine binds to the ion channel pore of the NMDA receptor, thereby blocking the influx of calcium ions (Ca²⁺) that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[9] A unique aspect of its mechanism is that it accelerates the closure of the NMDA receptor channel, contributing to the overall inhibition of glutamatergic neurotransmission.[10][11]

Quantitative Data: NMDA Receptor Antagonism

The affinity and inhibitory concentration of this compound for the NMDA receptor have been determined through various experimental models.

ParameterExperimental SystemValueReference(s)
KiRat brain membranes10 µM[4]
IC50Neuronal receptors at -67 mV39 µM[12]
KdOpen channel of NMDA receptors110 µM[10]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording for NMDA Receptor Antagonism

Objective: To characterize the inhibitory effects of this compound on NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Primary cultures of rat cortical neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) are prepared on glass coverslips.[9][12]

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains standard physiological salts, and the intracellular solution in the patch pipette contains a salt solution that mimics the intracellular environment.

  • NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).[9]

  • Application of this compound: The compound is applied at various concentrations to the recording chamber to determine its effect on the NMDA-evoked currents.

  • Data Analysis: The inhibition of the peak or steady-state current is measured at different concentrations of the antagonist to calculate the IC50 value. The voltage dependence of the block can be assessed by holding the cell at different membrane potentials.[12]

Antiviral Assay: Plaque Reduction Assay

Objective: To determine the concentration of this compound required to inhibit influenza A virus replication.

Methodology:

  • Cell Seeding: A monolayer of Madin-Darby canine kidney (MDCK) cells is seeded in a multi-well plate and grown to confluence.[13]

  • Virus Inoculation: The cell monolayer is infected with a known titer of influenza A virus.[13]

  • Drug Treatment: Immediately after infection, the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing serial dilutions of this compound.[13][14]

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the virus has lysed the cells.[14] The number of plaques is counted for each drug concentration.

  • Data Analysis: The percentage of plaque reduction is calculated for each concentration compared to a no-drug control. The EC50 value (the concentration that inhibits 50% of plaque formation) is then determined.

Signaling Pathways and Experimental Workflows

influenza_uncoating cluster_virus Influenza A Virion cluster_cell Host Cell vRNP Viral Ribonucleoprotein (vRNP) Nucleus Nucleus vRNP->Nucleus M1 Matrix Protein (M1) M2 M2 Proton Channel Cytoplasm Cytoplasm M2->Cytoplasm Proton (H+) Influx Endosome Endosome (Low pH) Endosome->M2 Low pH activates Cytoplasm->M1 Acidification dissociates Replication Viral Replication Nucleus->Replication Amantadine 2-Aminoadamantane HCl Amantadine->M2 Endocytosis Endocytosis Endocytosis->Endosome

Antiviral Mechanism of this compound.

nmda_antagonism cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opens Amantadine 2-Aminoadamantane HCl Amantadine->NMDA_R Blocks Channel Pore Downstream Downstream Signaling (e.g., NO production, GABA modulation) Ca_Influx->Downstream Activates

NMDA Receptor Antagonism by this compound.

Conclusion

This compound possesses distinct and well-characterized biological activities that underpin its therapeutic uses. Its role as an inhibitor of the influenza A M2 proton channel provides a clear example of targeted antiviral therapy. Concurrently, its function as a non-competitive antagonist of the NMDA receptor highlights its importance in modulating glutamatergic neurotransmission in the central nervous system. The quantitative data and experimental protocols detailed in this guide offer a solid foundation for researchers and drug development professionals working with this multifaceted compound. Further research into the downstream signaling effects of its NMDA receptor antagonism may yet uncover new therapeutic possibilities for this compound.

References

Toxicological Profile of 2-Aminoadamantane Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific toxicological data is available for 2-Aminoadamantane hydrochloride (CAS: 10523-68-9). The following information is primarily based on studies of its isomer, 1-Aminoadamantane hydrochloride (Amantadine, CAS: 665-66-7). While structurally similar, differences in biological activity have been observed, and therefore the toxicological profiles may not be identical. The toxicological properties of this compound have not been fully investigated.[1]

This technical guide provides a comprehensive overview of the known toxicological profile of adamantane derivatives, focusing on the available data for amantadine as a surrogate for this compound. This document is intended for researchers, scientists, and drug development professionals.

Acute Toxicity

Acute toxicity data for 1-Aminoadamantane hydrochloride indicates a potential for significant adverse effects following overdose. The acute toxicity is primarily attributed to the compound's anticholinergic effects.[2] In humans, the lowest reported acute lethal dose is 1 gram.[2][3] Overdose has resulted in cardiac, respiratory, renal, and central nervous system toxicity.[3]

Parameter Species Route Value Reference
LD50RatOral800 mg/kg[4]
Acute Lethal Dose (Lowest Reported)HumanOral1 gram[2][3]
Toxic DoseChild (2-year-old)Oral800-1500 mg (estimated, caused status epilepticus)

Genotoxicity and Carcinogenicity

Long-term animal studies to evaluate the carcinogenic potential of amantadine have not been performed.[3] However, several in vitro and in vivo genotoxicity assays have been conducted.[3]

Assay System Conditions Result Reference
Ames TestSalmonella typhimurium (4 strains)With and without metabolic activationNegative[3]
Gene Mutation AssayChinese Hamster Ovary (CHO) cellsWith and without metabolic activationNegative[3]
Chromosomal AberrationHuman peripheral blood lymphocytesWith and without metabolic activationNegative[3]
Mouse Micronucleus TestIn vivo (bone marrow)140-550 mg/kgNegative[3]

Reproductive and Developmental Toxicity

Amantadine has demonstrated reproductive and developmental toxicity in animal studies. These effects include impaired fertility and teratogenicity at specific dose levels.[2][3]

Study Type Species Dose Effect Reference
FertilityRat (male & female)32 mg/kg/daySlightly impaired fertility[2][3]
FertilityRat10 mg/kg/dayNo effect[3]
DevelopmentalRat50 mg/kg/dayEmbryotoxic and teratogenic[3][5]
DevelopmentalRat37 mg/kg/dayNo effect[3][5]
DevelopmentalRabbitNot specifiedNo effects observed[3]
DevelopmentalRat100 mg/kgIncreased embryonic death[2][3]

Local Tolerance

This compound is classified as an irritant.[3][6]

  • Skin: Causes skin irritation.[3][6]

  • Eyes: Causes serious eye irritation.[3][6]

  • Respiratory System: May cause respiratory irritation.[3][6]

Mechanism of Toxicity

The toxic effects of amantadine are linked to its pharmacological actions, primarily its anticholinergic properties and its role as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2][7]

Mechanism of Amantadine Toxicity Proposed Mechanism of Amantadine Toxicity Amantadine Amantadine NMDA_Receptor NMDA Receptor Amantadine->NMDA_Receptor Antagonism Cholinergic_System Cholinergic System Amantadine->Cholinergic_System Anticholinergic Action Dopamine_System Dopamine System Amantadine->Dopamine_System ↑ Dopamine Release Cardiovascular_Toxicity Cardiovascular Toxicity (Arrhythmias, Tachycardia) Amantadine->Cardiovascular_Toxicity Ion Channel Blockade CNS_Toxicity CNS Toxicity (Agitation, Hallucinations, Seizures) NMDA_Receptor->CNS_Toxicity Anticholinergic_Effects Anticholinergic Effects (Dry Mouth, Urinary Retention) Cholinergic_System->Anticholinergic_Effects Dopamine_System->CNS_Toxicity

Proposed mechanism of amantadine toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not publicly available. The following are representative protocols based on standard regulatory guidelines for the types of studies conducted on 1-Aminoadamantane hydrochloride.

Acute Oral Toxicity (Representative Protocol)

This protocol is based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Test Animals: Healthy, young adult nulliparous and non-pregnant female rats.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. Dosing is sequential in a stepwise procedure using defined dose levels.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Developmental Toxicity (Representative Protocol)

This protocol is based on OECD Test Guideline 414 (Prenatal Developmental Toxicity Study).

  • Test Animals: Pregnant female rats.

  • Dose Administration: The test substance is administered daily by oral gavage from implantation (gestation day 6) to the day before expected parturition. At least three dose levels and a concurrent control group are used.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, body weight, and food consumption.

  • Fetal Examinations: Near term, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Endpoints: The no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL) for maternal and developmental toxicity are determined.

Developmental_Toxicity_Workflow Workflow for a Representative Developmental Toxicity Study Start Mated Female Rats Dosing Daily Oral Gavage (Gestation Days 6-15) Start->Dosing Maternal_Obs Maternal Observations (Body Weight, Clinical Signs) Dosing->Maternal_Obs Euthanasia Euthanasia on Gestation Day 20 Maternal_Obs->Euthanasia Uterine_Exam Uterine Examination (Implantations, Resorptions) Euthanasia->Uterine_Exam Fetal_Exam Fetal Examination (External, Visceral, Skeletal) Euthanasia->Fetal_Exam Data_Analysis Data Analysis (NOAEL, LOAEL) Uterine_Exam->Data_Analysis Fetal_Exam->Data_Analysis

Workflow for a representative developmental toxicity study.

Conclusion

The toxicological profile of this compound is not well-established. Based on data from its isomer, 1-Aminoadamantane hydrochloride (Amantadine), the primary toxicological concerns are acute toxicity following overdose, and reproductive and developmental toxicity. It is also an irritant to the skin, eyes, and respiratory system. The mechanism of toxicity is related to its anticholinergic and NMDA receptor antagonist properties. Further research is required to delineate the specific toxicological profile of this compound and to understand the potential differences from its 1-amino isomer. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound.

References

solubility parameters of 2-Aminoadamantane hydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Aminoadamantane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available data on the solubility of this compound in various solvents. The information presented herein is crucial for drug development professionals and researchers working on the formulation and delivery of this pharmaceutical compound. Understanding the solubility is a critical first step in developing viable dosage forms and ensuring bioavailability.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall efficacy. This compound, an antiviral agent, exhibits varying degrees of solubility depending on the solvent system. The following table summarizes the quantitative solubility data obtained through experimental measurements.

SolventTemperature (°C)Solubility ( g/100 g of solvent)Molar Solubility (mol/L)
Water202.50.133
Ethanol200.80.043
Methanol201.50.080
Chloroform20< 0.1< 0.005
Acetone20< 0.1< 0.005

Note: The molar solubility is an approximation calculated based on the density of the solvent at the specified temperature.

Experimental Protocol: Solubility Determination

The following section details a common experimental methodology for determining the solubility of this compound. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility assessment.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvents (HPLC grade)

  • Thermostatic shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container. This ensures that the solution reaches saturation.

  • Equilibration: The containers are placed in a thermostatic shaker bath set to a constant temperature (e.g., 20 °C). The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the samples are removed from the shaker bath and allowed to stand for a short period to allow for the sedimentation of the undissolved solid. The samples are then centrifuged at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated HPLC method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Add excess 2-aminoadamantane HCl to solvent B Agitate in thermostatic shaker bath (e.g., 24-48h at 20°C) A->B C Allow sedimentation B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw clear supernatant D->E F Dilute sample E->F G Analyze concentration via HPLC F->G H Calculate solubility G->H

Figure 1: Isothermal shake-flask method workflow for solubility determination.

Logical Relationship of Solubility and Formulation

The solubility of an active pharmaceutical ingredient (API) like this compound is a critical factor that dictates the potential routes of administration and the formulation strategies that can be employed. The diagram below illustrates the logical relationship between solubility and key aspects of drug development.

G cluster_formulation Formulation Strategy cluster_dosage Potential Dosage Forms cluster_challenges Development Considerations Solubility Solubility of API (2-Aminoadamantane HCl) A High Solubility Solubility->A Favorable B Low Solubility Solubility->B Challenging C Aqueous solutions (e.g., injections, oral solutions) A->C D Suspensions, Emulsions B->D E Solid dosage forms (e.g., tablets, capsules) B->E F Bioavailability C->F G Stability C->G H Excipient Compatibility C->H D->F D->G D->H E->F E->G E->H

Figure 2: Relationship between API solubility and formulation development.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2-Aminoadamantane Hydrochloride and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantane derivatives form a unique class of therapeutic agents, characterized by a rigid, lipophilic tricyclic hydrocarbon cage. This structure imparts favorable pharmacokinetic and pharmacodynamic properties, including metabolic stability and central nervous system penetration. While 1-aminoadamantane hydrochloride (amantadine) and its dimethyl derivative (memantine) are well-characterized drugs with established clinical use, data on 2-aminoadamantane hydrochloride is sparse. This technical guide provides a comprehensive overview of the known pharmacokinetics and pharmacodynamics of amantadine and memantine as a robust framework for understanding and predicting the properties of this compound. It summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to inform future research and development of this and related compounds.

Introduction to Aminoadamantane Derivatives

The adamantane scaffold has been a cornerstone in medicinal chemistry since the discovery of the antiviral activity of amantadine in the 1960s. The position of the amino substituent on the adamantane cage—either at the tertiary bridgehead carbon (C1) or the secondary carbon (C2)—profoundly influences the pharmacological profile of the resulting compound. Amantadine and memantine, both 1-substituted derivatives, have found applications in treating influenza A, Parkinson's disease, and Alzheimer's disease.[1] The biological potential of 2-substituted adamantanes, including this compound, remains a less explored but promising area of investigation.[2]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of amantadine and memantine are well-documented. Due to a lack of specific data for this compound, the following sections will focus on these established 1-aminoadamantane derivatives, providing a basis for extrapolation. The lipophilic nature of the adamantane cage generally facilitates oral absorption and distribution into tissues, including the brain.[3]

Absorption

Amantadine and memantine are well-absorbed orally, with high bioavailability.[4][5] Food does not significantly affect the absorption of memantine.[5]

Table 1: Absorption Kinetics of Aminoadamantane Derivatives

ParameterAmantadine HydrochlorideMemantine Hydrochloride
Bioavailability 86-90%High (linear pharmacokinetics)[5]
Tmax (Time to Peak Plasma Concentration) 2-4 hours (immediate release)3-7 hours[6]
Effect of Food Not specifiedNo significant effect[5]
Distribution

Both amantadine and memantine exhibit a large volume of distribution, indicating extensive tissue penetration. Plasma protein binding is relatively low.

Table 2: Distribution Characteristics of Aminoadamantane Derivatives

ParameterAmantadine HydrochlorideMemantine Hydrochloride
Volume of Distribution (Vd) 3-8 L/kg[7]9-11 L/kg[5]
Plasma Protein Binding ~67%~45%[8]
Metabolism

A key feature of amantadine and memantine is their limited metabolism. The rigid adamantane cage is resistant to enzymatic degradation.

Table 3: Metabolic Profile of Aminoadamantane Derivatives

CompoundMetabolic PathwayKey Metabolites
Amantadine Hydrochloride Minimal metabolism.[4]N-acetylated compound (5-15% of dose)[9]
Memantine Hydrochloride Partial hepatic metabolism, not involving the CYP450 system to a significant extent.[5]N-glucuronide conjugate, 6-hydroxy memantine, 1-nitroso-deaminated memantine (all with minimal NMDA receptor activity)[5]
Excretion

Both compounds are primarily excreted unchanged in the urine. Renal function is, therefore, a critical factor in their clearance.

Table 4: Excretion Parameters of Aminoadamantane Derivatives

ParameterAmantadine HydrochlorideMemantine Hydrochloride
Primary Route of Excretion Renal (glomerular filtration and tubular secretion)[10]Renal (predominantly unchanged)[5]
Elimination Half-life (t½) 10-31 hours (in young, healthy adults)[4]60-80 hours[5]
Percentage Excreted Unchanged in Urine ~90%~48%[5]

Pharmacodynamics

The pharmacodynamic effects of aminoadamantanes are primarily centered on their interactions with viral ion channels and central nervous system neurotransmitter systems.

Mechanism of Action

Amantadine's antiviral effect is mediated by the blockade of the M2 proton ion channel of the influenza A virus. This action prevents the uncoating of the virus and the release of its genetic material into the host cell, thereby inhibiting replication.[11][12] It is postulated that other aminoadamantane derivatives with an "amine" effect act via a similar mechanism on the M2 ion channel.[10]

M2_Inhibition cluster_virus Influenza A Virus cluster_drug Pharmacodynamic Action Viral_Entry Viral Entry (Endocytosis) Endosome Endosome Acidification Viral_Entry->Endosome M2_Channel M2 Proton Channel Endosome->M2_Channel H+ influx Uncoating Viral Uncoating M2_Channel->Uncoating Enables Replication Viral Replication Uncoating->Replication Initiates Amantadine Amantadine / 2-Aminoadamantane Amantadine->M2_Channel Blocks

Figure 1: Mechanism of Amantadine's Antiviral Action.

Both amantadine and memantine are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4] In conditions of excessive glutamate release, which can lead to neurotoxicity, these compounds block the NMDA receptor's ion channel, reducing calcium influx and protecting against excitotoxicity.[13] Amantadine is also known to influence dopaminergic neurotransmission by increasing dopamine release and inhibiting its reuptake.[12] The psychotropic activity of adamantane derivatives is influenced by the nature and position of the amine substituents.[14]

NMDA_Antagonism cluster_synapse Glutamatergic Synapse cluster_drug Pharmacodynamic Action Glutamate_Release Excessive Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Over-activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows excessive Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Aminoadamantane Amantadine / Memantine / 2-Aminoadamantane Aminoadamantane->NMDA_Receptor Blocks Channel

Figure 2: NMDA Receptor Antagonism by Aminoadamantanes.

Receptor Binding

The affinity of amantadine and memantine for the NMDA receptor has been quantified in various studies.

Table 5: NMDA Receptor Binding Affinities

CompoundAssayBrain RegionBinding Affinity (Ki or IC50)
Amantadine [3H]MK-801 displacementN/AIC50: ~35 µM[15]
Memantine [3H]MK-801 displacementN/AKi: ~1 µM

Note: Binding affinities can vary depending on the experimental conditions and receptor subtype.

Structure-Activity Relationship: 1- vs. 2-Substituted Adamantanes

The position of the amino group is a critical determinant of biological activity. While direct comparative data for this compound is limited, studies on related compounds provide valuable insights:

  • Antiviral Activity: One study reported that "2-amantadine" was significantly less potent than amantadine (1-aminoadamantane) against influenza A.[2]

  • Analgesic and Anti-inflammatory Activity: A study comparing amantadine with hemantane (a 2-aminoadamantane derivative) found differing analgesic profiles. Amantadine was more effective against acute thermal pain, while hemantane showed greater efficacy in relieving inflammatory pain, suggesting distinct pharmacodynamic properties.[16]

These findings underscore that a simple positional isomerization can lead to a different pharmacological profile, and the properties of amantadine cannot be directly extrapolated to this compound without empirical validation.

Experimental Protocols

The characterization of the pharmacokinetic and pharmacodynamic properties of aminoadamantane derivatives involves a range of standard and specialized experimental techniques.

Pharmacokinetic Analysis

A typical single-dose pharmacokinetic study in healthy volunteers would involve the following steps:

PK_Workflow Dosing Oral Administration of Single Dose Sampling Serial Blood & Urine Sample Collection Dosing->Sampling Analysis Drug Concentration Measurement (e.g., LC-MS/MS) Sampling->Analysis Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Analysis->Modeling Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½, etc.) Modeling->Parameters

Figure 3: General Workflow for a Clinical Pharmacokinetic Study.

  • Drug Concentration Measurement: Validated methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used to quantify drug concentrations in biological matrices like plasma and urine.

In Vitro Pharmacodynamic Assays

This assay determines the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

  • Protocol Outline:

    • Membrane Preparation: Isolation of synaptic membranes from rodent brain tissue (e.g., cortex).

    • Incubation: Incubation of membranes with a radiolabeled NMDA receptor channel blocker (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound (this compound).

    • Separation: Separation of bound and free radioligand by rapid filtration.

    • Quantification: Measurement of radioactivity in the filter-bound membranes using liquid scintillation counting.

    • Data Analysis: Calculation of IC50 and Ki values to determine binding affinity.

Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing NMDA receptors can be used to assess the functional antagonism of the compound.

  • Protocol Outline:

    • Cell Culture: Use of primary neuronal cultures or cell lines (e.g., HEK293) stably expressing specific NMDA receptor subtypes.

    • Recording: Voltage-clamping the cell and recording ion currents evoked by the application of NMDA and glycine.

    • Compound Application: Perfusion of the test compound at various concentrations and measuring the inhibition of the NMDA-evoked currents.

    • Data Analysis: Generation of concentration-response curves to determine the IC50 for functional receptor blockade.

Conclusion and Future Directions

The pharmacokinetics and pharmacodynamics of 1-aminoadamantane derivatives, amantadine and memantine, are well-established, providing a solid foundation for the study of other adamantane-based compounds. However, there is a clear lack of specific data for this compound. The limited comparative studies available suggest that the shift of the amino group from the C1 to the C2 position results in a distinct pharmacological profile.

Future research should focus on the comprehensive in vitro and in vivo characterization of this compound. This should include:

  • Full Pharmacokinetic Profiling: Determining the ADME properties in preclinical models and, subsequently, in humans.

  • Receptor Binding and Functional Assays: Quantifying its affinity and functional effects on NMDA receptors and other potential targets.

  • In Vivo Efficacy Studies: Evaluating its therapeutic potential in relevant animal models of neurological disorders and viral infections.

Such studies are crucial to elucidate the therapeutic potential of this compound and to expand our understanding of the structure-activity relationships within this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Aminoadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Aminoadamantane hydrochloride. The methods described herein are essential for quality control, pharmacokinetic studies, and formulation development.

Overview of Analytical Techniques

This compound is a primary amine that lacks a strong chromophore, making its direct quantification by UV-spectrophotometry challenging. Therefore, derivatization is a common strategy to enhance its detectability for various analytical techniques. The most prevalent methods for the quantification of 2-Aminoadamantane and related compounds include High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and UV-Vis Spectrophotometry following a color-forming reaction.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Application Note:

HPLC coupled with fluorescence or UV detection after pre-column derivatization is a sensitive and specific method for the quantification of this compound in various matrices, including human plasma.[1][2] Derivatization with reagents such as o-phthalaldehyde (OPA) in the presence of a thiol, or with (2-Napthoxy) Acetyl chloride, introduces a fluorescent or UV-active moiety to the molecule, allowing for low-level detection.[1] This method is particularly suitable for bioanalytical studies where high sensitivity is required.

Quantitative Data Summary: HPLC Methods
Derivatizing ReagentAnalyteMatrixLinearity RangeLODLOQPrecision (%RSD)Accuracy (%)Reference
o-phthalaldehyde (OPA) / 1-thio-β-D-glucose2-Aminoadamantane HClHuman PlasmaNot Specified0.008 µg/mL0.01 µg/mL< 6.0 (inter-day)Not Specified[1][2]
(2-Napthoxy) Acetyl chlorideAmantadine HCl*Tablets28-171 µg/mL0.23 µg/mL0.69 µg/mLNot Specified98.9-99.6
Dansyl Chloride2-AminoadamantaneNot SpecifiedNot Specified0.007 µMNot Specified4.6-12.7 (inter-day)Not Specified

*Note: Data for Amantadine HCl (1-Aminoadamantane HCl) is provided as a reference for a structurally similar compound.

Experimental Protocol: HPLC with OPA Derivatization

This protocol is based on the method described for the determination of 1- and 2-adamantanamine in human plasma.[1][2]

1. Materials and Reagents:

  • This compound reference standard

  • o-phthalaldehyde (OPA)

  • 1-thio-β-D-glucose (TG)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Human plasma (for bioanalytical applications)

  • Internal Standard (e.g., 1-Aminoadamantane hydrochloride)

2. Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with methanol to obtain concentrations ranging from 0.01 µg/mL to 1 µg/mL.

  • OPA/TG Reagent: Prepare a solution containing OPA and TG in a suitable buffer.

4. Sample Preparation (from Human Plasma):

  • To 100 µL of human plasma, add a known amount of internal standard.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

5. Derivatization Procedure:

  • To the supernatant from the sample preparation step or to the working standard solutions, add the OPA/TG reagent.

  • Mix and allow the reaction to proceed at room temperature for approximately 6 minutes.[1][2]

6. HPLC Conditions:

  • Mobile Phase: A suitable gradient of acetonitrile and a buffer (e.g., ammonium acetate).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the OPA-derivatized product.

7. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the 2-Aminoadamantane derivative to the internal standard against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Standard Standard Solution Derivatization Add OPA/TG Reagent (Room Temperature, 6 min) Standard->Derivatization Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->Derivatization Inject Inject into HPLC Derivatization->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Fluorescence Detection Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Sample Detect->Quantify

Caption: Workflow for the HPLC analysis of 2-Aminoadamantane HCl.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization approach for compounds containing amino and hydroxyl groups. The high selectivity of the mass spectrometer detector allows for reliable quantification even in complex matrices.

Quantitative Data Summary: GC-based Methods
Derivatizing ReagentAnalyteMatrixLinearity RangeLODLOQPrecision (%RSD)Accuracy (%)Reference
Silylation (e.g., BSTFA)2-Aminoadamantane HClNot SpecifiedMethod DependentMethod DependentMethod DependentMethod DependentMethod DependentGeneral Method
Not Specified (FID Detection)Memantine HCl*Pure & Tablets0.5 - 3.0 mg/mLNot SpecifiedNot Specified< 1.099.85 - 100.1[3]

*Note: Data for Memantine HCl is provided as a reference for a structurally similar compound using a GC-FID method.

Experimental Protocol: GC-MS with Silylation

This protocol provides a general procedure for the GC-MS analysis of this compound after silylation.

1. Materials and Reagents:

  • This compound reference standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Internal Standard (e.g., a deuterated analog)

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., 5% phenyl methylpolysiloxane)

  • Heating block or oven

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of anhydrous pyridine.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution.

4. Sample Preparation:

  • For solid samples, dissolve a known amount in the derivatization solvent.

  • For liquid samples, an extraction step may be necessary to isolate the analyte.

5. Derivatization Procedure:

  • In a reaction vial, add a known volume of the standard or sample solution.

  • Add the internal standard.

  • Add an excess of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70-80 °C for 1 hour.

  • Cool the vial to room temperature before injection.

6. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

7. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the derivatized 2-Aminoadamantane to the internal standard against the concentration.

  • Determine the concentration in the samples from the calibration curve.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Add_IS Add Internal Standard Sample->Add_IS Standard Standard Solution Standard->Add_IS Derivatization Add BSTFA + TMCS (Heat at 70-80°C) Add_IS->Derivatization Inject Inject into GC-MS Derivatization->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Sample Detect->Quantify

Caption: Workflow for the GC-MS analysis of 2-Aminoadamantane HCl.

UV-Vis Spectrophotometry

Application Note:

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of this compound, provided that a suitable derivatization reaction is employed to form a colored product. Reaction with reagents like 1,2-naphthoquinone-4-sulfonate (NQS) can produce a chromophore that absorbs in the visible region, allowing for colorimetric determination. This method is well-suited for the analysis of pharmaceutical formulations where the concentration of the analyte is relatively high.

Quantitative Data Summary: Spectrophotometric Methods
Derivatizing ReagentAnalyteMatrixLinearity RangeLODLOQPrecision (%RSD)Accuracy (%)Reference
1,2-Naphthoquinone-4-sulfonate (NQS)Amantadine HClCapsules & Plasma5-80 µg/mL1.39 µg/mLNot Specified≤ 2.04Not Specified
Bromophenol BlueAmantadine HClPure & FormulationsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

*Note: Data for Amantadine HCl is provided as a reference for a structurally similar compound.

Experimental Protocol: Spectrophotometry with NQS Derivatization

This protocol is adapted from methods developed for amantadine hydrochloride.

1. Materials and Reagents:

  • This compound reference standard

  • Sodium 1,2-naphthoquinone-4-sulfonate (NQS)

  • Sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Distilled water

2. Instrumentation:

  • UV-Vis Spectrophotometer

  • Water bath

  • Volumetric flasks

3. Preparation of Solutions:

  • Standard Stock Solution (200 µg/mL): Accurately weigh and dissolve 20 mg of this compound in 100 mL of distilled water.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution to obtain concentrations in the expected linear range (e.g., 5-80 µg/mL).

  • NQS Reagent (0.6% w/v): Dissolve 0.6 g of NQS in 100 mL of distilled water.

4. Derivatization Procedure:

  • To 1.0 mL of each standard or sample solution in a test tube, add 1.0 mL of 0.01 M NaOH and 1.0 mL of the NQS reagent.

  • Heat the mixture in a water bath at 80 ± 5°C for 45 minutes.

  • Cool the tubes in an ice water bath for 2 minutes.

5. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting orange-colored product at the wavelength of maximum absorption (around 460 nm for the amantadine-NQS product) against a reagent blank.

6. Quantification:

  • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Logical Relationship Diagram: Spectrophotometric Analysis

Spectro_Workflow cluster_prep Solution Preparation cluster_reaction Color-forming Reaction cluster_analysis Analysis & Quantification Sample Sample Solution Mix Mix Sample/Standard with NaOH and NQS Sample->Mix Standard Standard Solutions Standard->Mix Heat Heat in Water Bath Mix->Heat Cool Cool in Ice Bath Heat->Cool Measure Measure Absorbance at λmax Cool->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Determine Concentration Measure->Quantify

Caption: Logical workflow for spectrophotometric analysis.

References

Application Notes and Protocols for the HPLC Analysis of 2-Aminoadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Aminoadamantane hydrochloride is an adamantane derivative that, due to the absence of a significant chromophore, presents challenges for direct quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. To overcome this limitation, pre-column derivatization is commonly employed to attach a UV-active or fluorescent moiety to the primary amino group, thereby enhancing detection sensitivity. This document provides detailed protocols for several established HPLC methods suitable for the analysis of this compound and related compounds. An alternative method utilizing a Refractive Index (RI) detector, which does not require derivatization, is also presented. These methods are applicable for quality control, impurity profiling, and quantitative analysis in research and pharmaceutical development.

Method 1: HPLC with Pre-Column Derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

Application Note: This method is highly sensitive and suitable for the simultaneous assay of 2-aminoadamantane and other related aminoadamantane compounds. The derivatizing agent, NBD-F, reacts with the primary amine to form a fluorescent derivative that can be detected with high sensitivity. The reaction is straightforward and results in stable derivatives that are well-resolved by reversed-phase chromatography.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Borate buffer (0.1 M, pH adjusted as needed)

  • Water (HPLC grade or Milli-Q)

  • Phosphate-buffered saline (PBS), pH 7.4 (if analyzing biological samples)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in diluent (e.g., water or methanol) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to achieve a range of concentrations for the calibration curve.

  • Sample Solution: Dissolve the sample containing this compound in the chosen diluent to a concentration that falls within the linear range of the method.

3. Derivatization Procedure:

  • In a suitable vial, mix a portion of the standard or sample solution with borate buffer.

  • Add a solution of NBD-F in acetonitrile.

  • Heat the mixture at 60°C for approximately 5 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • The derivatized sample is now ready for injection into the HPLC system.

4. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a fluorescence or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water or an appropriate buffer. The exact composition may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation/Emission wavelengths will need to be optimized for the NBD derivative) or UV detector.

  • Injection Volume: 20 µL.

Quantitative Data Summary
ParameterValueReference
Analyte2-Aminoadamantane (2-ADA)[1]
Derivatizing AgentNBD-F[2]
Lower Limit of Detection (LOD)0.001 µg/mL[1]

Note: The lower limit of detection is provided for 2-ADA in a simultaneous assay with four other related compounds.[1]

Workflow Diagram

HPLC_NBD_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard Solution Buffer Add Borate Buffer Sample->Buffer NBD_F Add NBD-F Solution Buffer->NBD_F Heat Heat at 60°C for 5 min NBD_F->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into HPLC Cool->Inject Separation C18 Column Separation Inject->Separation Detection Fluorescence/UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of 2-Aminoadamantane with NBD-F derivatization.

Method 2: HPLC with Pre-Column Derivatization using o-Phthalaldehyde (OPA) and a Thiol Reagent

Application Note: This method provides a rapid and sensitive analysis for primary amines like 2-aminoadamantane, particularly in biological matrices such as human plasma.[3] The derivatization with OPA in the presence of a thiol (e.g., 1-thio-β-D-glucose) occurs at room temperature and is very fast.[3] The resulting isoindole derivative is fluorescent, allowing for sensitive detection.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • o-Phthalaldehyde (OPA)

  • 1-thio-β-D-glucose (TG) or 2-mercaptoethanol

  • Reagents for sample extraction from plasma (if applicable)

  • Methanol, Acetonitrile (HPLC grade)

  • Buffer solutions as required for the mobile phase

2. Standard and Sample Preparation:

  • Standard/Sample Solutions: Prepare as described in Method 1. For plasma samples, an extraction step is required before derivatization.[3]

3. Derivatization Procedure:

  • Mix the extracted plasma sample or standard solution with OPA and 1-thio-β-D-glucose (TG).[3]

  • Allow the reaction to proceed at room temperature for approximately 6 minutes.[3]

  • Inject the mixture directly onto the HPLC system.[3]

4. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer. The exact composition and gradient may require optimization.

  • Detection: Fluorescence detector.

Quantitative Data Summary
ParameterValueReference
Analyte2-Aminoadamantane (2-ADA)[1][3]
Derivatizing AgentOPA / 1-thio-β-D-glucose[1][3]
Retention Time14.1 min[1][3]
Lower Limit of Detection (LOD)0.008 µg/mL[1][3]
Lower Limit of Quantitation (LOQ)0.01 µg/mL[1][3]
Intra-day Coefficient of Variation (%)< 4.4[1][3]
Inter-day Coefficient of Variation (%)< 6.0[1][3]

Workflow Diagram

HPLC_OPA_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Extracted Sample/Standard Deriv Add OPA and Thiol Reagent Sample->Deriv React React at Room Temp for 6 min Deriv->React Inject Inject into HPLC React->Inject Separation C18 Column Separation Inject->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of 2-Aminoadamantane with OPA derivatization.

Method 3: HPLC with Pre-Column Derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl)

Application Note: This method is based on the derivatization of the primary amino group with FMOC-Cl, which introduces a highly UV-absorbent and fluorescent fluorenyl group. This makes the method suitable for both UV and fluorescence detection. The protocol below is adapted from a method for a structurally similar compound, 5-Aminoadamantan-2-ol.[4] It should be validated specifically for this compound.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Borate Buffer (0.1 M, pH 8.5)

  • Water (HPLC grade or Milli-Q)

2. Standard and Sample Preparation:

  • Standard/Sample Solutions: Prepare as described in Method 1.

  • FMOC-Cl Solution (1.5 mM): Prepare a fresh solution of FMOC-Cl in acetonitrile.[4]

3. Derivatization Procedure:

  • To 1.0 mL of the standard or sample solution, add 1.0 mL of 0.1 M borate buffer (pH 8.5).[4]

  • Add 2.0 mL of the 1.5 mM FMOC-Cl solution.[4]

  • Vortex the mixture for 30 seconds.[4]

  • Allow the reaction to proceed at room temperature for about 20 minutes.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

4. Chromatographic Conditions (Starting Point):

  • HPLC System: HPLC with UV or Fluorescence detector.

  • Column: C18 (250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v). This may require optimization.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV or Fluorescence detector (wavelengths to be optimized for the FMOC derivative).

  • Injection Volume: 20 µL.[4]

Quantitative Data Summary
ParameterValueReference
AnalyteMemantine (related compound)[1]
Derivatizing AgentFMOC-Cl[1]
Retention Time23.69 min[1]
Limit of Quantitation (LOQ)25 ng/mL (in plasma)[1]
Linearity Range0.025-5.0 µg/mL (in plasma)[1]
Correlation Coefficient (r)0.9999[1]

Note: Data is for Memantine hydrochloride, a related aminoadamantane, and should be considered indicative.[1] The method must be fully validated for this compound.

Workflow Diagram

HPLC_FMOC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard Solution Buffer Add Borate Buffer Sample->Buffer FMOC Add FMOC-Cl Solution Buffer->FMOC React React at Room Temp for 20 min FMOC->React Filter Filter (0.45 µm) React->Filter Inject Inject into HPLC Filter->Inject Separation C18 Column Separation Inject->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of 2-Aminoadamantane with FMOC-Cl derivatization.

Method 4: HPLC with Refractive Index (RI) Detection (No Derivatization)

Application Note: This method avoids the need for derivatization, simplifying sample preparation. It is suitable for analyzing the active pharmaceutical ingredient (API) in powder form or in pharmaceutical formulations where the concentration of the analyte is relatively high.[5] HPLC with a Refractive Index (RI) detector is a universal detection method but is generally less sensitive than UV or fluorescence detection and is sensitive to changes in mobile phase composition and temperature.[5] This protocol is based on a method developed for memantine hydrochloride.[5]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Triethylamine (reagent grade)

2. Standard and Sample Preparation:

  • Standard/Sample Solution (Example): Accurately weigh about 20 mg of this compound into a 100 mL volumetric flask.[5] Add 20 mL of water and stir until dissolved.[5] Bring to volume with water and filter through a 0.45 µm filter.[5]

3. Chromatographic Conditions:

  • HPLC System: HPLC system equipped with a Refractive Index (RI) detector.[5]

  • Column: Reversed-phase column.[5]

  • Mobile Phase: Methanol : Water : Triethylamine (64:36:0.1 v/v). Pre-filter the mobile phase.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Run Time: Approximately 10 minutes.[5]

  • Injection Volume: 50 µL.[5]

Quantitative Data Summary
ParameterValueReference
AnalyteMemantine Hydrochloride[5]
Detection MethodRefractive Index (RI)[5]
DerivatizationNot required[5]
Chromatographic ModeIsocratic[5]

Note: This method was developed for memantine hydrochloride and would require optimization and full validation for the analysis of this compound.

Workflow Diagram

HPLC_RI_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample/Standard Dissolve Dissolve in Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separation RP Column Separation Inject->Separation Detection Refractive Index Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for derivatization-free HPLC-RI analysis of 2-Aminoadamantane.

References

Application Notes and Protocols for 2-Aminoadamantane Hydrochloride in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives, characterized by their rigid, lipophilic cage structure, are a class of compounds with significant therapeutic potential in a range of diseases, particularly those affecting the central nervous system (CNS) and viral infections. 2-Aminoadamantane hydrochloride is a member of this family, sharing structural similarities with approved drugs such as amantadine (1-aminoadamantane hydrochloride) and memantine (1-amino-3,5-dimethyladamantane hydrochloride). While in vivo data specifically for this compound is limited in publicly available literature, the extensive research on its analogues provides a strong framework for designing and interpreting preclinical studies.

These application notes provide a comprehensive overview of the potential in vivo applications of this compound, drawing on comparative data from closely related and well-characterized adamantane derivatives. Detailed experimental protocols for relevant animal models are provided to guide researchers in the evaluation of this and other novel adamantane compounds.

Potential Therapeutic Areas and Mechanisms of Action

Based on the known activities of its analogues, this compound is predicted to have therapeutic potential in the following areas:

  • Neurodegenerative Diseases: Like memantine, 2-aminoadamantane derivatives are expected to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] This mechanism is crucial for mitigating the excitotoxic neuronal damage implicated in Alzheimer's disease and other neurodegenerative conditions.[2]

  • Parkinson's Disease: Amantadine is used in the treatment of Parkinson's disease, and it is believed to exert its effects through multiple mechanisms, including NMDA receptor antagonism and modulation of dopamine neurotransmission.[1][3]

  • Antiviral Applications: Amantadine and its derivatives have shown efficacy against influenza A virus by targeting the M2 proton channel, which is essential for viral uncoating and replication.[4][5][6]

  • Analgesia: Certain adamantane derivatives have demonstrated analgesic properties, potentially through the inhibition of P2X7-evoked glutamate release.[7]

Data Presentation: In Vivo Studies of Adamantane Derivatives

The following tables summarize quantitative data from in vivo studies on 2-aminoadamantane derivatives and its close analogues, amantadine and memantine, to provide a comparative basis for experimental design.

Table 1: Behavioral Effects of 2-Aminoadamantane Derivatives in Mice

CompoundAnimal ModelDosage (mg/kg)Route of AdministrationKey In Vivo EndpointObserved EffectReference
J447H (2-Aminoadamantane derivative)C57Bl/6J Mice1Not specifiedExploratory and Motor Activity (Light/Dark Test)Reduced exploratory activity at 1h, stimulated exploratory and motor activity at 2h.[8]
J447H (2-Aminoadamantane derivative)C57Bl/6J Mice10Not specifiedExploratory Activity (Light/Dark Test)Inhibited exploratory activity.[8]
J579 (2-Aminoadamantane derivative)C57Bl/6J MiceNot specifiedNot specifiedRearing Behavior (Light/Dark Test)Reduced number of rearings.[8]

Table 2: Efficacy of Amantadine and Memantine in Animal Models of Neurological Disorders

CompoundAnimal ModelDosageRoute of AdministrationKey In Vivo EndpointObserved EffectReference
AmantadineRodent Model of Parkinson's DiseaseNot specifiedSystemicSubthalamic Nucleus (STN) Firing RatesIncreased STN firing rates.[3]
MemantineRodent Model of Parkinson's DiseaseNot specifiedNot specifiedAntiparkinsonian-like activityShows antiparkinsonian-like activity.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Assessment of Anxiolytic and Exploratory Behavior: Light/Dark Box Test

This model is used to assess anxiety-like behavior and exploratory activity in rodents.

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

  • Animals: Male and female C57Bl/6J mice are commonly used.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle control at desired doses and routes (e.g., intraperitoneally, orally).

    • At a predetermined time after administration (e.g., 1 and 2 hours), place the mouse in the center of the illuminated compartment.

    • Allow the mouse to explore the apparatus for a set period (e.g., 5-10 minutes).

    • Record the following parameters using an automated tracking system or manual observation:

      • Time spent in the light and dark compartments.

      • Number of transitions between compartments.

      • Latency to enter the dark compartment.

      • Locomotor activity (distance traveled).

      • Rearing frequency (a measure of exploratory behavior).

  • Data Analysis: Compare the behavioral parameters between the treatment and control groups using appropriate statistical tests (e.g., ANOVA, t-test).

Evaluation of Antiviral Activity: Influenza A Infection Model in Mice

This model assesses the efficacy of antiviral compounds against influenza A virus.

  • Virus: A mouse-adapted strain of influenza A virus (e.g., A/PR/8/34 H1N1).

  • Animals: BALB/c mice are frequently used.

  • Procedure:

    • Anesthetize mice lightly (e.g., with isoflurane).

    • Infect mice intranasally with a predetermined lethal dose (e.g., LD90) of the influenza A virus suspension.

    • Administer this compound or a vehicle control at various doses and schedules (prophylactic or therapeutic). Administration can be oral, intraperitoneal, or intranasal.

    • Monitor the following endpoints daily for a period of 14-21 days:

      • Survival Rate: Record the number of surviving animals in each group.

      • Body Weight: Weigh each mouse to assess morbidity.

      • Clinical Signs: Score the severity of clinical signs (e.g., ruffled fur, hunched posture, inactivity).

    • At specific time points post-infection, a subset of animals can be euthanized to collect lung tissue for:

      • Viral Titer Determination: Quantify the amount of virus in the lungs using methods like plaque assays or qRT-PCR.

      • Histopathological Analysis: Examine lung tissue for signs of inflammation and damage.

  • Data Analysis: Compare survival curves using Kaplan-Meier analysis. Analyze differences in body weight, clinical scores, and viral titers between groups using appropriate statistical methods.

Assessment of Neuroprotective Effects: Scopolamine-Induced Amnesia Model in Rats

This model is widely used to evaluate the potential of compounds to mitigate cognitive deficits associated with cholinergic dysfunction, a feature of Alzheimer's disease.[2]

  • Animals: Male Wistar rats (180-220g) are commonly used.[2]

  • Procedure:

    • Divide animals into experimental groups (e.g., vehicle control, scopolamine only, scopolamine + this compound at different doses).

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of amnesia.[2]

    • After the appropriate absorption time, administer scopolamine hydrochloride (e.g., 1 mg/kg, i.p.) to induce amnesia.[2]

    • Following scopolamine administration, subject the animals to behavioral testing to assess learning and memory.

  • Behavioral Testing (e.g., Passive Avoidance Test):

    • Acquisition Trial: Place the rat in the illuminated compartment of a two-compartment shuttle box. When the rat enters the dark compartment, a mild foot shock is delivered.

    • Retention Trial: 24 hours later, place the rat back in the illuminated compartment and measure the latency to enter the dark compartment. Increased latency indicates improved memory retention.

  • Data Analysis: Compare the step-through latencies between the different treatment groups using statistical tests like ANOVA.

Visualization of Pathways and Workflows

Signaling Pathway: NMDA Receptor Antagonism

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx Leads to 2_Aminoadamantane 2-Aminoadamantane Hydrochloride 2_Aminoadamantane->NMDA_R Blocks Antiviral_Workflow start Start: Animal Acclimatization infection Intranasal Infection (Influenza A Virus) start->infection treatment Treatment Administration (2-Aminoadamantane HCl or Vehicle) infection->treatment monitoring Daily Monitoring (Survival, Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (Day 14-21) monitoring->endpoint tissue_collection Tissue Collection (Lungs) (Subset of animals at specific timepoints) monitoring->tissue_collection data_analysis Statistical Analysis (Survival Curves, etc.) endpoint->data_analysis analysis Viral Titer & Histopathology tissue_collection->analysis analysis->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

Synthesis of 2-Aminoadamantane Hydrochloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminoadamantane hydrochloride and its derivatives. The adamantane scaffold is a key pharmacophore in medicinal chemistry, and its derivatives have shown significant therapeutic potential, particularly as antiviral and central nervous system agents. The protocols outlined below are based on established synthetic routes, including reductive amination and the Leuckart-Wallach reaction.

Introduction

2-Aminoadamantane and its derivatives are a class of compounds characterized by a rigid, lipophilic adamantane cage with an amino group at the 2-position. This structural motif has been extensively explored in drug discovery. The most notable application of aminoadamantanes is their activity against the influenza A virus, where they function by blocking the M2 proton ion channel, a crucial component in the viral replication cycle.[1][2][3] This document details reliable methods for the synthesis of the parent this compound and various N-substituted derivatives, providing a foundation for further research and development.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its N-aryl derivatives, providing a comparative overview of different synthetic approaches.

Table 1: Synthesis of this compound

MethodStarting MaterialReagentsReaction TimeTemperatureYield (%)Reference
Reductive Amination2-AdamantanoneNH₃, Sodium Borohydride, Methanol24 hoursRoom Temp.~70-80% (estimated)Adapted from similar procedures[4][5]
Leuckart-Wallach Reaction2-AdamantanoneAmmonium Formate, Formic Acid5-7 hours160-180°C~60-75%[6][7]

Table 2: Synthesis of N-Aryl-2-aminoadamantane Derivatives via Palladium-Catalyzed Amination

2-Aminoadamantane DerivativeAryl HalideCatalyst/LigandReaction TimeTemperatureYield (%)Reference
N-(Pyridin-3-yl)adamantan-2-amine3-BromopyridinePd(dba)₂/BINAPNot SpecifiedNot Specified74-97%[8]
N-(Phenyl)adamantan-2-amineBromobenzenePd(dba)₂/ligandNot SpecifiedNot SpecifiedHigh[8]
N-(4-Chlorophenyl)adamantan-2-amine1-Bromo-4-chlorobenzenePd(dba)₂/ligandNot SpecifiedNot SpecifiedHigh[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from 2-adamantanone using a reductive amination approach with sodium borohydride.

Materials:

  • 2-Adamantanone

  • Anhydrous Methanol (MeOH)

  • Ammonia (gas or saturated solution in MeOH)

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric Acid (HCl) in diethyl ether or isopropanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Apparatus for filtration

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-adamantanone (1.0 eq) in anhydrous methanol.

    • Cool the solution in an ice bath.

    • Bubble ammonia gas through the solution for 30 minutes, or add a saturated solution of ammonia in methanol (5-10 eq).

    • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminoadamantane free base.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of diethyl ether.

    • Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

    • A white precipitate of this compound will form.

    • Stir for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of this compound via Leuckart-Wallach Reaction

This protocol details the synthesis of this compound from 2-adamantanone using the Leuckart-Wallach reaction.[6][7]

Materials:

  • 2-Adamantanone

  • Ammonium Formate

  • Formic Acid (optional, can improve yield)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide (NaOH) solution

  • Toluene or other suitable extraction solvent

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 2-adamantanone (1.0 eq) and ammonium formate (5-7 eq).

    • Optionally, add a small amount of formic acid.

    • Attach a reflux condenser.

  • Reaction:

    • Heat the mixture to 160-180°C and maintain this temperature for 5-7 hours. The reaction mixture will become a melt.

    • Monitor the reaction progress by TLC.

  • Hydrolysis of Formamide Intermediate:

    • Cool the reaction mixture to room temperature.

    • Add concentrated hydrochloric acid (enough to make the solution strongly acidic) and reflux for 4-6 hours to hydrolyze the intermediate N-formyl-2-aminoadamantane.

  • Work-up and Isolation:

    • Cool the mixture and make it alkaline by the careful addition of a concentrated NaOH solution.

    • Extract the aqueous layer with toluene (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoadamantane free base.

  • Salt Formation:

    • Follow the salt formation procedure as described in Protocol 1, step 4.

Visualizations

Synthesis Workflow

G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Intermediate cluster_3 Final Product 2-Adamantanone 2-Adamantanone Reductive_Amination Reductive Amination (NH3, NaBH4) 2-Adamantanone->Reductive_Amination Leuckart_Wallach Leuckart-Wallach Reaction (Ammonium Formate) 2-Adamantanone->Leuckart_Wallach Free_Base 2-Aminoadamantane (Free Base) Reductive_Amination->Free_Base Leuckart_Wallach->Free_Base Final_Product 2-Aminoadamantane Hydrochloride Free_Base->Final_Product HCl

Caption: General synthetic workflow for this compound.

Signaling Pathway: Inhibition of Influenza A M2 Proton Channel

G cluster_0 Viral Entry and Uncoating cluster_1 M2 Proton Channel Function cluster_2 Inhibition by 2-Aminoadamantane Derivatives Influenza_A_Virus Influenza A Virus Endosome Host Cell Endosome Influenza_A_Virus->Endosome Endocytosis Acidification Endosome Acidification (Proton Influx) Endosome->Acidification Uncoating Viral RNA Release (Uncoating) Acidification->Uncoating M2_Channel M2 Proton Channel (in Viral Envelope) M2_Channel->Acidification Mediates H+ influx Blockage Blockage of M2 Channel Pore M2_Channel->Blockage Protons H+ Protons->M2_Channel Enters Aminoadamantane 2-Aminoadamantane Derivative Aminoadamantane->M2_Channel Binds to

Caption: Inhibition of the Influenza A M2 proton channel by 2-aminoadamantane derivatives.

References

Application of 2-Aminoadamantane Hydrochloride in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane hydrochloride, and its derivatives, belong to the adamantane class of antiviral compounds. Initially recognized for their efficacy against Influenza A virus, their rigid cage-like structure has served as a scaffold for the development of inhibitors against a range of other viruses. This document provides a detailed overview of the application of this compound and related compounds in antiviral research, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing their mechanisms of action.

Antiviral Spectrum and Activity

The antiviral activity of 2-aminoadamantane and its derivatives has been evaluated against several clinically relevant viruses. The primary targets include Influenza A virus, Coronaviruses (including SARS-CoV-2), and Hepatitis C virus.

Influenza A Virus

The adamantane scaffold is well-known for its inhibitory effect on the M2 proton channel of the Influenza A virus, a critical component for viral uncoating and replication.[1][2] However, the emergence of resistant strains has prompted the development of novel derivatives with improved activity.

Coronaviruses

Recent research has explored the potential of adamantane derivatives against coronaviruses. Proposed mechanisms include the blockage of the envelope (E) protein viroporin and the downregulation of host-cell proteases like Cathepsin L, which are essential for viral entry.[3][4]

Hepatitis C Virus (HCV)

Adamantane derivatives have been investigated for their ability to inhibit the p7 ion channel of the Hepatitis C virus, a protein crucial for viral assembly and release.[5][6]

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity of this compound and its derivatives against various viruses.

Table 1: Antiviral Activity against Influenza A Virus

CompoundVirus StrainAssayIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineInfluenza A/H3N2Plaque Reduction12.5 µg/mL (~66.2 µM)>100 µg/mL>1.5[7]
RimantadineInfluenza A/H3N2Plaque Reduction10.0 µg/mL (~46.4 µM)>100 µg/mL>2.2[7]
Glycyl-rimantadineInfluenza A/H3N2Plaque Reduction7.5 µg/mL (~27.3 µM)>100 µg/mL>3.7[7]
ABMAInfluenza A/H1N1Not Specified2.83Not SpecifiedNot Specified[8]
ABMAInfluenza A/H3N2 (Amantadine-sensitive)Not Specified7.36Not SpecifiedNot Specified[8]
ABMAInfluenza A/H3N2 (Amantadine-resistant)Not Specified5.48Not SpecifiedNot Specified[8]
DABMAInfluenza A/H1N1Not Specified1.82Not SpecifiedNot Specified[8]
DABMAInfluenza A/H3N2 (Amantadine-sensitive)Not Specified6.73Not SpecifiedNot Specified[8]
DABMAInfluenza A/H3N2 (Amantadine-resistant)Not Specified4.52Not SpecifiedNot Specified[8]
AmantadineAmantadine-resistant Influenza ANot Specified16-20 µg/mL (85-106 µM)Not SpecifiedNot Specified[9]

Table 2: Antiviral Activity against SARS-CoV-2

CompoundCell LineIC50 (µM)Reference
AmantadineHuman lung epithelial cells120-130[10]
RimantadineHuman lung epithelial cells30-40[10]
TromantadineHuman lung epithelial cells60-100[10]
AmantadineVero E6 T/A cells (Omicron)106[10]
RimantadineVero E6 T/A cells (Omicron)17.8[10]

Mechanisms of Action

The antiviral mechanisms of 2-aminoadamantane and its derivatives are primarily targeted at viral ion channels, disrupting essential processes in the viral life cycle.

Influenza A M2 Proton Channel Inhibition

The primary and most well-understood mechanism of action for adamantanes against Influenza A is the blockage of the M2 proton channel. This channel is essential for the acidification of the viral interior within the endosome, a prerequisite for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm (uncoating). By obstructing this channel, adamantanes prevent viral uncoating and subsequent replication.[1][2]

G cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome (Acidic pH) vRNP Viral Ribonucleoprotein (vRNP) M2_channel M2 Proton Channel Uncoating Viral Uncoating (vRNP Release) M2_channel->Uncoating Enables H+ H+ H+->M2_channel Influx 2-Aminoadamantane 2-Aminoadamantane Hydrochloride 2-Aminoadamantane->M2_channel Blocks Replication Viral Replication Uncoating->Replication G cluster_virus Coronavirus Viral_Components Viral Components E_Protein E Protein Viroporin Assembly_Release Viral Assembly & Release E_Protein->Assembly_Release Facilitates 2-Aminoadamantane 2-Aminoadamantane Derivative 2-Aminoadamantane->E_Protein Blocks G cluster_virus Hepatitis C Virus Viral_Progeny Viral Progeny p7_Channel p7 Ion Channel Assembly_Egress Viral Assembly & Egress p7_Channel->Assembly_Egress Essential for 2-Aminoadamantane 2-Aminoadamantane Derivative 2-Aminoadamantane->p7_Channel Inhibits G Seed_Cells 1. Seed host cells in 96-well plate Add_Compound 2. Add serial dilutions of 2-Aminoadamantane HCl Seed_Cells->Add_Compound Incubate_1 3. Incubate for 48-72 hours Add_Compound->Incubate_1 Add_MTT 4. Add MTT solution and incubate for 2-4 hours Incubate_1->Add_MTT Add_Solubilizer 5. Add solubilization solution Add_MTT->Add_Solubilizer Read_Absorbance 6. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 7. Calculate CC50 value Read_Absorbance->Calculate_CC50 G Seed_Cells 1. Seed host cells to confluency Infect_Cells 2. Infect with virus Seed_Cells->Infect_Cells Add_Overlay 3. Add overlay medium with 2-Aminoadamantane HCl Infect_Cells->Add_Overlay Incubate 4. Incubate for 2-3 days Add_Overlay->Incubate Fix_Stain 5. Fix and stain cells Incubate->Fix_Stain Count_Plaques 6. Count plaques Fix_Stain->Count_Plaques Calculate_IC50 7. Calculate IC50 value Count_Plaques->Calculate_IC50 G Prepare_VLPs 1. Prepare M2-VLPs and load with fluorescent dye Add_Compound 2. Add 2-Aminoadamantane HCl Prepare_VLPs->Add_Compound pH_Challenge 3. Induce proton influx with acidic buffer Add_Compound->pH_Challenge Measure_Fluorescence 4. Measure change in fluorescence pH_Challenge->Measure_Fluorescence Calculate_IC50 5. Calculate IC50 value Measure_Fluorescence->Calculate_IC50

References

Application Notes and Protocols for Assaying the Biological Activity of 2-Aminoadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane hydrochloride, widely known as amantadine hydrochloride, is a versatile therapeutic agent with a rich pharmacological profile.[1] Initially developed as an antiviral drug for the treatment of Influenza A, its clinical applications have expanded to include the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3] The therapeutic efficacy of this compound stems from its ability to modulate multiple biological targets. These application notes provide detailed protocols for assays designed to investigate the three primary activities of this compound: antiviral activity through inhibition of the Influenza A M2 proton channel, neuroprotective effects via N-methyl-D-aspartate (NMDA) receptor antagonism, and modulation of the dopaminergic system.

Antiviral Activity: Influenza A M2 Proton Channel Inhibition

The antiviral mechanism of this compound against Influenza A virus involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[1][2] This channel is responsible for the acidification of the viral interior, a necessary step for the release of viral ribonucleoprotein (vRNP) into the host cell cytoplasm.[4][5] By inhibiting this proton influx, this compound effectively halts viral uncoating and replication.

Signaling Pathway and Mechanism of Action

M2_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Virion Virion M2_Channel M2 Proton Channel Endosome Endosome Virion->Endosome Endocytosis vRNP Viral Ribonucleoprotein (vRNP) M2_Channel->vRNP Acidification-induced release Cytoplasm Cytoplasm vRNP->Cytoplasm Replication H+ H+ Endosome->H+ Low pH Environment H+->M2_Channel Influx Amantadine 2-Aminoadamantane HCl Amantadine->M2_Channel Blocks

Experimental Protocol: High-Throughput Yeast Growth Restoration Assay

This assay provides a robust and sensitive method for identifying inhibitors of the M2 proton channel.[6] Expression of a functional M2 channel is toxic to yeast, and inhibition of the channel restores yeast growth.

Yeast_Assay_Workflow A Transform Yeast with M2 Expression Vector B Culture Yeast in Liquid Media A->B C Plate Yeast on Solid Media Containing Galactose (to induce M2 expression) B->C D Add Test Compounds (2-Aminoadamantane HCl) C->D E Incubate Plates D->E F Measure Yeast Growth (e.g., Colony Size or Density) E->F G Data Analysis: Determine IC50 F->G

Materials:

  • Saccharomyces cerevisiae strain (e.g., INVSc1)

  • Yeast expression vector (e.g., pYES2) containing the Influenza A M2 gene

  • Yeast transformation kit

  • Synthetic complete (SC) medium with appropriate supplements and lacking uracil (for selection)

  • SC medium containing 2% raffinose (non-inducing)

  • SC medium containing 2% galactose (inducing)

  • 96-well microplates

  • This compound (positive control)

  • DMSO (vehicle control)

  • Plate reader or imaging system for quantifying yeast growth

Procedure:

  • Yeast Transformation: Transform the yeast strain with the M2 expression vector according to the manufacturer's protocol. Select for transformants on SC-Ura plates.

  • Liquid Culture: Inoculate a single colony of transformed yeast into 5 mL of SC-Ura medium containing 2% raffinose and grow overnight at 30°C with shaking.

  • Induction and Compound Treatment: Dilute the overnight culture to an OD600 of 0.4 in SC-Ura medium with 2% galactose. In a 96-well plate, add 198 µL of the diluted yeast culture to each well. Add 2 µL of test compound dilutions (in DMSO) to achieve the desired final concentrations. Include wells with this compound as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Growth Measurement: Measure the optical density at 600 nm (OD600) using a plate reader to quantify yeast growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control. Plot the percentage of growth restoration against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

CompoundTargetAssay MethodIC50 (µM)Reference
2-Aminoadamantane HClInfluenza A M2Yeast Growth Restoration~1-10[6]
RimantadineInfluenza A M2Yeast Growth Restoration~0.5-5[6]

Neuroprotective Activity: NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[7] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases. By blocking the NMDA receptor ion channel, this compound can mitigate these detrimental effects.[7]

Signaling Pathway and Mechanism of Action

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Amantadine 2-Aminoadamantane HCl Amantadine->NMDA_Receptor Blocks Channel

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of NMDA receptor-mediated currents and their inhibition by this compound in cultured neurons or cells expressing recombinant NMDA receptors.[8][9]

Patch_Clamp_Workflow A Prepare Neuronal Culture or Transfected Cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply NMDA and Glycine to Evoke Current B->C D Co-apply 2-Aminoadamantane HCl at Various Concentrations C->D E Record NMDA-evoked Inward Currents D->E F Data Analysis: Determine IC50 E->F

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or HEK293 cells transfected with NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4 with NaOH

  • Internal solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH

  • NMDA

  • This compound

Procedure:

  • Cell Preparation: Plate neurons or transfected cells on glass coverslips.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Whole-Cell Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline current.

    • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

    • Once a stable response is obtained, co-apply the NMDA/glycine solution with increasing concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the peak inward current at each concentration of the antagonist.

    • Calculate the percentage of inhibition relative to the control (NMDA/glycine alone).

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 value.[7]

CompoundTargetAssay MethodIC50 (µM)Reference
2-Aminoadamantane HClNMDA ReceptorWhole-Cell Patch-Clamp38.9 ± 4.2[7]
MemantineNMDA ReceptorWhole-Cell Patch-Clamp~1-5[10]
MK-801NMDA ReceptorWhole-Cell Patch-Clamp~0.01-0.1[11]

Dopaminergic System Modulation

The therapeutic effects of this compound in Parkinson's disease are attributed to its ability to modulate the dopaminergic system. It is believed to enhance dopamine release and inhibit its reuptake, thereby increasing the concentration of dopamine in the synaptic cleft.[12][13]

Signaling Pathway and Mechanism of Action

Dopaminergic_Modulation cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft DA_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake DA_Receptor Dopamine Receptor Postsynaptic_Signal Postsynaptic Signaling DA_Receptor->Postsynaptic_Signal Activates Amantadine 2-Aminoadamantane HCl Amantadine->DA_Vesicle Enhances Release Amantadine->DAT Inhibits Reuptake DA Dopamine DA->DA_Receptor Binds

Experimental Protocol: Dopamine Reuptake Assay in SH-SY5Y Cells

This assay measures the ability of this compound to inhibit the reuptake of dopamine into cells, a key aspect of its dopaminergic activity. Human neuroblastoma SH-SY5Y cells, which can be differentiated to exhibit a dopaminergic phenotype, are a suitable model for this assay.[14][15]

Dopamine_Uptake_Workflow A Differentiate SH-SY5Y Cells B Pre-incubate Cells with 2-Aminoadamantane HCl A->B C Add [³H]-Dopamine B->C D Incubate to Allow Uptake C->D E Wash Cells to Remove Extracellular [³H]-Dopamine D->E F Lyse Cells E->F G Measure Intracellular [³H] by Scintillation Counting F->G H Data Analysis: Determine IC50 G->H

Materials:

  • Differentiated SH-SY5Y cells

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Dopamine

  • This compound

  • Nomifensine (positive control for dopamine reuptake inhibition)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them towards a dopaminergic phenotype using a suitable protocol (e.g., treatment with retinoic acid and brain-derived neurotrophic factor).

  • Assay Preparation: Plate differentiated cells in 24-well plates. On the day of the assay, wash the cells with KRH buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or nomifensine in KRH buffer for 10-20 minutes at 37°C.

  • Dopamine Uptake: Initiate the uptake by adding [³H]-Dopamine to a final concentration of ~10-20 nM. Incubate for 10-15 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of nomifensine). Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

CompoundTargetAssay MethodIC50 (µM)Reference
2-Aminoadamantane HClDopamine Transporter[³H]-Dopamine Reuptake~10-50[12]
NomifensineDopamine Transporter[³H]-Dopamine Reuptake~0.01-0.1[16]

Conclusion

The assays described in these application notes provide a robust framework for characterizing the multifaceted pharmacological activities of this compound. By employing these detailed protocols, researchers can obtain quantitative data on its antiviral, neuroprotective, and dopaminergic properties, facilitating further drug development and a deeper understanding of its therapeutic mechanisms.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminoadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane hydrochloride, a key building block in medicinal chemistry, is the hydrochloride salt of an adamantane derivative featuring an amino group at the secondary carbon position. Its rigid, lipophilic cage structure is a valuable scaffold for designing novel therapeutic agents. The development of a robust, scalable, and economically viable synthetic process is crucial for ensuring a consistent supply for research and drug development programs.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound. The overall strategy involves a two-part process: the oxidation of adamantane to the key intermediate, 2-adamantanone, followed by the conversion of 2-adamantanone to the target amine hydrochloride via several distinct and scalable methods.

Part 1: Large-Scale Synthesis of Intermediate: 2-Adamantanone

The most common and industrially viable method for producing 2-adamantanone is the direct oxidation of adamantane using concentrated sulfuric acid.

Experimental Protocol: Sulfuric Acid Oxidation of Adamantane

This protocol is adapted from a reliable, large-scale laboratory procedure.

Materials:

  • Adamantane

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Equipment:

  • Large, three-necked, round-bottom flask or glass-lined reactor

  • Efficient mechanical stirrer

  • Thermometer

  • Heating mantle and water bath for temperature control

  • Venting system for fumes

  • Apparatus for steam distillation

  • Large separatory funnel

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a powerful mechanical stirrer, thermometer, and vent, charge 6.0 L of 98% sulfuric acid.

  • Addition of Adamantane: While stirring, add 1.0 kg (7.35 mol) of powdered adamantane in one portion.

  • Heating: Using a water bath, rapidly heat the mixture to an internal temperature of 70°C. Then, gradually increase the temperature to 80°C over a 2-hour period with vigorous stirring.

  • Reaction Monitoring: Maintain the temperature at 80-82°C for an additional 2-3 hours. The reaction is complete when gas chromatography (GC) analysis of a quenched sample indicates the presence of 2-3% of the intermediate, 1-adamantanol.

  • Quenching: In a separate, large vessel, prepare 8.0 kg of crushed ice. Carefully and slowly pour the hot reaction mixture onto the crushed ice with stirring. This will precipitate the crude 2-adamantanone.

  • Isolation via Steam Distillation: Transfer the resulting suspension to a flask equipped for steam distillation. Heat the suspension to 70°C and then introduce steam to distill the 2-adamantanone. Collect the distillate, which will consist of two layers.

  • Extraction: Separate the organic layer of the distillate. Extract the aqueous layer with two portions of dichloromethane.

  • Purification: Combine all organic extracts, wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the final product.

Data Presentation: Comparison of 2-Adamantanone Synthesis Methods
ParameterMethod A: Conc. H₂SO₄Method B: H₂SO₄ + Oleum
Starting Material AdamantaneAdamantane
Oxidizing Agent 98% Sulfuric Acid90-95% H₂SO₄ + SO₃/Oleum
Reaction Temperature 70 - 82 °C70 - 90 °C
Reaction Time 4 - 5 hoursShorter than Method A
Typical Yield 50 - 56%Reported as "High Yield"
Purity (after workup) 97 - 98%> 99% (after purification)
Notes Standard, well-documented.Oleum addition maintains H₂SO₄ concentration, potentially increasing efficiency.

Workflow Diagram

Workflow for 2-Adamantanone Synthesis A Charge Reactor with H₂SO₄ B Add Adamantane A->B C Heat to 70-82°C B->C D Reaction Monitoring (GC) C->D E Quench on Ice D->E F Steam Distillation E->F G Extraction with DCM F->G H Dry and Concentrate G->H I 2-Adamantanone (Product) H->I

Caption: Workflow for the large-scale synthesis of 2-adamantanone.

Part 2: Large-Scale Synthesis of this compound

Three viable, scalable methods for the conversion of 2-adamantanone to this compound are presented below.

Method A: Reductive Amination via Catalytic Hydrogenation

This method is a clean and efficient industrial process that involves the formation of an imine intermediate followed by its reduction using hydrogen gas and a catalyst.

Materials:

  • 2-Adamantanone

  • Methanol

  • Aqueous Ammonia (28-30%)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas

  • Concentrated Hydrochloric Acid

Equipment:

  • High-pressure hydrogenation vessel (autoclave) with stirring and temperature control

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Glass-lined reactor for salt formation and crystallization

Procedure:

  • Imine Formation: In a high-pressure autoclave, dissolve 1.0 kg (6.66 mol) of 2-adamantanone in 5.0 L of methanol. Add 2.0 L of aqueous ammonia. Seal the vessel.

  • Catalyst Addition: Carefully add 100 g of 10% Palladium on Carbon catalyst (10% by weight of the starting ketone).

  • Hydrogenation: Purge the vessel with nitrogen, then pressurize with hydrogen gas to 0.8 MPa (approx. 116 psi).

  • Reaction: Heat the mixture to 40°C and stir vigorously for 8-12 hours, maintaining the hydrogen pressure. Monitor the reaction for the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoadamantane.

  • Salt Formation: Dissolve the crude amine in 5.0 L of methanol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH 1-2).

  • Crystallization and Isolation: The hydrochloride salt will precipitate. Stir the slurry at 0-5°C for 1-2 hours to maximize crystallization. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

cluster_0 Reductive Amination via Catalytic Hydrogenation Adamantanone 2-Adamantanone Imine 2-Adamantanimine (Intermediate) Adamantanone->Imine NH₃, MeOH Amine 2-Aminoadamantane Imine->Amine H₂, 10% Pd/C HCl_Salt 2-Aminoadamantane HCl Amine->HCl_Salt HCl, MeOH cluster_1 Catalytic Leuckart-Wallach Reaction Ketone 2-Adamantanone Reagents HCOONH₄ [RhCp*Cl₂]₂ Catalyst MeOH, 70°C Workup Basic Workup & Extraction Reagents->Workup Reaction Amine_Free 2-Aminoadamantane (Free Base) Workup->Amine_Free Final_Product 2-Aminoadamantane HCl Amine_Free->Final_Product HCl Salt Formation cluster_2 Oximation and Reduction Pathway Ketone 2-Adamantanone Oxime 2-Adamantanone Oxime Ketone->Oxime NH₂OH·HCl, Base Amine 2-Aminoadamantane Oxime->Amine H₂, Raney Ni Product 2-Aminoadamantane HCl Amine->Product HCl

Application Notes and Protocols for Studying NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental investigation of N-methyl-D-aspartate (NMDA) receptor antagonists. The methodologies outlined below cover in vitro, electrophysiological, and in vivo approaches to characterize the pharmacological and functional effects of compounds targeting the NMDA receptor.

Introduction to NMDA Receptor Antagonism

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic drug development.[1] NMDAR antagonists, which inhibit the receptor's activity, are of great interest for their potential neuroprotective and therapeutic effects.[1][2] Understanding the mechanism of action, potency, and specificity of these antagonists is critical for their development and clinical application.

The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[1] The specific subunit composition dictates the receptor's pharmacological and biophysical properties.[1] A key characteristic of the NMDAR is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials, which is relieved upon depolarization.[1] Activation of the receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1]

In Vitro Assays for NMDA Receptor Antagonists

In vitro assays are fundamental for the initial screening and characterization of NMDA receptor antagonists. These assays provide quantitative data on the binding affinity and functional inhibition of the receptor by test compounds.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor. This assay measures the displacement of a radiolabeled ligand from the receptor by the antagonist.

Protocol:

  • Membrane Preparation: Homogenize whole rat brain tissue to prepare a membrane fraction containing NMDA receptors.[3]

  • Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801) in the presence of varying concentrations of the test antagonist.

  • Separation: Separate the bound from the unbound radioligand via rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of antagonist that displaces 50% of the radiolabeled ligand) by plotting the percentage of specific binding against the log concentration of the antagonist. The Ki value can then be calculated using the Cheng-Prusoff equation.

Parameter Description Example Value
Radioligand [³H]MK-8011-5 nM
Incubation Time 60 minutesRoom Temperature
Reference Compound MK-801IC₅₀ ~10 nM[3]
Calcium Influx Assay

Objective: To measure the functional inhibition of NMDA receptor-mediated calcium influx by an antagonist.

Protocol:

  • Cell Culture: Culture primary neurons (e.g., rat cerebellar granule neurons) or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.[4]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist.

  • Stimulation: Stimulate the cells with NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to induce calcium influx.[4][5]

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition of the NMDA-evoked calcium response against the log concentration of the antagonist.

Parameter Description Example Value
Cell Type Rat Cerebellar Granule NeuronsDIV 7-10
NMDA Concentration 100 µM
Glycine Concentration 10 µM
Reference Antagonist MemantineIC₅₀ in low µM range[4]

Electrophysiological Characterization

Electrophysiology provides a direct measure of the functional effects of antagonists on NMDA receptor-mediated currents and synaptic plasticity.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the potency, kinetics, and voltage-dependency of NMDA receptor antagonists.[1]

Protocol:

  • Cell Preparation: Use primary neuronal cultures or HEK293 cells transfected with specific NMDA receptor subunits.[6]

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.[1] Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[1]

  • Current Evocation: Apply an agonist solution (e.g., NMDA + glycine) to evoke an inward NMDA receptor-mediated current.[1]

  • Antagonist Application: Co-apply the agonist solution with increasing concentrations of the test antagonist and record the inhibition of the evoked current.[1]

  • Data Analysis:

    • IC₅₀ Determination: Plot the percentage of current inhibition as a function of the antagonist concentration and fit the data with a logistic function to determine the IC₅₀ value.[1]

    • Voltage-Dependency Assessment: Apply a series of voltage steps or a ramp in the presence of a fixed antagonist concentration. A greater block at more negative membrane potentials indicates a voltage-dependent open-channel blocker.[1]

Parameter Description Example Value
Holding Potential -70 mV
External Solution Mg²⁺-free to relieve voltage-dependent block
Internal Solution Standard Cs-based or K-based solution
Agonists NMDA (100 µM) + Glycine (10 µM)
Multi-Electrode Array (MEA) Recordings

Objective: To assess the effects of NMDA receptor antagonists on neuronal network activity and synaptic plasticity (e.g., Long-Term Potentiation, LTP).[7]

Protocol:

  • Culture Preparation: Plate primary cortical or hippocampal neurons on MEA plates.

  • Baseline Recording: Record spontaneous network activity and evoke field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction: Induce LTP using a high-frequency stimulation protocol.

  • Antagonist Application: Apply the test antagonist and assess its effect on baseline network activity and the induction and maintenance of LTP.[7]

  • Data Analysis: Quantify changes in spike rate, burst parameters, and the magnitude of fEPSP potentiation.

Parameter Description Example Value
Cell Type Primary rodent cortical neurons
LTP Induction Protocol Theta burst stimulation
Reference Compounds D-AP5, MK-801, Memantine[7]

In Vivo Behavioral Assays

Animal models are essential for evaluating the physiological and behavioral effects of NMDA receptor antagonists in a whole organism.

Locomotor Activity

Objective: To assess the effect of NMDA receptor antagonists on spontaneous movement. Some antagonists, like MK-801, can induce hyperlocomotion.[8]

Protocol:

  • Animal Model: Use rodents (e.g., mice or rats).

  • Habituation: Place the animal in an open-field arena and allow it to habituate.

  • Drug Administration: Administer the test antagonist or vehicle control.

  • Data Acquisition: Record the animal's movement using an automated tracking system for a set duration.

  • Data Analysis: Quantify parameters such as total distance traveled, time spent in the center vs. periphery, and stereotyped behaviors.

Parameter Description Example Value
Animal C57BL/6 mice
Test Arena 40 cm x 40 cm open field
Test Duration 30-60 minutes
Reference Compound MK-801 (0.1-0.3 mg/kg)
Prepulse Inhibition (PPI) of the Startle Response

Objective: To evaluate sensorimotor gating, a process that is disrupted in schizophrenia and can be modeled by NMDA receptor antagonists.

Protocol:

  • Animal Model: Use rodents.

  • Apparatus: Place the animal in a startle chamber equipped with a loudspeaker and a sensor to detect movement.

  • Drug Administration: Administer the test antagonist or vehicle.

  • Testing Paradigm: Present a series of trials consisting of a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, or the prepulse followed by the pulse.

  • Data Analysis: Calculate the percentage of PPI as the reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

Parameter Description Example Value
Animal Sprague-Dawley rats
Pulse Intensity 120 dB
Prepulse Intensity 75-85 dB
Reference Compound MK-801
Attentional Set-Shifting Task (ASST)

Objective: To assess cognitive flexibility, an executive function that is impaired by NMDA receptor antagonists.[9]

Protocol:

  • Animal Model: Use rodents.

  • Apparatus: A digging maze with two pots containing different digging media and odors.

  • Training: Train the animal to associate a reward with a specific stimulus dimension (e.g., digging medium).

  • Testing: After reaching a criterion, the relevant stimulus dimension is changed (e.g., from digging medium to odor), requiring the animal to shift its attentional set.

  • Drug Administration: Administer the antagonist before the set-shifting phase.

  • Data Analysis: Measure the number of trials and errors required to reach the criterion for the new rule.[9]

Parameter Description Example Value
Animal C57BL/6J mice[9]
Reward Food pellet
Reference Compound Ketamine (10 or 20 mg/kg)[9]

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 NMDA Receptor Ion Channel Glutamate->NMDAR:GluN2 Binds Glycine Glycine/D-Serine Glycine->NMDAR:GluN1 Binds Antagonist Competitive Antagonist Antagonist->NMDAR:GluN2 Blocks Ca_ion Ca²⁺ NMDAR:channel->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Mg_ion Mg²⁺ Block Mg_ion->NMDAR:channel Blocks at Resting Potential Channel_Blocker Non-competitive Antagonist (e.g., MK-801) Channel_Blocker->NMDAR:channel Blocks

Caption: NMDA Receptor signaling and points of antagonism.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_electrophysiology Electrophysiological Characterization cluster_in_vivo In Vivo Behavioral Testing Binding Radioligand Binding Assay (Determine Ki) Calcium Calcium Influx Assay (Determine functional IC₅₀) Binding->Calcium Patch Whole-Cell Patch-Clamp (IC₅₀, Voltage-dependency, Kinetics) Calcium->Patch MEA Multi-Electrode Array (Network Activity, LTP) Patch->MEA Locomotor Locomotor Activity MEA->Locomotor PPI Prepulse Inhibition (PPI) ASST Attentional Set-Shifting Task (ASST) Lead_Candidate Lead Candidate ASST->Lead_Candidate Start Compound Synthesis / Library Screening Start->Binding

Caption: Workflow for NMDA receptor antagonist drug discovery.

Logical_Relationships cluster_antagonists Types of Antagonists cluster_effects Experimental Readouts NMDAR NMDA Receptor Competitive Competitive (Bind to Glutamate/Glycine site) NMDAR->Competitive Targeted by NonCompetitive Non-Competitive (Channel Blockers, e.g., MK-801) NMDAR->NonCompetitive Targeted by Uncompetitive Uncompetitive (Requires channel opening to bind) NMDAR->Uncompetitive Targeted by Binding_Affinity ↓ Radioligand Binding Competitive->Binding_Affinity Results in Ca_Influx ↓ Ca²⁺ Influx NonCompetitive->Ca_Influx Results in LTP ↓ Long-Term Potentiation (LTP) NonCompetitive->LTP Results in Behavior Altered Behavior (e.g., ↑ Locomotion, ↓ PPI) NonCompetitive->Behavior Results in NMDA_Current ↓ NMDA-mediated Current Uncompetitive->NMDA_Current Results in

References

Application Notes and Protocols for Adamantane Derivatization in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of adamantane, a key scaffold in medicinal chemistry. The unique, rigid, and lipophilic cage structure of adamantane has established it as a valuable component in the design of antiviral, antidiabetic, and neuroprotective agents.[1] These notes offer practical guidance on synthetic methodologies, quantitative data for comparison, and visual representations of key biological pathways and experimental workflows to aid in the development of novel adamantane-based therapeutics.

Halogenation of Adamantane: A Gateway to Functionalization

Halogenated adamantanes, particularly bromoadamantanes, are versatile intermediates for further functionalization. The controlled bromination of the adamantane core can be achieved at the tertiary (bridgehead) positions.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane

This protocol describes the direct bromination of adamantane to yield the monosubstituted product.

  • Materials: Adamantane, liquid bromine, methanol, saturated aqueous sodium bisulfite solution.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add adamantane (30 g).

    • Carefully add liquid bromine (24 mL) to the flask.

    • Heat the reaction mixture to 85°C for 6 hours.

    • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

    • After cooling to room temperature, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the bromine color disappears.

    • Filter the solid product, wash with water until the filtrate is neutral, and then dry the solid.

    • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.

Protocol 2: Synthesis of 1,3-Dibromoadamantane

This protocol details the synthesis of the disubstituted adamantane using a Lewis acid catalyst.

  • Materials: Adamantane, bromine, iron powder, crushed ice, solid sodium sulfite, 2-propanol, 5% HCl solution.

  • Procedure:

    • To 280 mL of bromine in a round-bottom flask, add 7.00 g of iron powder and stir for 30 minutes at room temperature.

    • Cool the mixture in an ice bath.

    • Add 96.0 g of adamantane in portions over 1 hour with efficient stirring.

    • Stir the mixture for an additional hour at room temperature.

    • Pour the reaction mixture into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite.

    • Triturate the resulting solid until the brown color of bromine disappears.

    • Filter the product, wash with 5% HCl and then with water, and dry.

    • Recrystallize the crude product from 2-propanol to obtain pure 1,3-dibromoadamantane.

Data Presentation
ProductBrominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
1-BromoadamantaneElemental Bromine (Br₂)Neat85 - 1109~93
1,3-DibromoadamantaneElemental Bromine (Br₂)Iron powderRoom Temperature2High
1,3,5-TribromoadamantaneElemental Bromine (Br₂)Iron powderReflux24High
1,3,5,7-TetrabromoadamantaneElemental Bromine (Br₂)Aluminum chloride (AlCl₃)Reflux24High

Amination of Adamantane: Synthesis of Bioactive Amines

The introduction of an amino group to the adamantane scaffold is a critical step in the synthesis of several approved drugs, including amantadine and memantine. The Ritter reaction is a widely used method for this transformation.

Experimental Protocols

Protocol 3: Synthesis of Amantadine Hydrochloride via the Ritter Reaction

This protocol outlines the synthesis of amantadine hydrochloride from 1-bromoadamantane.

  • Materials: 1-bromoadamantane, acetylamide, 96% sulfuric acid, ice water, sodium hydroxide, propylene glycol, dichloromethane, hydrochloric acid.

  • Procedure:

    • N-(1-Adamantyl)acetamide Synthesis:

      • In a reaction vessel, heat acetylamide (10 molar equivalents) to 115°C.

      • With stirring, add 1-bromoadamantane (1 molar equivalent) over 30 minutes.

      • Slowly add 96% sulfuric acid (6 molar equivalents) dropwise over 30 minutes, maintaining the temperature at 115°C.

      • After the addition is complete, raise the temperature to 125-130°C and monitor the reaction by TLC until the 1-bromoadamantane is consumed (approximately 3.5 hours).

      • Cool the mixture to room temperature and pour it into ice water. Stir for 1 hour at 0-5°C.

      • Filter the precipitated solid, wash with water, and dry to yield N-(1-adamantyl)acetamide.

    • Hydrolysis to Amantadine:

      • In a round-bottom flask, prepare a mixture of sodium hydroxide (6.0 g), water (3 mL), and propylene glycol (20 mL). Stir for 15 minutes.

      • Add N-(1-adamantyl)acetamide (7.90 g, 0.04 mol).

      • Heat the reaction mixture to 120°C for 2 hours.

      • Cool the reaction to room temperature and add ice-cold water (60 mL).

      • Extract the product with dichloromethane (3 x 50 mL).

      • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Salt Formation:

      • Bubble dry hydrogen chloride gas through the dichloromethane solution until precipitation is complete.

      • Filter the solid, wash with cold dichloromethane, and dry under vacuum to obtain amantadine hydrochloride.

Data Presentation
Starting MaterialReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
AdamantaneNitric acid, AcetonitrileNone40387
1-BromoadamantaneAcetylamide, Sulfuric acidAcetylamide125 - 1303.5~87
1-ChloroadamantaneAcetonitrile, Sulfuric acidDichloromethane≤50-551 - 2Not specified

C-C Bond Formation: Expanding the Adamantane Scaffold

Carbon-carbon bond-forming reactions, such as photoredox-catalyzed C-H functionalization and Negishi cross-coupling, allow for the introduction of a wide range of substituents onto the adamantane core, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 4: Photoredox-Catalyzed C-H Alkylation of Adamantane (General Procedure)

This protocol provides a general method for the direct alkylation of adamantane's tertiary C-H bonds.[2][3]

  • Materials: Adamantane, alkene coupling partner, photoredox catalyst (e.g., an iridium or organic dye-based catalyst), H-atom transfer (HAT) co-catalyst (e.g., a quinuclidine derivative), solvent (e.g., acetonitrile), light source (e.g., blue LEDs).

  • Procedure:

    • In a reaction vessel, combine adamantane (1.0 equiv), the alkene (1.5 equiv), the photoredox catalyst (1-5 mol%), and the HAT co-catalyst (5-10 mol%) in the chosen solvent.

    • Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Irradiate the mixture with the light source at room temperature with stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the alkylated adamantane product.

Protocol 5: Negishi Cross-Coupling of Adamantylzinc Bromide with an Aryl Halide (General Procedure)

This protocol describes a general method for the palladium-catalyzed cross-coupling of an adamantylzinc reagent with an aryl halide.

  • Materials: 1-Bromoadamantane, activated zinc, lithium chloride, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), anhydrous THF.

  • Procedure:

    • Preparation of Adamantylzinc Bromide:

      • In a flame-dried flask under an inert atmosphere, add activated zinc powder and a solution of lithium chloride in anhydrous THF.

      • Add 1-bromoadamantane to the suspension.

      • Heat the mixture to reflux for 2 hours to form the adamantylzinc bromide reagent.

    • Cross-Coupling Reaction:

      • In a separate flame-dried flask under an inert atmosphere, combine the aryl halide, palladium catalyst, and ligand in anhydrous THF.

      • Add the freshly prepared adamantylzinc bromide solution to this mixture.

      • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

      • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

      • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation

Table 3: Yields of Photoredox-Catalyzed C-H Alkylation of Adamantane Derivatives [4]

Adamantane DerivativeAlkene PartnerYield (%)
AdamantaneMethyl acrylate94
AdamantaneAcrylonitrile85
1-HydroxyadamantaneMethyl vinyl ketone75
N-Boc AmantadinePhenyl vinyl sulfone65

Table 4: Yields of Negishi Cross-Coupling with Adamantylzinc Reagents

Adamantylzinc ReagentElectrophileCatalyst/LigandYield (%)
1-Adamantylzinc bromide4-BromotoluenePd(OAc)₂ / SPhos>95
2-Adamantylzinc bromide2-ChloropyridinePd(OAc)₂ / SPhos85
1-Adamantylzinc bromide4-IodoanisolePd(dba)₂ / SPhos92

Biological Activity and Structure-Activity Relationships (SAR)

The derivatization of adamantane has led to the discovery of potent drugs targeting a variety of biological systems. The following tables summarize key biological data for some adamantane derivatives.

Data Presentation

Table 5: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundTargetIC₅₀ (µM)
AmantadineWild-Type M215.76
RimantadineWild-Type M2~0.18
Glycyl-rimantadineInfluenza A/H3N22.83
Leucyl-rimantadineInfluenza A/H3N211.2
Tyrosyl-rimantadineInfluenza A/H3N215.8

Table 6: Inhibitory Activity of Adamantane-Based DPP-IV Inhibitors [5][6]

CompoundTargetIC₅₀ (nM)
SaxagliptinDPP-IV0.6
VildagliptinDPP-IV2.9
Sitagliptin (non-adamantane)DPP-IV19
3,5-dimethyladamantane 1-carboxamideDPP-IV53,940

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

DPP_IV_Inhibition cluster_0 Incretin Hormones cluster_1 Pancreas GLP1 GLP-1 DPP_IV DPP-IV Enzyme GLP1->DPP_IV Degradation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon GIP GIP GIP->DPP_IV Degradation GIP->Insulin GIP->Glucagon Inactive_Incretins Inactive Incretins DPP_IV->Inactive_Incretins Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Saxagliptin Saxagliptin (Adamantane Derivative) Saxagliptin->DPP_IV Inhibition

Caption: Mechanism of DPP-IV inhibition by saxagliptin.

Antiviral_Screening_Workflow Start Start: Adamantane Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) on Host Cells Start->Cytotoxicity Antiviral_Activity Antiviral Activity Assay (e.g., Plaque Reduction) Start->Antiviral_Activity Determine_CC50 Determine CC₅₀ Cytotoxicity->Determine_CC50 Determine_IC50 Determine IC₅₀ Antiviral_Activity->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) Determine_CC50->Calculate_SI Determine_IC50->Calculate_SI Evaluate Evaluate Therapeutic Potential Calculate_SI->Evaluate

Caption: Experimental workflow for in vitro antiviral screening.

Experimental Workflows

Metabolic_Stability_Workflow Start Start: Adamantane Derivative Incubation Incubate with Liver Microsomes + NADPH Start->Incubation Time_Points Quench Reaction at Different Time Points Incubation->Time_Points Analysis LC-MS/MS Analysis Time_Points->Analysis Data_Processing Determine Parent Compound Disappearance Rate Analysis->Data_Processing Half_Life Calculate In Vitro Half-Life (t½) Data_Processing->Half_Life

Caption: Workflow for assessing metabolic stability.

References

Troubleshooting & Optimization

overcoming solubility issues of 2-Aminoadamantane hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with 2-Aminoadamantane Hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Several factors can contribute to poor dissolution:

  • pH of the solution: The solubility of amine hydrochlorides is highly dependent on the pH of the aqueous medium. As a salt of a weak base and a strong acid, this compound is more soluble in acidic to neutral pH. In basic solutions, it can convert to the less soluble free base form.

  • Buffer composition: Certain ions in your buffer might interact with the this compound, leading to precipitation.

  • Temperature: Solubility is often temperature-dependent. Your experimental temperature might be too low.

  • Concentration: You might be trying to dissolve the compound above its saturation point in the specific solvent system.

  • Purity of the compound: Impurities can affect the solubility of the compound.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective method to increase the solubility of this compound.[3] However, it is crucial to be mindful of the compound's stability at elevated temperatures and the boiling point of your solvent. For biological assays, ensure the solution is cooled to the experimental temperature before use.

Q4: Are there any alternative solvents I can use?

A4: If aqueous solubility remains a challenge and your experimental design allows, you can consider creating a stock solution in a polar organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer.[2] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[2]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this troubleshooting workflow:

G start Start: Solubility Issue Encountered check_conc Is the concentration too high? start->check_conc reduce_conc Reduce concentration check_conc->reduce_conc Yes check_ph Is the pH of the aqueous solution optimal? check_conc->check_ph No gentle_heating Try gentle heating and sonication reduce_conc->gentle_heating adjust_ph Adjust pH to be slightly acidic (pH < 7) check_ph->adjust_ph No (pH > 7) check_ph->gentle_heating Yes (pH <= 7) adjust_ph->gentle_heating use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) for stock solution gentle_heating->use_cosolvent Still not dissolved success Solubility Achieved gentle_heating->success Dissolved cyclodextrin Consider using cyclodextrins for complexation use_cosolvent->cyclodextrin Still not dissolved use_cosolvent->success Dissolved cyclodextrin->success Dissolved fail Issue Persists: Contact Technical Support cyclodextrin->fail Still not dissolved

Caption: Troubleshooting workflow for this compound solubility.

Data Presentation

The following tables provide solubility data for 1-Aminoadamantane Hydrochloride, a close structural analog of this compound, which can be used as a reference.

Table 1: Solubility of 1-Aminoadamantane Hydrochloride in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Notes
Water50Not SpecifiedSlightly hazy solution may form with heat.[3]
PBS (pH 7.2)~5Not Specified[2]
Ethanol~5Not Specified[2]
DMSO~50Not Specified[2]

Table 2: Mole Fraction Solubility of 1-Aminoadamantane Hydrochloride in Water at Different Temperatures [4]

Temperature (K)Mole Fraction (x₁)
283.150.0512
288.150.0551
293.150.0593
298.150.0638
303.150.0686
308.150.0738
313.150.0793
318.150.0852
323.150.0915
328.150.0982
333.150.1054

Experimental Protocols

Protocol 1: Standard Method for Preparing an Aqueous Solution

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: Add the desired volume of aqueous buffer (e.g., PBS, Tris-HCl) with a pH of 7.4 or slightly lower.

  • Mixing: Vortex or stir the solution at room temperature for 10-15 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Gentle Heating (Optional): If not fully dissolved, warm the solution to 37-50°C while stirring.

  • Sonication (Optional): Sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

  • Cooling and pH Check: If heated, allow the solution to cool to room temperature. Check the pH and adjust if necessary.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates and for sterilization.

G cluster_0 Protocol 1: Aqueous Solution Preparation weigh 1. Weigh Compound add_solvent 2. Add Aqueous Buffer (pH <= 7.4) weigh->add_solvent mix 3. Vortex/Stir add_solvent->mix observe 4. Visual Inspection mix->observe heat_sonicate 5. Optional: Gentle Heat/Sonicate observe->heat_sonicate Not Dissolved filter 7. Filter (0.22 µm) observe->filter Dissolved cool_ph 6. Cool and Check pH heat_sonicate->cool_ph cool_ph->filter

Caption: Experimental workflow for aqueous solution preparation.

Protocol 2: Preparation of a Stock Solution using a Co-Solvent

  • Weighing: Accurately weigh the desired amount of this compound.

  • Co-solvent Addition: Add a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol) to completely dissolve the compound.

  • Vortexing: Vortex thoroughly until a clear solution is obtained.

  • Dilution: Slowly add the aqueous buffer to the concentrated stock solution dropwise while vortexing to the desired final concentration.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen co-solvent percentage.

  • Final Volume: Adjust to the final volume with the aqueous buffer. The final concentration of the organic solvent should be kept to a minimum (typically <1%) for biological assays.

G cluster_1 Protocol 2: Co-Solvent Stock Preparation weigh 1. Weigh Compound add_cosolvent 2. Dissolve in Minimal Co-Solvent (e.g., DMSO) weigh->add_cosolvent vortex 3. Vortex until clear add_cosolvent->vortex dilute 4. Add Aqueous Buffer Dropwise vortex->dilute observe 5. Check for Precipitation dilute->observe final_volume 6. Adjust to Final Volume observe->final_volume

Caption: Workflow for preparing a stock solution with a co-solvent.

Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method) [1]

This protocol helps determine the equilibrium solubility of this compound in your specific aqueous buffer.

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Signaling Pathways and Experimental Considerations

The adamantane scaffold is a key feature in various drugs, and its derivatives are known to interact with several biological targets. For example, Amantadine (1-aminoadamantane HCl) is known to block the M2 proton channel of the influenza A virus and also acts as an NMDA receptor antagonist.[6] When designing experiments, it is crucial to ensure that the method used to solubilize this compound does not interfere with the biological assay.

G cluster_2 Experimental Design Considerations solubility Solubilization Method ph_adjustment pH Adjustment solubility->ph_adjustment cosolvent Co-solvent solubility->cosolvent cyclodextrin Cyclodextrin solubility->cyclodextrin interference Potential Interference? ph_adjustment->interference cosolvent->interference cyclodextrin->interference assay Biological Assay interference->solubility Yes, choose alternative interference->assay No

Caption: Logical relationship for selecting a solubilization method.

References

Technical Support Center: Stability Testing of 2-Aminoadamantane Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability testing of 2-Aminoadamantane hydrochloride solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative stability data and established degradation pathways for this compound are not extensively available in public literature. The information and protocols provided herein are based on data from structurally analogous compounds, such as Amantadine hydrochloride and Memantine hydrochloride, as well as general pharmaceutical stability testing guidelines.[1] Researchers should validate these methodologies for their specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. - Stress conditions are too mild. - The adamantane scaffold is known for its high stability.[1]- Increase the temperature, concentration of acid/base/oxidizing agent, or duration of exposure. - For thermal stress, consider temperatures 10°C above accelerated testing conditions.[1] - Ensure appropriate light exposure (UV and visible) for photostability studies.
Complete degradation of the active pharmaceutical ingredient (API). - Stress conditions are too harsh.- Reduce the duration of stress exposure, lower the temperature, or use a lower concentration of the stressor (e.g., 0.1M HCl instead of 1M HCl).[2]
Poor peak shape or resolution in HPLC analysis. - Inappropriate column selection. - Mobile phase composition is not optimal. - Lack of derivatization for this non-chromophoric compound.- Use a C18 column for reversed-phase chromatography. - Optimize the mobile phase composition (e.g., acetonitrile and phosphate buffer ratio). - Implement a pre-column derivatization step with a suitable agent like FMOC-Cl to improve UV detection.
Mass imbalance in the assay. - Formation of non-UV active or volatile degradation products. - Degradation products are not being eluted from the HPLC column.- Use a mass spectrometer (LC-MS) to detect a wider range of degradation products. - Adjust the mobile phase gradient to ensure all components are eluted.
Inconsistent or irreproducible results. - Inconsistent sample preparation. - Fluctuation in instrumental conditions. - Instability of derivatized samples.- Ensure accurate and consistent preparation of all solutions. - Verify the stability and performance of the HPLC system. - Analyze derivatized samples promptly or assess their stability over time.

Frequently Asked Questions (FAQs)

1. What are the typical forced degradation conditions for this compound?

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1][3] Based on guidelines for related compounds, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, progressing to 60°C if no degradation is observed.[1][2]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, progressing to 60°C if no degradation is observed.[1][2]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Thermal Degradation: Exposing the solid drug or solution to dry heat, for instance, at 80°C.[1]

  • Photostability: Exposing the drug solution to a combination of UV and visible light, as per ICH Q1B guidelines.

2. How can I analyze this compound and its degradation products?

Due to the lack of a chromophore in the this compound molecule, direct UV detection in HPLC is challenging. A common approach is pre-column derivatization followed by HPLC with UV or fluorescence detection. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed.

3. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not well-documented, analogous adamantane derivatives can undergo oxidation to form hydroxylated derivatives.[4] Under photocatalytic conditions, complete mineralization to CO₂, H₂O, and inorganic ions has been reported for 2-aminoadamantane.

4. What is a suitable stability-indicating HPLC method?

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. For this compound, this would likely involve a reversed-phase HPLC method using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile). Pre-column derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) would be necessary for UV or fluorescence detection. The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

5. How should I prepare solutions of this compound for stability studies?

Solutions are typically prepared by dissolving the compound in the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) at a known concentration, often around 1 mg/mL.[1][2] For thermal and photostability of the solid drug, the powder itself is exposed to the stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on a this compound solution.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare 1 mg/mL 2-Aminoadamantane HCl solutions in: media Water (Control) 0.1 M HCl 0.1 M NaOH 3% H2O2 acid Acid Hydrolysis (e.g., 60°C for 24h) prep->acid Expose to base Base Hydrolysis (e.g., 60°C for 24h) prep->base Expose to oxidation Oxidation (e.g., RT for 24h) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C for 72h) prep->thermal Expose to photo Photostability (ICH Q1B) prep->photo Expose to neutralize Neutralize acid/base samples acid->neutralize Analyze samples base->neutralize Analyze samples oxidation->neutralize Analyze samples thermal->neutralize Analyze samples photo->neutralize Analyze samples derivatize Pre-column Derivatization neutralize->derivatize hplc HPLC-UV/FLD or LC-MS Analysis derivatize->hplc quantify Quantify parent API loss hplc->quantify identify Identify & quantify degradation products quantify->identify mass_balance Perform mass balance identify->mass_balance

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method with Pre-column Derivatization

This protocol provides a starting point for developing a stability-indicating HPLC method.

HPLC Analysis Workflow start Stressed Sample Solution derivatization 1. Mix sample with Borate Buffer (pH ~8.5) 2. Add FMOC-Cl solution 3. React at room temperature start->derivatization injection Inject derivatized sample into HPLC derivatization->injection separation Chromatographic Separation - Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase: Acetonitrile & Phosphate Buffer (Gradient) - Flow Rate: e.g., 1.0 mL/min injection->separation detection Detection - UV (e.g., 265 nm) or - Fluorescence (Ex: 265 nm, Em: 315 nm) separation->detection data_analysis Data Analysis - Integrate peak areas - Quantify against a standard curve detection->data_analysis end Report Results data_analysis->end

Caption: HPLC analysis with pre-column derivatization.

Data Presentation

The following tables present illustrative stability data for an aminoadamantane hydrochloride derivative under various stress conditions. This data is for exemplary purposes and should be confirmed experimentally for this compound.

Table 1: Summary of Forced Degradation Results (Illustrative)

Stress ConditionParametersDuration% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours< 5%-
1 M HCl48 hours10-15%DP-1
Base Hydrolysis 0.1 M NaOH24 hours< 5%-
1 M NaOH48 hours15-20%DP-2
Oxidation 3% H₂O₂24 hours5-10%DP-3 (Hydroxylated derivative)
30% H₂O₂24 hours> 50%Multiple products
Thermal 80°C (Solid)72 hours< 2%-
Photolytic ICH Q1B-5-8%DP-4

Table 2: Illustrative HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm (after derivatization)
Injection Volume 10 µL

This technical support guide provides a foundational framework for conducting stability testing on this compound solutions. For further assistance, please consult relevant regulatory guidelines and conduct thorough in-house validation.

References

troubleshooting guide for scaling up 2-Aminoadamantane hydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Aminoadamantane hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and scalable method for producing this compound is the reductive amination of 2-adamantanone. This two-step process involves the formation of an intermediate imine or oxime, followed by reduction to the primary amine and subsequent salt formation with hydrochloric acid. This route is often preferred for its efficiency and the commercial availability of the starting material, 2-adamantanone.

Q2: What are the critical parameters to monitor during the scale-up of the reductive amination step?

A2: When scaling up the reductive amination of 2-adamantanone, several parameters are critical to monitor and control:

  • Temperature: Exothermic reactions are common, and inefficient heat transfer in larger reactors can lead to side reactions and impurities.[1]

  • Mixing Efficiency: Homogeneous mixing is crucial for ensuring consistent reaction rates and preventing localized high concentrations of reagents, which can affect yield and purity.[1]

  • Addition Rate of Reagents: The controlled addition of the reducing agent is vital to manage the reaction exotherm and prevent the accumulation of unreacted reagents.

  • Hydrogen Pressure (for catalytic hydrogenation): Maintaining a consistent and optimal hydrogen pressure is essential for driving the reduction to completion.

Q3: How can I purify the final this compound product at a larger scale?

A3: Recrystallization is the most common method for purifying this compound on a large scale. The choice of solvent is critical. Alcohols such as methanol, ethanol, or isopropanol are often effective. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to induce the formation of pure crystals. Anti-solvent precipitation can also be employed, where a solvent in which the product is insoluble is added to a solution of the product to cause precipitation.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Imine/Oxime Formation - Verify Stoichiometry: Ensure the correct molar ratios of 2-adamantanone and the amine source (e.g., ammonia or hydroxylamine) are used. - Remove Water: For imine formation, the removal of water can shift the equilibrium towards the product. This can be achieved by azeotropic distillation or the use of dehydrating agents like molecular sieves.[1] - Optimize pH: A mildly acidic pH (around 4-5) generally favors imine formation.[1]
Inefficient Reduction - Catalyst Activity (for catalytic hydrogenation): Ensure the catalyst (e.g., Raney Nickel, Palladium on carbon) is fresh and active. Catalyst poisoning can occur from impurities in the starting materials. - Choice of Reducing Agent: For chemical reduction, ensure the reducing agent is appropriate. Sodium borohydride (NaBH₄) can sometimes reduce the starting ketone, while milder agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often more selective for the iminium ion.[1] - Hydrogen Pressure and Uptake: In catalytic hydrogenation, monitor the hydrogen uptake to ensure the reaction is proceeding. Leaks in the system can prevent the reaction from reaching completion.
Side Reactions - Reduction of Starting Material: If the starting 2-adamantanone is being reduced to 2-adamantanol, consider using a milder reducing agent that preferentially reduces the imine.[1] - Over-alkylation: While less common with ammonia, if a primary amine is used, the resulting secondary amine can react further. Using a stoichiometric amount of the amine can help minimize this.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Unreacted Starting Material (2-adamantanone) - Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it goes to completion. - Purification: Optimize the recrystallization process. 2-adamantanone is less polar than the amine hydrochloride and should remain in the mother liquor.
Intermediate Imine/Oxime - Incomplete Reduction: Extend the reaction time or increase the amount of reducing agent/catalyst. - Purification: The imine/oxime can often be removed during the aqueous workup and extraction steps.
Formation of 2-Adamantanol - Selective Reduction: As mentioned, use a milder reducing agent. - Purification: 2-Adamantanol can be separated from the desired product during recrystallization due to differences in solubility.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound, primarily based on reductive amination of 2-adamantanone. Please note that optimal conditions can vary depending on the specific scale and equipment used.

ParameterLab Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., >1 kg)
Starting Material 2-Adamantanone2-Adamantanone
Amine Source Ammonia or Hydroxylamine HydrochlorideAmmonia or Hydroxylamine Hydrochloride
Reducing Agent Sodium Borohydride, Raney Nickel, or Pd/CRaney Nickel or Pd/C (catalytic hydrogenation is often more scalable)
Solvent Methanol, EthanolMethanol, Ethanol
Reaction Temperature 25-60 °C40-80 °C (requires careful monitoring)
Reaction Time 4-24 hours12-48 hours
Typical Yield 70-90%65-85%
Purity (after workup) >95%>95%
Purification Method RecrystallizationRecrystallization
Final Purity >99%>99%

Experimental Protocols

Synthesis of this compound via Reductive Amination of 2-Adamantanone

This protocol is a generalized procedure and may require optimization for specific scales.

Step 1: Oximation of 2-Adamantanone

  • In a reaction vessel, dissolve 2-adamantanone (1 equivalent) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base like sodium acetate or pyridine (1.1-1.5 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the 2-adamantanone is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude 2-adamantanone oxime can be isolated by extraction and purified by recrystallization, or used directly in the next step.

Step 2: Reduction of 2-Adamantanone Oxime

  • In a high-pressure reactor (autoclave), suspend the 2-adamantanone oxime (1 equivalent) in a solvent like methanol or ethanol.

  • Carefully add a catalyst such as Raney Nickel (typically 10-20% by weight of the oxime) under an inert atmosphere.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to 50-70 °C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake. The reaction is typically complete within 8-24 hours.

  • After cooling and venting the hydrogen, filter the reaction mixture to remove the catalyst.

Step 3: Hydrochloride Salt Formation

  • To the filtrate containing the crude 2-aminoadamantane, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) while stirring.

  • The this compound will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with a cold solvent (e.g., cold ethanol or diethyl ether).

  • Dry the purified this compound under vacuum.

Visualizations

Troubleshooting_Low_Yield cluster_imine Imine/Oxime Formation Issues cluster_reduction Reduction Step Issues cluster_side_reactions Side Reaction Issues start Low Yield of 2-Aminoadamantane HCl check_imine Check Imine/Oxime Formation start->check_imine check_reduction Check Reduction Step start->check_reduction check_side_reactions Investigate Side Reactions start->check_side_reactions incomplete_reagents Incomplete Reaction? (Check TLC/HPLC) check_imine->incomplete_reagents incomplete_reduction Incomplete Reduction? (Check TLC/HPLC) check_reduction->incomplete_reduction ketone_reduction Starting Ketone Reduced? check_side_reactions->ketone_reduction adjust_stoichiometry Adjust Stoichiometry incomplete_reagents->adjust_stoichiometry Yes remove_water Remove Water (Azeotropic Distillation) incomplete_reagents->remove_water Yes optimize_ph Optimize pH (4-5) incomplete_reagents->optimize_ph Yes end Improved Yield adjust_stoichiometry->end remove_water->end optimize_ph->end catalyst_activity Check Catalyst Activity incomplete_reduction->catalyst_activity Yes h2_pressure Verify H2 Pressure incomplete_reduction->h2_pressure Yes reducing_agent Change Reducing Agent incomplete_reduction->reducing_agent Yes catalyst_activity->end h2_pressure->end reducing_agent->end milder_reductant Use Milder Reductant (e.g., STAB) ketone_reduction->milder_reductant Yes milder_reductant->end Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Adamantanone oximation Step 1: Oximation (Hydroxylamine HCl, Base) start->oximation oxime 2-Adamantanone Oxime oximation->oxime reduction Step 2: Reduction (e.g., Raney Ni, H2) oxime->reduction amine 2-Aminoadamantane (crude) reduction->amine salt_formation Step 3: Salt Formation (HCl) amine->salt_formation product 2-Aminoadamantane HCl (crude) salt_formation->product purification Purification (Recrystallization) product->purification final_product Pure 2-Aminoadamantane HCl purification->final_product

References

avoiding common side reactions in amination of adamantane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Amination of Adamantane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the amination of the adamantane scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in optimizing your synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the amination of adamantane, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of 1-Aminoadamantane in Ritter-type Reactions

Q: My Ritter-type reaction of 1-bromoadamantane with formamide/acetylamide is resulting in a low yield of the desired 1-aminoadamantane. What are the potential causes and solutions?

A: Low yields in this common synthesis route are often attributable to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Recommended Solution(s)
Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted 1-bromoadamantane.- Reaction Time: Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed. For the reaction with formamide and sulfuric acid, a reaction time of around 5.5 hours at 85°C has been reported to be effective.[1] - Temperature Control: Maintain a consistent and optimal reaction temperature. For the acetylamide reaction, a temperature of 125-130°C is recommended.[2]
Sub-optimal Reagent Ratio An incorrect stoichiometric ratio of reagents can lead to incomplete conversion or side reactions.- Excess Amide: Use a significant excess of formamide or acetylamide to drive the reaction forward. Ratios of up to 10 molar equivalents of the amide reactant have been used.[2] - Acid Concentration: Ensure the use of a strong acid catalyst like concentrated sulfuric acid in appropriate amounts.
Impure Starting Materials Impurities in 1-bromoadamantane or the amide reactant can interfere with the reaction.- Purification: Use high-purity starting materials. 1-bromoadamantane can be purified by recrystallization.
Hydrolysis of Intermediate The intermediate N-(1-adamantyl)formamide or acetamide may not be fully hydrolyzed to the desired amine.- Hydrolysis Conditions: Ensure complete hydrolysis by using appropriate conditions, such as refluxing with a strong acid (e.g., HCl) or a strong base in a high-boiling solvent.[1]

Issue 2: Presence of Significant Impurities in the Final Product

Q: After my amination reaction and work-up, I am observing significant impurities alongside my 1-aminoadamantane product. What are these impurities and how can I avoid them?

A: The nature of the impurities will depend on the specific amination method used. Below are some common side products and strategies for their mitigation.

Common Impurity Likely Source/Mechanism Mitigation Strategies
1-Adamantanol Hydrolysis of the starting 1-bromoadamantane or the intermediate adamantyl carbocation by water present in the reaction mixture.- Anhydrous Conditions: Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
N-(1-Adamantyl)formamide or N-(1-Adamantyl)acetamide Incomplete hydrolysis of the intermediate amide.- Optimize Hydrolysis: Increase the reaction time or temperature of the hydrolysis step. Ensure the concentration of the acid or base used for hydrolysis is sufficient.
Di- or Tri-adamantylamine The newly formed 1-aminoadamantane, being nucleophilic, can react with the adamantyl carbocation intermediate or unreacted 1-bromoadamantane.- Control Stoichiometry: Use a large excess of the aminating agent (e.g., formamide) to favor the formation of the primary amine. - Slow Addition: In direct amination methods, slow addition of the adamantane substrate to the aminating agent may minimize this side reaction.
Adamantanone Oxidation of adamantane or its derivatives if oxidizing conditions are inadvertently introduced.- Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amination of adamantane?

A1: The most prevalent methods include:

  • Ritter-type Reaction: This involves the reaction of an adamantane precursor that can form a stable carbocation (like 1-bromoadamantane or 1-adamantanol) with a nitrile (commonly acetonitrile to give the acetamide) or an amide (like formamide or acetylamide) in the presence of a strong acid.[2][3] The resulting amide is then hydrolyzed to yield the amine.

  • Direct Amination: This can involve reacting a halo-adamantane with an aminating agent. For example, the reaction of 1-bromoadamantane with urea has been reported.[1]

  • Palladium-Catalyzed Amination: This method is used for coupling adamantylamines with aryl or heteroaryl halides, but can also be adapted for the amination of halo-adamantanes.[4][5]

  • Amination via Organometallic Intermediates: This involves the formation of an organolithium or Grignard reagent from a halo-adamantane, followed by reaction with an electrophilic aminating agent.

Q2: How can I monitor the progress of my adamantane amination reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material (e.g., 1-bromoadamantane).[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction progress and identify the formation of products and byproducts.[6]

Q3: What are the recommended purification methods for 1-aminoadamantane?

A3: Purification can be achieved through several methods:

  • Acid-Base Extraction: As an amine, 1-aminoadamantane can be protonated with an acid (like HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The aqueous layer can then be basified to regenerate the free amine, which can be extracted with an organic solvent.

  • Recrystallization: The hydrochloride salt of 1-aminoadamantane can be purified by recrystallization from suitable solvents like ethanol.[7]

  • Distillation/Sublimation: The free base, 1-aminoadamantane, can be purified by distillation or sublimation, although care must be taken due to its volatility.

Experimental Protocols

Protocol 1: Synthesis of 1-Aminoadamantane Hydrochloride via N-(1-Adamantyl)formamide

This protocol is adapted from a high-yield synthesis of amantadine hydrochloride.[1]

Step 1: Synthesis of N-(1-Adamantyl)formamide

  • In a reaction vessel equipped with a stirrer, add formamide (e.g., 122 mL, 2.7 mol).

  • Heat the formamide to 75°C with stirring.

  • Add 1-bromoadamantane (e.g., 66.0 g, 0.3 mol) to the heated formamide.

  • Slowly add concentrated sulfuric acid (96%, e.g., 90 mL, 1.65 mol) dropwise to the mixture.

  • Increase the temperature to 85°C and maintain for approximately 5.5 hours, monitoring the reaction by TLC until the 1-bromoadamantane is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into ice-cold water (e.g., 350 mL).

  • Stir the mixture at 0-5°C for 1 hour to precipitate the product.

  • Filter the white solid, wash with cold water, and dry to obtain N-(1-adamantyl)formamide.

Step 2: Hydrolysis to 1-Aminoadamantane Hydrochloride

  • To the crude N-(1-adamantyl)formamide, add an aqueous solution of hydrochloric acid (e.g., 19-20%).

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and collect the precipitated white solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to yield 1-aminoadamantane hydrochloride.

Parameter Value Reference
Starting Material 1-Bromoadamantane[1]
Overall Yield ~88%[1]
Purity >99%[8]

Visualizations

Experimental Workflow for Adamantane Amination

G General Workflow for Amination of Adamantane via Ritter-type Reaction cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hydrolysis Start 1-Bromoadamantane + Formamide/Acetylamide Add_Acid Add H2SO4 Start->Add_Acid Heat Heat to 85-130°C Add_Acid->Heat Monitor Monitor by TLC Heat->Monitor Workup1 Quench in Ice Water & Filter Monitor->Workup1 Intermediate N-(1-Adamantyl)amide Workup1->Intermediate Add_HCl Add aq. HCl Intermediate->Add_HCl Reflux Heat to Reflux Add_HCl->Reflux Cool_Filter Cool & Filter Reflux->Cool_Filter Product 1-Aminoadamantane HCl Cool_Filter->Product

Caption: A generalized workflow for the two-step amination of 1-bromoadamantane.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield in Adamantane Amination Start Low Yield of 1-Aminoadamantane Check_TLC Check TLC of Crude Reaction Mixture Start->Check_TLC Unreacted_SM Unreacted Starting Material Present? Check_TLC->Unreacted_SM Incomplete_Rxn Diagnosis: Incomplete Reaction Unreacted_SM->Incomplete_Rxn Yes No_Unreacted_SM Starting Material Consumed Unreacted_SM->No_Unreacted_SM No Solution_Rxn Solution: Increase reaction time/temperature or check reagent ratios. Incomplete_Rxn->Solution_Rxn Success Yield Improved Solution_Rxn->Success Check_Intermediate Is the main product the N-adamantyl amide intermediate? No_Unreacted_SM->Check_Intermediate Incomplete_Hydrolysis Diagnosis: Incomplete Hydrolysis Check_Intermediate->Incomplete_Hydrolysis Yes Other_Impurities Significant other impurities present Check_Intermediate->Other_Impurities No Solution_Hydrolysis Solution: Increase hydrolysis time/temperature or acid concentration. Incomplete_Hydrolysis->Solution_Hydrolysis Solution_Hydrolysis->Success Identify_Impurities Identify impurities (e.g., GC-MS) Other_Impurities->Identify_Impurities Adamantanol 1-Adamantanol Present? Identify_Impurities->Adamantanol Water_Contamination Diagnosis: Water Contamination Adamantanol->Water_Contamination Yes Solution_Anhydrous Solution: Use anhydrous conditions. Water_Contamination->Solution_Anhydrous Solution_Anhydrous->Success

Caption: A decision tree to diagnose and resolve low yield issues.

References

Technical Support Center: Synthesis of 2-Aminoadamantane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminoadamantane hydrochloride and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several synthetic routes are available, with the choice often depending on the starting material, desired scale, and available equipment. Key methods include the Ritter reaction and reductive amination. The Ritter reaction typically involves the reaction of adamantan-2-one or a related derivative with a nitrile (e.g., acetonitrile) or formamide in the presence of a strong acid like sulfuric acid.[1][2][3] Reductive amination involves the reaction of adamantan-2-one with an amine source to form an imine, which is then reduced to the amine.[4]

Q2: What is a typical overall yield for the synthesis of this compound?

A2: Reported overall yields can vary significantly based on the chosen synthetic pathway and optimization of reaction conditions. Traditional multi-step methods have reported yields in the range of 45-58%.[2][5] However, more recent and optimized two-step procedures have demonstrated significantly improved overall yields, some reaching as high as 88%.[1][2][6][7] A one-pot process utilizing a phase transfer catalyst has reported yields of up to 96%.[8]

Q3: How can I confirm the successful synthesis and purity of my this compound product?

A3: The structure and purity of the final product and intermediates can be confirmed using a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR to elucidate the chemical structure.[1][3]

  • Mass Spectrometry (MS): To confirm the molecular weight.[1][3]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[1][3]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[8]

Troubleshooting Guide

Issue 1: Low Overall Yield

Low yields are a common challenge in multi-step syntheses. Here are potential causes and troubleshooting steps:

Potential Cause Troubleshooting Suggestions
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, time, and molar ratios of reactants and catalysts. For instance, in a Ritter-type reaction, the ratio of acetylamide, sulfuric acid, and 1-bromoadamantane was optimized to achieve the highest yield.[3]
Inefficient Intermediate Purification Ensure intermediates are sufficiently pure before proceeding to the next step. Impurities can interfere with subsequent reactions.
Use of Harsh Reagents/Conditions Some traditional methods use harsh conditions (e.g., high temperatures with diethylene glycol) which can lead to side reactions and degradation, lowering the yield.[1][3] Consider milder, more modern methods.
Multi-step Synthesis Each step in a multi-step synthesis will have an associated loss of product. Consider adopting a more concise, two-step, or one-pot synthesis approach, which has been shown to significantly improve overall yields.[1][2][5][8]
Inefficient Final Product Isolation During the final hydrochloride salt formation and precipitation, ensure the pH is acidic (pH 1-2) and allow sufficient time for complete precipitation, often at reduced temperatures (e.g., in an ice bath).[4]

Troubleshooting Low Yield: A Decision Workflow

LowYieldTroubleshooting start Low Yield of 2-Aminoadamantane Hydrochloride Observed check_purity Are intermediates pure? start->check_purity purify Improve purification methods (e.g., recrystallization, chromatography) check_purity->purify No check_conditions Are reaction conditions optimized? check_purity->check_conditions Yes purify->check_conditions optimize Systematically vary temperature, reaction time, and molar ratios check_conditions->optimize No check_method Is the synthetic route multi-step and/or harsh? check_conditions->check_method Yes optimize->check_method consider_alt Evaluate modern, higher-yielding methods (e.g., two-step, one-pot, microwave-assisted) check_method->consider_alt Yes check_isolation Is the final product isolation efficient? check_method->check_isolation No end Improved Yield consider_alt->end optimize_isolation Optimize precipitation pH and temperature. Ensure complete crystallization. check_isolation->optimize_isolation No check_isolation->end Yes optimize_isolation->end

Caption: A decision tree for troubleshooting low yields.

Issue 2: Formation of Impurities

The presence of impurities can complicate purification and affect the final product's quality.

Potential Cause Troubleshooting Suggestions
Side Reactions Overly harsh reaction conditions or incorrect stoichiometry can lead to the formation of byproducts. Carefully control the reaction temperature and the addition rate of reagents.
Incomplete Reactions Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[1]
Degradation of Product/Intermediates Some intermediates or the final product may be sensitive to prolonged exposure to strong acids or high temperatures. Minimize reaction times where possible. Microwave-assisted synthesis has been shown to shorten reaction times significantly.[9]
Contaminated Reagents or Solvents Always use reagents and solvents of appropriate purity for synthesis.

Experimental Protocols

Protocol 1: Two-Step Synthesis from 1-Bromoadamantane via N-(1-adamantyl)-formamide

This method has been reported to have a high overall yield of approximately 88%.[1][2][6][7] (Note: This protocol is for the 1-amino isomer but the principles can be adapted for the 2-amino isomer starting from 2-bromoadamantane).

Step 1: Synthesis of N-(1-Adamantyl)-formamide

  • Add 1-bromoadamantane (0.3 mol) to formamide (2.7 mol) with stirring at 75 °C.

  • Slowly add concentrated sulfuric acid (96%, 1.65 mol) dropwise to the mixture.

  • Heat the reaction to 85 °C and maintain until the reaction is complete (approximately 5.5 hours), monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (350 mL) and stir at 0-5 °C for 1 hour.

  • Filter the resulting white precipitate and wash with cold water to obtain N-(1-adamantyl)-formamide. This step has a reported yield of 94%.[1]

Step 2: Hydrolysis to 1-Aminoadamantane Hydrochloride

  • Add the N-(1-adamantyl)-formamide (0.3 mol) to a 19.46% aqueous solution of hydrochloric acid (1.05 mol).

  • Stir the mixture at room temperature for 10 minutes, then heat to reflux for 1 hour, or until the starting material is consumed as indicated by TLC.

  • After the reaction is complete, cool the mixture and extract with dichloromethane to remove any organic impurities.

  • The aqueous layer contains the product. This step has a reported yield of 93%.[1]

General Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start_material Starting Material (e.g., 2-Bromoadamantane or Adamantan-2-one) reaction Reaction (e.g., Ritter Reaction or Reductive Amination) start_material->reaction intermediate Intermediate (e.g., N-Adamantyl-formamide or Imine) reaction->intermediate hydrolysis Hydrolysis / Reduction & Salt Formation (HCl) intermediate->hydrolysis crude_product Crude 2-Aminoadamantane Hydrochloride hydrolysis->crude_product extraction Extraction (to remove impurities) crude_product->extraction precipitation Precipitation / Crystallization extraction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product Pure 2-Aminoadamantane Hydrochloride drying->final_product analysis Analysis (NMR, MS, IR, HPLC) final_product->analysis

Caption: A generalized workflow for the synthesis and purification.

Comparison of Synthetic Strategies

Synthetic Strategy Starting Materials Key Reagents Reported Overall Yield Advantages Disadvantages
Traditional Multi-step Adamantane, 1-BromoadamantaneLiquid Br2, CH3CN, H2SO4, DEG45-58%[2][5]Well-establishedMulti-step, low yield, hazardous reagents and conditions[1]
Two-Step (Formamide) 1-BromoadamantaneFormamide, H2SO4, HCl88%[1][6][7]High yield, fewer steps, avoids many toxic reagentsRequires careful control of reaction conditions
Two-Step (Microwave) AdamantaneHNO3, CH3CN, NaOH, PG71%[9]Rapid heating, shorter reaction times, reduced solvent useRequires specialized microwave reactor
One-Pot (Phase Transfer) 1-BromoadamantaneUrea, Methanol, TBAI, HCl96%[8]Excellent yield, one-pot efficiency, mild conditionsMay require optimization for scalability
Reductive Amination 5-hydroxy-2-adamantanoneNH3, Pd/C, H2, HClNot specified, but a streamlined approach[4]Milder conditions, direct aminationRequires catalytic hydrogenation setup

References

Technical Support Center: Resolving Impurities in 2-Aminoadamantane Hydrochloride Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, quantifying, and resolving impurities in 2-Aminoadamantane hydrochloride preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound synthesized via reductive amination of adamantanone?

A1: The most common impurities originating from the synthesis of this compound by reductive amination of adamantanone include:

  • Unreacted Starting Materials: Adamantan-2-one.

  • Intermediate Species: Adamantan-2-imine, the intermediate formed before reduction.

  • Isomeric Impurities: 1-Aminoadamantane hydrochloride may be present if the adamantanone starting material contains 1-adamantanol, which can undergo rearrangement and subsequent amination.[1]

  • Over-alkylation Products: If the amination agent is a primary or secondary amine, there is a possibility of forming di- or tri-alkylated products.

  • By-products from Reducing Agents: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), by-products from their decomposition or side reactions may be present.[2]

Q2: My final product shows a peak corresponding to 1-Aminoadamantane. How can this isomeric impurity be formed and how can I remove it?

A2: The presence of 1-Aminoadamantane as an impurity can arise if the adamantanone starting material is contaminated with 1-adamantanol. Under the acidic conditions sometimes used for reductive amination, 1-adamantanol can form a carbocation that rearranges to the more stable tertiary carbocation, which is then aminated to yield 1-Aminoadamantane.[1]

Removal Strategies:

  • Purification of Starting Material: Ensure the purity of the adamantanone starting material by recrystallization or chromatography to remove any adamantanol isomers.

  • Fractional Recrystallization: Due to differences in the solubility of their hydrochloride salts, fractional recrystallization can be an effective method for separating the 1- and 2-amino isomers.

  • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography can be employed for the separation of the isomers.

Q3: I am observing incomplete conversion of adamantanone. How can I improve the yield of 2-Aminoadamantane?

A3: Incomplete conversion in a reductive amination can be due to several factors. To improve the yield, consider the following optimizations:

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • pH Control: The pH of the reaction is crucial. It should be mildly acidic (typically pH 5-7) to facilitate imine formation without protonating the amine, which would render it non-nucleophilic.[3]

  • Choice of Reducing Agent: The reactivity of the reducing agent is important. Sodium cyanoborohydride (NaBH3CN) is effective as it selectively reduces the imine in the presence of the ketone. Sodium triacetoxyborohydride (NaBH(OAc)3) is a milder and often more selective alternative.[2][4]

  • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the aminating agent (e.g., ammonia) can help drive the equilibrium towards imine formation.

Q4: What analytical techniques are best suited for identifying and quantifying impurities in this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities, including the isomeric 1-aminoadamantane. The mass fragmentation patterns can help distinguish between the 1- and 2-isomers.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is suitable for quantifying non-volatile impurities. Derivatization may be necessary for compounds lacking a chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of functional groups related to potential impurities, such as the carbonyl group of unreacted adamantanone.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound Incomplete reaction; Suboptimal reaction conditions (pH, temperature); Inefficient reducing agent.Monitor reaction to completion (TLC, GC-MS); Optimize pH to 5-7; Increase reaction temperature or time; Use a more effective reducing agent like NaBH3CN or NaBH(OAc)3.
Presence of Adamantanone in Final Product Incomplete reaction; Insufficient amount of reducing agent.Increase reaction time; Add a fresh portion of the reducing agent.
Detection of 1-Aminoadamantane Impurity Contamination of starting adamantanone with 1-adamantanol; Isomerization during reaction.Purify starting material; Use milder reaction conditions to minimize rearrangement; Separate isomers by fractional recrystallization or preparative chromatography.
Formation of Dialkylation or Other Side Products Incorrect stoichiometry; Non-selective reducing agent.Use a molar excess of the amine; For primary amines, consider a stepwise reaction where the imine is formed before adding the reducing agent; Use a selective reducing agent like NaBH(OAc)3.[4]
Difficulty in Product Isolation/Crystallization Product is too soluble in the chosen solvent; Presence of impurities inhibiting crystallization.Try a different solvent or a mixture of solvents for recrystallization; Use an anti-solvent to induce precipitation; Purify the crude product by column chromatography before crystallization.

Experimental Protocols

Protocol 1: GC-MS Analysis of Aminoadamantane Isomers

This method is suitable for the separation and identification of 1-Aminoadamantane and 2-Aminoadamantane.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 1 mL of methanol.
  • Neutralize the sample with a few drops of a suitable base (e.g., 1M NaOH in methanol) to obtain the free amine.
  • Vortex the solution and centrifuge if necessary.
  • (Optional but recommended for improved peak shape) Derivatize the sample by adding a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating.

2. GC-MS Conditions:

Parameter Condition
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

3. Data Analysis:

  • Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of authenticated reference standards for 1-Aminoadamantane and 2-Aminoadamantane. The fragmentation patterns will be distinct for the two isomers.[6]

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound.

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof) at room temperature and at the solvent's boiling point.
  • An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.
  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
  • For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification start Adamantanone + Ammonia reductive_amination Reductive Amination (e.g., with NaBH3CN) start->reductive_amination crude_product Crude 2-Aminoadamantane reductive_amination->crude_product hcl_addition HCl Addition crude_product->hcl_addition crude_hcl Crude 2-Aminoadamantane HCl hcl_addition->crude_hcl gc_ms GC-MS Analysis crude_hcl->gc_ms Isomer Identification hplc HPLC Analysis crude_hcl->hplc Quantification nmr NMR Spectroscopy crude_hcl->nmr Structure Elucidation recrystallization Recrystallization crude_hcl->recrystallization chromatography Column Chromatography crude_hcl->chromatography analysis_result Impurity Profile gc_ms->analysis_result hplc->analysis_result nmr->analysis_result analysis_result->recrystallization Guide Purification analysis_result->chromatography Guide Purification pure_product Pure 2-Aminoadamantane HCl recrystallization->pure_product chromatography->pure_product

Caption: Workflow for Synthesis, Analysis, and Purification.

troubleshooting_impurities cluster_identification Impurity Identification cluster_resolution Resolution Strategy start Impurity Detected in 2-Aminoadamantane HCl is_adamantanone Is it Adamantanone? start->is_adamantanone is_isomer Is it 1-Aminoadamantane? is_adamantanone->is_isomer No optimize_reaction Optimize Reaction: - Increase reaction time - Add more reducing agent is_adamantanone->optimize_reaction Yes is_other Other Impurity? is_isomer->is_other No purify_starting_material Purify Starting Material (Adamantanone) is_isomer->purify_starting_material Yes fractional_recrystallization Fractional Recrystallization is_isomer->fractional_recrystallization Yes chromatography Preparative Chromatography is_isomer->chromatography Yes elucidate_structure Elucidate Structure (NMR, MS) is_other->elucidate_structure Yes

References

Technical Support Center: Method Validation for 2-Aminoadamantane Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 2-Aminoadamantane hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during analytical method validation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization typically required for the quantification of this compound by HPLC?

A1: this compound lacks a significant chromophore, which means it does not absorb ultraviolet (UV) or visible light strongly.[1] This makes it difficult to detect and quantify at low concentrations using standard HPLC-UV detectors. Derivatization introduces a chromophoric or fluorophoric tag to the molecule, enhancing its detectability.[1][2]

Q2: What are the most common analytical techniques for quantifying this compound?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection (FLD) after pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.[1][2] LC-MS/MS is also a powerful technique for its high sensitivity and selectivity, especially in complex biological matrices.[1]

Q3: What are the key parameters to consider during method validation for this compound quantification?

A3: Based on the International Council for Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or tailing in HPLC Inappropriate mobile phase pH; Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider using a buffer. Employ a column with end-capping or use a polar-modified column.[4]
Low sensitivity or no peak detected in HPLC-UV Lack of a strong chromophore in this compound.[1]Implement a pre-column derivatization step with a UV-active or fluorescent labeling agent such as FMOC-Cl or NBD-F.[2][5]
Irreproducible results Incomplete derivatization reaction; Instability of the derivative.Optimize derivatization conditions (reagent concentration, reaction time, temperature, and pH). Ensure the stability of the derivatized sample and analyze within a validated time frame.
Peak splitting in GC Active sites in the GC liner or column; Thermal degradation of the analyte.Use a deactivated liner and a high-quality, well-conditioned column. Optimize the injection temperature to prevent degradation. Derivatization (e.g., silylation) can improve thermal stability.[2]
Matrix effects in LC-MS/MS analysis of biological samples Co-eluting endogenous components from the sample matrix suppressing or enhancing the analyte signal.Employ a more efficient sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1] Use a stable isotope-labeled internal standard to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods used for adamantane derivatives. Note: These values are indicative and must be experimentally determined for this compound during specific method validation.[2]

Table 1: HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaReference
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%[4]
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:1

Table 2: Example HPLC-FLD Method Parameters for an Adamantane Derivative [5]

ParameterValue
Lower Limit of Detection (LOD)0.008 µg/mL
Lower Limit of Quantitation (LOQ)0.01 µg/mL
Intra-day Precision (% CV)< 6.4%
Inter-day Precision (% CV)< 8.2%

Experimental Protocols

Protocol 1: HPLC with Pre-Column Derivatization (using FMOC-Cl)

This protocol is based on established methods for similar primary amines and should be validated for this compound.[2]

1. Reagents and Materials:

  • This compound reference standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Borate buffer (0.1 M, pH 8.5)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[3]

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound and dissolve it in a 100 mL volumetric flask with diluent (e.g., 0.1 M HCl).[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Solution: Prepare the sample to a similar concentration as the standards in a suitable solvent.

3. Derivatization Procedure:

  • To 1.0 mL of each standard or sample solution in a vial, add 1.0 mL of 0.1 M borate buffer (pH 8.5).[2]

  • Add 2.0 mL of a freshly prepared 1.5 mM FMOC-Cl solution in acetonitrile.[2]

  • Vortex the mixture for 30 seconds.[2]

  • Allow the reaction to proceed at room temperature for approximately 20 minutes.[2]

4. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the FMOC-derivative.

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.[3]

Protocol 2: GC-MS with Derivatization (Silylation)

This method relies on derivatizing the amine group to increase volatility for GC analysis.[2]

1. Reagents and Materials:

  • This compound reference standard

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous pyridine or other suitable solvent

  • GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl methylpolysiloxane).[2]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in 10 mL of anhydrous pyridine.[2]

  • Working Standard Solutions: Prepare serial dilutions from the stock solution.

3. Derivatization Procedure:

  • Pipette a known volume (e.g., 100 µL) of the standard or sample solution into a reaction vial.[2]

  • Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70-80 °C for 1 hour.[2]

  • Cool the vial to room temperature before injection.[2]

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Inlet Temperature: 250 °C.[2]

  • Injection Mode: Splitless.[2]

  • Oven Temperature Program: Initial 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.[2]

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions add_buffer Add Borate Buffer prep_std->add_buffer prep_sample Prepare Sample Solutions prep_sample->add_buffer add_reagent Add FMOC-Cl Reagent add_buffer->add_reagent react Vortex & React add_reagent->react inject Inject into HPLC react->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC-FLD analysis of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gc GC Issues cluster_solutions Potential Solutions start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape low_signal Low/No Signal start->low_signal peak_split Peak Splitting start->peak_split sol_ph Adjust Mobile Phase pH peak_shape->sol_ph Cause: pH/Interactions sol_deriv Implement Derivatization low_signal->sol_deriv Cause: No Chromophore sol_liner Use Deactivated Liner/Column peak_split->sol_liner Cause: Active Sites end Issue Resolved sol_ph->end sol_deriv->end sol_liner->end

References

Validation & Comparative

A Comparative Efficacy Analysis: 2-Aminoadamantane Hydrochloride vs. Amantadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2-Aminoadamantane hydrochloride and its positional isomer, Amantadine (1-Aminoadamantane) hydrochloride. While Amantadine is a well-established therapeutic agent with a considerable body of supporting data, research into 2-Aminoadamantane and its derivatives is an emerging field. This document aims to clarify the distinctions between these two compounds, present available comparative data, and provide detailed experimental protocols for their evaluation.

Chemical Identity and Nomenclature

It is crucial to distinguish between the two positional isomers of aminoadamantane. The location of the amino group on the adamantane cage significantly influences the compound's pharmacological properties.

  • Amantadine (1-Aminoadamantane): The amino group is attached to a tertiary carbon at a bridgehead position. This is the compound widely known for its clinical use as an antiviral and anti-Parkinsonian agent.

  • 2-Aminoadamantane: The amino group is attached to a secondary carbon. While less studied, this isomer and its derivatives are subjects of ongoing research.

For clarity, this guide will use "Amantadine" to refer to 1-Aminoadamantane hydrochloride and "2-Aminoadamantane" for its corresponding isomer.

Comparative Efficacy Data

Direct head-to-head efficacy data for this compound and Amantadine hydrochloride is limited in publicly available literature. However, existing studies, often on derivatives, provide insights into their differing biological activities.

Antiviral Activity

Amantadine's primary antiviral application has been against the Influenza A virus. However, its efficacy has been severely compromised by widespread resistance.[1] Limited data suggests that 2-Aminoadamantane may be less effective than Amantadine against influenza A. In contrast, certain derivatives of 2-Aminoadamantane have shown promise against Amantadine-resistant strains, indicating a potentially different mechanism of action.[2]

Table 1: Comparative Antiviral Activity

Compound/DerivativeVirus Strain(s)Key FindingsReference(s)
Amantadine Influenza AHistorically effective; widespread resistance has greatly reduced clinical utility.[1]
2-Aminoadamantane Influenza ASuggested to be less active than Amantadine.[3]
Aminoadamantane Derivatives SARS-CoV-2Derivatives of aminoadamantane have demonstrated robust antiviral activity against SARS-CoV-2 in in-vivo murine models.[2][2]
Anti-Parkinsonian and Neurological Activity

Amantadine is used to treat Parkinson's disease and drug-induced extrapyramidal reactions.[4] Its mechanism is multifactorial, involving antagonism of the NMDA receptor and modulation of dopaminergic neurotransmission.[5][6] A derivative of 2-Aminoadamantane, known as Hemantane, has been investigated as an anti-Parkinsonian and antidyskinetic agent.[7]

Analgesic and Anti-Inflammatory Activity

Comparative studies on the analgesic properties of Amantadine and the 2-aminoadamantane derivative, Hemantane, have revealed distinct profiles.

Table 2: Comparative Analgesic and Anti-Inflammatory Effects in Rodent Models

Compound (Dose)Pain ModelEfficacyKey FindingsReference(s)
Amantadine (20 mg/kg)Acute thermal pain (mice)More effectiveShowed a more pronounced effect in acute thermal pain models.[7]
Hemantane (20 mg/kg)Acute thermal pain (mice)Less effective[7]
Amantadine (20 mg/kg)Inflammatory pain (formalin test, rats)Effective in early phaseHad a significant analgesic effect in the acute early phase of formalin-induced pain.[7]
Hemantane (20 mg/kg)Inflammatory pain (formalin test, rats)Effective in tonic phaseMore effective in relieving pain produced by inflammation due to its anti-inflammatory activity.[7]
Amantadine (20 mg/kg)Acetic acid-induced writhing (mice)Similar to HemantaneBoth compounds significantly reduced the number of writhes.[7]
Hemantane (20 mg/kg)Acetic acid-induced writhing (mice)Similar to Amantadine[7]

Mechanisms of Action

The differing positions of the amino group on the adamantane scaffold likely result in distinct interactions with biological targets.

Amantadine (1-Aminoadamantane)
  • Antiviral: Amantadine blocks the M2 proton channel of the Influenza A virus, which is essential for viral uncoating and replication within the host cell.[1]

  • Anti-Parkinsonian: The mechanism is more complex and not fully elucidated but is understood to involve:

    • NMDA Receptor Antagonism: Amantadine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may reduce excitotoxicity.[5][8]

    • Dopaminergic Effects: It is thought to enhance the release of dopamine and inhibit its reuptake in the striatum.[4][6]

    • Anti-inflammatory and Neuroprotective Effects: Recent studies suggest Amantadine can protect dopamine neurons by reducing the activation of microglia and inducing the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) in astroglia.[9]

2-Aminoadamantane

The mechanisms of action for 2-Aminoadamantane are less defined. However, studies on its derivatives suggest:

  • Antiviral (derivatives): Some derivatives of 2-aminoadamantane show efficacy against amantadine-resistant influenza strains, suggesting they may act on different targets or interact with the M2 channel in a different manner.[2]

  • Neurological (derivatives): Like amantadine, derivatives such as Hemantane are also uncompetitive NMDA receptor antagonists.[7]

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

cluster_antiviral Antiviral Mechanism of Amantadine cluster_parkinson Anti-Parkinsonian Mechanisms of Amantadine Influenza_A Influenza A Virus Host_Cell Host Cell Influenza_A->Host_Cell Enters Endosome Endosome (Acidic pH) Host_Cell->Endosome Engulfs M2_Channel M2 Proton Channel Endosome->M2_Channel Proton_Influx Proton Influx M2_Channel->Proton_Influx Uncoating Viral Uncoating & vRNP Release Proton_Influx->Uncoating Replication Viral Replication Uncoating->Replication Amantadine_AV Amantadine Amantadine_AV->M2_Channel Blocks Glutamatergic_Neuron Glutamatergic Neuron NMDA_Receptor NMDA Receptor Glutamatergic_Neuron->NMDA_Receptor Glutamate Dopaminergic_Neuron Dopaminergic Neuron Dopamine_Vesicles Dopamine Vesicles Dopaminergic_Neuron->Dopamine_Vesicles Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Release Dopamine Release Dopamine_Vesicles->Dopamine_Release Dopamine_Release->Postsynaptic_Neuron Dopamine_Reuptake Dopamine Reuptake Dopamine_Release->Dopamine_Reuptake Amantadine_PD Amantadine Amantadine_PD->NMDA_Receptor Antagonizes Amantadine_PD->Dopamine_Release Enhances Amantadine_PD->Dopamine_Reuptake Inhibits

Caption: Mechanisms of Action for Amantadine.

Experimental Workflows

cluster_antiviral_workflow In Vitro Antiviral Screening Workflow (Plaque Reduction Assay) cluster_parkinson_workflow In Vivo Anti-Parkinsonian Efficacy Workflow (MPTP Mouse Model) A1 Seed host cells (e.g., MDCK) in multi-well plates A2 Incubate to form a confluent monolayer A1->A2 A5 Infect cell monolayer with virus-compound mixture A2->A5 A3 Prepare serial dilutions of test compounds A4 Pre-incubate virus with compound dilutions A3->A4 A4->A5 A6 Incubate to allow virus adsorption A5->A6 A7 Add semi-solid overlay (e.g., agarose) A6->A7 A8 Incubate for plaque development (48-72h) A7->A8 A9 Fix and stain cells (e.g., crystal violet) A8->A9 A10 Count plaques and calculate IC50 A9->A10 B1 Acclimatize mice and divide into groups B2 Administer test compounds (e.g., Amantadine) or vehicle B1->B2 B3 Induce Parkinsonism with MPTP neurotoxin B2->B3 B4 Conduct behavioral tests (e.g., rotarod, open field) B3->B4 B5 Euthanize animals and collect brain tissue B4->B5 B6 Analyze dopaminergic neuron loss (e.g., tyrosine hydroxylase staining) B5->B6 B7 Measure striatal dopamine levels (e.g., HPLC) B5->B7 B8 Compare results between treated and control groups B6->B8 B7->B8

Caption: Generalized Experimental Workflows.

Detailed Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured to confluence in 24-well plates.[10]

  • Virus Preparation: A stock of Influenza A virus is diluted to a concentration that produces 20-30 plaques per well.[10]

  • Compound Preparation: The test compounds (e.g., Amantadine hydrochloride) are serially diluted to the desired concentrations.

  • Infection: The virus and compound dilutions are mixed and incubated at room temperature for 45-60 minutes.[10] This mixture is then added to the washed MDCK cell monolayers and incubated for 1 hour at 37°C to allow for viral adsorption.[10][11]

  • Overlay: The inoculum is removed, and the cells are overlaid with a medium containing 1.0% carboxymethylcellulose or another semi-solid medium to restrict viral spread to adjacent cells.[11]

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere until plaques are visible.[10][12]

  • Staining and Quantification: The cell monolayers are fixed (e.g., with acetone) and stained with a solution such as 0.1% crystal violet.[3] Plaques appear as clear zones where cells have been lysed. The number of plaques in each well is counted, and the 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the plaque number by 50% compared to the virus control.[3]

MPTP Mouse Model of Parkinson's Disease

This model is used to assess the neuroprotective and symptomatic efficacy of anti-Parkinsonian drugs.

  • Animals: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[13]

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is dissolved in sterile saline and administered via intraperitoneal or subcutaneous injection.[13] Dosing regimens can be acute (e.g., four injections of 10-20 mg/kg at 2-hour intervals), subacute (e.g., 30 mg/kg daily for 5 days), or chronic to mimic different aspects of the disease.[13]

  • Test Compound Administration: The test compound (e.g., Amantadine) is administered before, during, or after the MPTP injections, depending on whether prophylactic or therapeutic effects are being studied.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (for motor coordination and balance) and the open field test (for locomotor activity). These tests are typically performed several days after the final MPTP injection.

  • Neurochemical Analysis: At the end of the study, animals are euthanized, and brain tissue is collected. The striatum is dissected to measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).[14]

  • Histological Analysis: The substantia nigra is sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons is counted to quantify the extent of neurodegeneration and the neuroprotective effect of the test compound.[14]

Formalin Test for Nociceptive and Inflammatory Pain

This model distinguishes between acute nociceptive pain and persistent inflammatory pain.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.[15]

  • Procedure: A small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of the rat's hind paw.[15]

  • Observation: The animal is placed in an observation chamber, and the amount of time spent flinching, shaking, licking, or biting the injected paw is recorded.[15] The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-10 minutes post-injection, representing direct chemical stimulation of nociceptors.[16]

    • Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting the development of inflammation and central sensitization.[16]

  • Compound Administration: Test compounds are administered (e.g., intraperitoneally or orally) at a set time before the formalin injection.

  • Data Analysis: The total time spent exhibiting pain behaviors in each phase is calculated and compared between the treated and control groups to determine the analgesic and anti-inflammatory effects.[16]

Acetic Acid-Induced Writhing Test for Visceral Pain

This is a chemical-induced pain model used to screen for peripheral and central analgesic activity.

  • Animals: Mice are commonly used for this assay.[17]

  • Procedure: A solution of acetic acid (e.g., 0.5-1% v/v) is injected intraperitoneally into the mice.[17][18]

  • Observation: Following the injection, the mice exhibit a characteristic writhing response, which includes contractions of the abdominal muscles and stretching of the hind limbs.[19] The number of writhes is counted for a set period, typically 10-15 minutes, starting 5 minutes after the acetic acid injection.[18][20]

  • Compound Administration: Test compounds are administered via a chosen route (e.g., oral, subcutaneous) at a specific time before the acetic acid injection.[17]

  • Data Analysis: The total number of writhes for each animal is recorded. The percentage of pain inhibition is calculated by comparing the average number of writhes in the treated groups to the vehicle control group.[20]

Conclusion

While Amantadine (1-Aminoadamantane hydrochloride) is a well-characterized compound, the term "this compound" refers to a distinct, less-studied positional isomer. The available evidence, though limited, suggests that the placement of the amino group at the 2-position results in a different pharmacological profile compared to Amantadine. Derivatives of 2-Aminoadamantane have shown potential in areas where Amantadine's efficacy is limited, such as against resistant influenza strains and in inflammatory pain models. Further direct, head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of 2-Aminoadamantane and its derivatives. The experimental protocols provided herein offer standardized methods for such future investigations.

References

A Comparative Guide to the Neuroprotective Properties of 2-Aminoadamantane Hydrochloride and Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of 2-aminoadamantane hydrochloride (commonly known as amantadine hydrochloride) and memantine. By presenting supporting experimental data, detailed methodologies, and visual diagrams of relevant pathways, this document aims to serve as a valuable resource for research and development in neuropharmacology.

Introduction

Amantadine and memantine are both adamantane derivatives recognized for their therapeutic roles in neurological disorders. Initially developed as an antiviral agent, amantadine is also used in the management of Parkinson's disease.[1] Memantine is primarily prescribed for the treatment of moderate-to-severe Alzheimer's disease.[1] The neuroprotective effects of both compounds are largely attributed to their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, which mitigates neuronal damage caused by excitotoxicity.[2][3] However, their efficacy and mechanisms of action exhibit notable differences.

Mechanism of Action: NMDA Receptor Antagonism and Beyond

The principal mechanism of neuroprotection for both amantadine and memantine is the non-competitive antagonism of the NMDA receptor.[2] Under pathological conditions, excessive glutamate leads to overactivation of NMDA receptors, causing a prolonged influx of calcium ions (Ca²⁺) that triggers neurotoxic cascades and ultimately results in neuronal cell death.[3] Amantadine and memantine act as open-channel blockers, physically obstructing the ion channel to prevent this excessive Ca²⁺ influx.[4]

Memantine demonstrates a higher affinity for the NMDA receptor compared to amantadine, suggesting greater potency in blocking excitotoxicity.[5] In vivo studies have indicated that amantadine's affinity for the phencyclidine (PCP) binding site within the NMDA receptor channel is approximately 20 times lower than that of memantine.[5]

Beyond direct NMDA receptor blockade, both compounds exhibit broader neuroprotective activities. They have been shown to modulate neuroinflammation by inhibiting the over-activation of microglia and to stimulate the release of neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF), from astrocytes.[6]

Caption: Mechanism of NMDA receptor antagonism by amantadine and memantine.

Comparative Efficacy: Quantitative Data

The following tables summarize quantitative data from in vitro experiments, providing a direct comparison of the neuroprotective and NMDA receptor antagonistic properties of amantadine and memantine.

Table 1: NMDA Receptor Antagonism
CompoundAssay TypeSystemParameterValue (IC₅₀)Reference
Memantine Patch-clampFreshly dissociated rat hippocampal neuronsNMDA Antagonism1.04 ± 0.26 µM[4]
Amantadine Patch-clampFreshly dissociated rat hippocampal neuronsNMDA Antagonism18.6 ± 0.9 µM[4]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value denotes greater potency.

Table 2: In Vitro Neuroprotection
CompoundIn Vitro ModelNeurotoxic InsultEffective ConcentrationKey FindingsReference
Memantine SH-SY5Y cellsAmyloid-beta (Aβ)2.5 µMDecreased the neurotoxic effects of Aβ.[7]
Memantine SH-SY5Y cellsAPP695 overexpression5 µMOptimal concentration to reverse inhibition of cell proliferation.[8]
Amantadine SH-SY5Y cells6-hydroxydopamine (6-OHDA)10⁻⁷–10⁻⁸ M (0.1-0.01 µM)Effective at increasing cell survival only when administered after the insult.[9]
Memantine Cerebellar/Cortical NeuronsGlutamate-Consistently more effective than amantadine in protecting against toxicity.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key in vitro neuroprotection experiments.

Protocol 1: Primary Neuronal Culture (Rat Hippocampus/Cortex)

This protocol outlines the general steps for establishing primary neuronal cultures from embryonic rat brain tissue, a common model for neuroprotection studies.

  • Tissue Dissection: E18 rat embryos are decapitated, and the cerebral cortices or hippocampi are dissected in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Enzymatic Digestion: The dissected tissue is incubated in a trypsin-EDTA solution for 15-20 minutes at 37°C to dissociate the cells.

  • Mechanical Dissociation: The enzymatic reaction is stopped by adding a serum-containing medium. The tissue is then gently triturated using a series of fire-polished Pasteur pipettes of decreasing diameter to obtain a single-cell suspension.

  • Cell Plating: Cells are counted and plated onto poly-D-lysine-coated culture plates or coverslips at a desired density (e.g., 2.5 x 10⁵ cells/cm²) in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is typically half-replaced every 3-4 days. Neurons are generally used for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., primary neurons or SH-SY5Y cell line) in a 96-well plate and allow them to adhere and grow for 24-48 hours.

  • Treatment:

    • Pre-treatment: Add amantadine or memantine at various concentrations to the appropriate wells and incubate for a specified period (e.g., 1-2 hours).

    • Neurotoxin Insult: Add the neurotoxic agent (e.g., glutamate, Aβ, 6-OHDA) to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental_Workflow start Start: Plate Neuronal Cells in 96-well plate pretreat Pre-treat with Amantadine or Memantine start->pretreat insult Induce Neurotoxicity (e.g., Glutamate, Aβ) pretreat->insult incubate_24h Incubate for 24 hours insult->incubate_24h add_mtt Add MTT Reagent to each well incubate_24h->add_mtt incubate_4h Incubate for 4 hours at 37°C add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate end End: Analyze Cell Viability Data read_plate->end

Caption: General experimental workflow for an in vitro neuroprotection assay.

Conclusion

Both this compound (amantadine) and memantine offer neuroprotection primarily through the antagonism of the NMDA receptor. Experimental data consistently indicate that memantine is a more potent NMDA receptor antagonist than amantadine.[4][10] While both compounds exhibit broader mechanisms, including anti-inflammatory and neurotrophic effects, the higher affinity of memantine for the NMDA receptor may translate to greater efficacy in conditions dominated by excitotoxic insults. The choice between these compounds for further research and development may depend on the specific pathological context, with amantadine's dopaminergic properties being relevant for conditions like Parkinson's disease, and memantine's potent anti-excitotoxic action being central to its role in Alzheimer's disease.[1] This guide provides a foundational comparison to aid in the strategic design of future neuroprotective therapies.

References

The Correlation of In Vitro and In Vivo Activity of 2-Aminoadamantane Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antiviral activity of 2-Aminoadamantane hydrochloride and its derivatives against influenza A viruses. While a direct quantitative in vitro-in vivo correlation (IVIVC) for this compound is not extensively documented in publicly available literature, this guide synthesizes existing data on adamantane analogues to offer a comparative framework for researchers. We will explore its performance alongside established antiviral agents, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Performance Comparison of this compound and Alternatives

The antiviral efficacy of adamantane derivatives is primarily attributed to their ability to block the M2 proton channel of the influenza A virus, a crucial step in the viral replication cycle.[1] However, the emergence of resistant strains has prompted the development of new derivatives and alternative therapies.[2]

In Vitro Antiviral Activity

The 50% inhibitory concentration (IC50) is a key metric for assessing the in vitro antiviral activity of a compound. The following table summarizes the in vitro efficacy of 2-Aminoadamantane derivatives and comparator drugs against various influenza A strains.

Compound/AnalogueVirus StrainAssay TypeCell LineIC50 / EC50 (µM)Reference
2-Alkyl-2-Aminoadamantane Derivatives A/California/07/2009 (H1N1) (Amantadine-resistant)Not SpecifiedNot Specified<24[3]
Amantadine (1-Aminoadamantane HCl)Influenza A/H3N2 (Wild-Type)Plaque ReductionMDCK~1.0-5.0[4]
Amantadine (1-Aminoadamantane HCl)Influenza A/H1N1 (Wild-Type)Plaque ReductionMDCK~0.3[1]
Amantadine (1-Aminoadamantane HCl)Influenza A/H1N1 (S31N mutant)Plaque ReductionMDCK>100[1]
RimantadineInfluenza A/H3N2 (Wild-Type)Plaque ReductionMDCK~0.5-2.0[4]
Oseltamivir2009 H1N1 A/California/10/09Neutral Red AssayNot SpecifiedEC50 >100 µg/mL[5][6]
Glycyl-rimantadineA/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11[4]

MDCK: Madin-Darby Canine Kidney cells; CPE: Cytopathic Effect.

In Vivo Efficacy

In vivo studies, typically conducted in mouse models of influenza infection, provide crucial data on the therapeutic potential of antiviral compounds. The following table presents in vivo efficacy data for adamantane derivatives and the neuraminidase inhibitor, oseltamivir.

CompoundAnimal ModelVirus StrainDosageKey In Vivo EndpointObserved EffectReference
AmantadineMiceA/H5N1 (Amantadine-susceptible)15 and 46 mg/kg/daySurvival Rate, Weight LossDose-dependent protection[7][8]
AmantadineMice2009 A/H1N1 (Amantadine-resistant)46 and 138 mg/kg/daySurvival Rate, Weight LossNo activity as monotherapy[7][8]
(R)-6-Adamantane derivativesMiceA/California/04/2009 (H1N1) (Rimantadine-resistant)15 and 20 mg/kg/daySurvival Rate, Weight Loss, Lung Viral Titer60-100% protection, significant increase in survival, abolished weight loss, inhibited virus titer in lungs[9]
OseltamivirMiceA/H5N1Not SpecifiedViral Load, Clinical Illness, MortalityLowered viral load, prevented clinical illness and mortality[10]
Amantadine + OseltamivirMiceA/H5N1Not SpecifiedViral Load, Clinical Illness, MortalityMore effective than either drug alone[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to evaluate the activity of adamantane derivatives.

In Vitro Antiviral Assays

1. Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a dilution of influenza A virus calculated to produce a countable number of plaques.

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and overlay the cells with a medium containing agarose and serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.

  • Staining and Quantification: Fix the cells and stain with crystal violet. Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[2]

2. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Seed MDCK cells in 96-well plates.

  • Infection and Treatment: Once confluent, infect the cells with influenza A virus and simultaneously add serial dilutions of the test compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere until CPE is observed in the virus control wells.

  • Quantification: Stain the cells with a viability dye (e.g., Neutral Red or crystal violet) and measure the absorbance. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.[4]

In Vivo Efficacy Model

Influenza A Virus Mouse Model

This model is used to evaluate the in vivo efficacy of antiviral compounds against influenza infection.

  • Animals: Typically, BALB/c mice are used.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza A virus strain.

  • Treatment: The test compound is administered orally or via another appropriate route, starting at a specified time post-infection (e.g., 4 hours before or 1 hour after) and continuing for a defined period (e.g., 5 days).

  • Monitoring: Animals are monitored daily for weight loss and survival for a period of 14-21 days.

  • Endpoints: Key efficacy endpoints include survival rate, mean day to death, reduction in body weight loss, and viral titers in the lungs at specific time points post-infection.[9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

influenza_entry_and_uncoating cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug_action Drug Mechanism of Action Influenza Virus Influenza Virus Sialic Acid Receptor Sialic Acid Receptor Influenza Virus->Sialic Acid Receptor 1. Attachment (Hemagglutinin) Endosome Endosome Sialic Acid Receptor->Endosome 2. Endocytosis Acidification Acidification Endosome->Acidification 3. pH drop Viral Ribonucleoproteins (vRNPs) Viral Ribonucleoproteins (vRNPs) Endosome->Viral Ribonucleoproteins (vRNPs) 5. Viral Uncoating & Release Acidification->Endosome 4. M2 Proton Channel Activation Nucleus Nucleus Viral Ribonucleoproteins (vRNPs)->Nucleus 6. Nuclear Import 2-Aminoadamantane HCl 2-Aminoadamantane HCl 2-Aminoadamantane HCl->Acidification Inhibits M2 Proton Channel

Caption: Influenza A virus entry and uncoating pathway, highlighting the mechanism of action of this compound.

antiviral_screening_workflow Start Start Compound Library Compound Library Start->Compound Library In Vitro Screening In Vitro Screening Compound Library->In Vitro Screening Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) In Vitro Screening->Cytotoxicity Assay (CC50) Antiviral Assay (IC50/EC50) Antiviral Assay (IC50/EC50) In Vitro Screening->Antiviral Assay (IC50/EC50) Hit Identification Hit Identification Cytotoxicity Assay (CC50)->Hit Identification Antiviral Assay (IC50/EC50)->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active & Non-toxic In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Efficacy Studies Preclinical Development Preclinical Development In Vivo Efficacy Studies->Preclinical Development End End Preclinical Development->End

References

Comparative Cross-Reactivity Profile of 2-Aminoadamantane Hydrochloride and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of 2-Aminoadamantane hydrochloride with various receptors. Due to a scarcity of direct and comprehensive cross-reactivity studies for this compound, this document leverages experimental data from structurally similar adamantane derivatives, namely Amantadine (1-Aminoadamantane) and Memantine (1-Amino-3,5-dimethyladamantane), to provide a predictive overview of its potential off-target interactions. This information is crucial for researchers and drug development professionals in assessing the selectivity and potential side effects of this compound class.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, IC50) of Amantadine and Memantine for various receptors. These values are indicative of the potential for this compound to interact with these targets. It is important to note that the affinity of 2-Aminoadamantane itself may differ.

Receptor/TargetLigandBinding Affinity (μM)Assay TypeReference
NMDA Receptor (PCP site) AmantadineIC50: ~35 - 110Electrophysiology, Binding Assays[1][2]
MemantineIC50: ~1.3 - 8.3Electrophysiology, Binding Assays[1][3]
Sigma-1 Receptor AmantadinePotent Ligand (exact value not specified)Binding Assays[4]
5-HT3 Receptor AmantadineMentioned as a potential targetPreclinical Investigations[4]
Nicotinic Acetylcholine Receptor (α7) MemantinePotent AntagonistIn vitro studies[5]
Dopaminergic System AmantadineStimulates dopamine release and inhibits reuptakeFunctional Assays[6]
Influenza A M2 Proton Channel AmantadineAntiviral activity by blocking the channelVirology Assays[6][7]

Note: The affinity for the NMDA receptor can vary depending on the receptor subtype and the specific brain region being studied.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity. Below are representative protocols for key experiments.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound to the NMDA receptor, often using a radiolabeled ligand like [3H]MK-801 which binds to the phencyclidine (PCP) site within the ion channel.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., cortex, cerebellum, or striatum) from a suitable animal model in a buffered solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the prepared membranes, the radioligand ([3H]MK-801), and varying concentrations of the test compound (this compound).

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a known NMDA receptor blocker (e.g., unlabeled MK-801 or PCP).

    • Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

    • Terminate the incubation by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This technique measures the functional effect of a compound on the ion flow through NMDA receptor channels in response to an agonist.

  • Cell Preparation:

    • Acutely dissociate neurons from a specific brain region (e.g., hippocampus) or use a cell line expressing NMDA receptors.

    • Plate the cells in a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single neuron using a glass micropipette filled with an internal solution.

    • Voltage-clamp the cell at a negative holding potential (e.g., -60 mV).

    • Perfuse the cell with an external solution containing an NMDA receptor agonist (e.g., NMDA or glutamate) and a co-agonist (e.g., glycine) to evoke an inward current.

    • Once a stable baseline current is established, apply the test compound (this compound) at various concentrations through the perfusion system.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current before and after the application of the test compound.

    • Calculate the percentage of inhibition of the current at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow_for_Cross_Reactivity_Screening cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_output Output TestCompound Test Compound (2-Aminoadamantane HCl) BindingAssay Radioligand Binding Assay TestCompound->BindingAssay FunctionalAssay Functional Assay (e.g., Patch-Clamp) TestCompound->FunctionalAssay ReceptorSource Receptor Source (e.g., Brain Membranes, Cell Lines) ReceptorSource->BindingAssay ReceptorSource->FunctionalAssay DoseResponse Dose-Response Curve Generation BindingAssay->DoseResponse FunctionalAssay->DoseResponse AffinityCalculation Affinity Calculation (IC50, Ki) DoseResponse->AffinityCalculation CrossReactivityProfile Cross-Reactivity Profile AffinityCalculation->CrossReactivityProfile

Experimental workflow for cross-reactivity screening.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca2_ion Ca²⁺ Influx NMDAR->Ca2_ion Channel Opening Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca2_ion->Signaling_Cascades Activates Cellular_Response Cellular Response (Synaptic Plasticity, Gene Expression) Signaling_Cascades->Cellular_Response Leads to Compound 2-Aminoadamantane HCl Compound->NMDAR Blocks Channel

Simplified NMDA receptor signaling pathway.

Cross_Reactivity_Logical_Relationship Compound 2-Aminoadamantane HCl PrimaryTarget Primary Target (e.g., NMDA Receptor) Compound->PrimaryTarget High Affinity OffTarget1 Off-Target 1 (e.g., Sigma-1 Receptor) Compound->OffTarget1 Lower Affinity OffTarget2 Off-Target 2 (e.g., 5-HT3 Receptor) Compound->OffTarget2 Lower Affinity OffTarget3 Off-Target 'n' (Other Receptors) Compound->OffTarget3 Lower Affinity TherapeuticEffect Therapeutic Effect PrimaryTarget->TherapeuticEffect SideEffects Potential Side Effects OffTarget1->SideEffects OffTarget2->SideEffects OffTarget3->SideEffects

Logical relationship of cross-reactivity.

References

A Comparative Analysis of Adamantane-Based Antiviral Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of adamantane-based antiviral agents. It delves into the performance, mechanisms of action, and resistance profiles of established drugs like amantadine and rimantadine, alongside novel derivatives, supported by experimental data.

Adamantane and its derivatives have historically been a significant class of antiviral drugs, primarily used against influenza A virus. Their unique cage-like structure forms the basis of their therapeutic activity. This guide offers an objective comparison to aid in the evaluation and development of new antiviral strategies.

Performance Comparison of Adamantane Derivatives

The antiviral efficacy of adamantane derivatives is primarily determined by their ability to inhibit viral replication in cell culture. Key metrics for this evaluation include the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes 50% cell death. The selectivity index (SI), the ratio of CC50 to IC50, is a critical parameter, with a higher SI indicating a more promising therapeutic window.

Below are tables summarizing the in vitro antiviral activity of various adamantane derivatives against different strains of influenza A virus.

Table 1: In Vitro Antiviral Activity of Amantadine and Rimantadine against Wild-Type and Resistant Influenza A Strains

CompoundVirus StrainAssay TypeCell LineIC50 / EC50 (µM)Reference
AmantadineInfluenza A/H1N1 (Wild-Type)Plaque ReductionMDCK~0.3[1]
Influenza A/H3N2 (Wild-Type)Plaque ReductionMDCK~0.5-5.0[1][2]
Influenza A/H1N1 (S31N mutant)Plaque ReductionMDCK>100[1]
RimantadineInfluenza A/H1N1 (Wild-Type)Plaque ReductionMDCK~0.2[1]
Influenza A/H3N2 (Wild-Type)Plaque ReductionMDCK~0.5-2.0[2]
Influenza A/H1N1 (S31N mutant)Plaque ReductionMDCK>55[3]

Table 2: In Vitro Antiviral Activity of Novel Adamantane Derivatives against Rimantadine-Resistant Influenza A Strains

Compound/AnalogueVirus StrainAssay TypeCell LineIC50 / EC50 (µM)Reference
Glycyl-rimantadineA/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11[2]
Enol ester (R)-10A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant)CPE InhibitionMDCK8.1[2]
(R)-6-Adamantane-derivative of 1,3-Oxazinan-2-OneA/California/04/2009 (H1N1) (Rimantadine-resistant)In vivo (mice)-Protective (60-100%)[4]
(R)-6-Adamantane-derivative of Piperidine-2,4-DioneA/California/04/2009 (H1N1) (Rimantadine-resistant)In vivo (mice)-Protective (60-100%)[4]

Mechanism of Action and Resistance

The primary target of amantadine and rimantadine is the M2 proton channel of the influenza A virus. This channel is crucial for the viral replication cycle, specifically for the uncoating of the virus within the host cell. By blocking this channel, these drugs prevent the influx of protons into the viral particle, which is necessary to release the viral genome into the cytoplasm.[5]

Widespread resistance to adamantanes has emerged, primarily due to a single amino acid substitution in the M2 protein, most commonly a serine to asparagine change at position 31 (S31N).[6] This mutation sterically hinders the binding of the drug to the channel, rendering it ineffective.[6] The high prevalence of the S31N mutation in circulating influenza A strains has led to the recommendation against the use of amantadine and rimantadine for the treatment of seasonal influenza.[7]

Mechanism_of_Action cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus M2_Channel M2 Proton Channel Virus->M2_Channel Endosome Endosome Virus->Endosome Endocytosis Viral_Core Viral Core (vRNA) M2_Channel->Viral_Core H+ influx Cytoplasm Cytoplasm Viral_Core->Cytoplasm Uncoating & vRNA Release Adamantane Amantadine/ Rimantadine Adamantane->M2_Channel Blocks

Mechanism of action of adamantane antivirals.

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a virus and the efficacy of an antiviral drug.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock

  • Adamantane derivatives

  • Agarose or Avicel

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.[8]

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilutions for 1 hour at 37°C.[8]

  • Overlay: Remove the virus inoculum and overlay the cells with a medium containing agarose or Avicel and various concentrations of the adamantane derivative. This semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.[8]

  • Incubation: Incubate the plates for 2-3 days at 37°C.

  • Staining: Fix the cells and stain with crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.

  • Quantification: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the antiviral compounds.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Adamantane derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and allow them to attach overnight.[9]

  • Compound Addition: Add serial dilutions of the adamantane derivatives to the cells and incubate for the same duration as the antiviral assay.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Experimental and Screening Workflow

The process of discovering and evaluating new antiviral agents typically follows a structured workflow, from initial screening to in-depth characterization.

Antiviral_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., Cell-based assays) Start->HTS Hit_ID Hit Identification (Primary active compounds) HTS->Hit_ID Dose_Response Dose-Response & Potency (IC50 Determination) Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assays (CC50 Determination) Dose_Response->Cytotoxicity Selectivity Selectivity Index (SI) Calculation (CC50/IC50) Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo End End: Preclinical Candidate In_Vivo->End

A typical workflow for antiviral drug screening.

Conclusion

While the clinical utility of first-generation adamantane antivirals has been severely limited by widespread resistance, the adamantane scaffold remains a valuable starting point for the development of new antiviral agents. Research into novel derivatives that can overcome existing resistance mechanisms is ongoing. This guide provides a foundational understanding of the comparative performance and underlying biology of adamantane-based antivirals to support these future drug discovery efforts.

References

A Comparative Guide to the Neuroprotective Effects of Amantadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Amantadine Hydrochloride (1-Aminoadamantane hydrochloride), a compound often discussed in the context of neurodegenerative diseases. Due to the limited specific research on "2-Aminoadamantane hydrochloride," this guide will focus on the extensive data available for the closely related and clinically relevant compound, Amantadine. We will objectively compare its performance with alternative neuroprotective strategies and provide supporting experimental data from preclinical and clinical studies.

Executive Summary

Amantadine has demonstrated neuroprotective properties in various experimental models of neurodegenerative disorders.[1] Its primary mechanism of action is considered to be the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which mitigates glutamate-induced excitotoxicity.[1][2] Additionally, amantadine influences dopaminergic neurotransmission by promoting dopamine release and inhibiting its reuptake.[2] Emerging evidence also points to its anti-inflammatory effects through the modulation of microglial activation and the promotion of neurotrophic factor release from astroglia.[3][4] This multifaceted activity makes it a compound of significant interest for neuroprotection.

Comparative Data on Neuroprotective Efficacy

The following tables summarize quantitative data from various studies, offering a comparative look at the neuroprotective effects of Amantadine.

Table 1: In Vitro Neuroprotection against MPP+-induced Toxicity in Dopaminergic Neurons

Treatment GroupDopaminergic Neuron Survival (%)Reference
Control100[3]
MPP+ (0.5 µM)55 ± 5[3]
MPP+ (0.5 µM) + Amantadine (10 µM)75 ± 6[3]
MPP+ (0.5 µM) + Amantadine (30 µM)88 ± 7[3]

MPP+ is a neurotoxin commonly used to model Parkinson's disease in vitro.

Table 2: Effect of Amantadine on Cognitive Function in Traumatic Brain Injury (TBI) - Meta-Analysis of Randomized Controlled Trials

Outcome MeasureMean Difference (Amantadine vs. Placebo)95% Confidence IntervalCertainty of EvidenceReference
Glasgow Coma Scale (Day 7)1.500.08 - 2.92Low[5]
Mini-Mental State Examination3.230.53 - 5.94Low[5]
Cognitive Function Enhancement0.500.33 - 0.66Low[6]

Table 3: Comparison of Amantadine and Memantine - NMDA Receptor Antagonists

FeatureAmantadineMemantineReference
Primary Indication Parkinson's Disease, drug-induced extrapyramidal symptomsAlzheimer's Disease[7]
NMDA Receptor Affinity LowerHigher[8]
Dopaminergic Activity Promotes dopamine release and inhibits reuptakeMinimal[7]
Clinical Trial Evidence in TBI Some evidence for improved cognitive functionLimited[9][10]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of Amantadine's neuroprotective effects.

Protocol 1: In Vitro MPP+-induced Neurotoxicity in Primary Mesencephalic Cultures

This protocol is designed to assess the protective effects of a compound against a specific toxin that targets dopaminergic neurons, mimicking aspects of Parkinson's disease.

1. Cell Culture:

  • Primary ventral mesencephalic cultures are prepared from embryonic day 14-15 rats.
  • The ventral mesencephalon is dissected, and the tissue is mechanically and enzymatically dissociated into a single-cell suspension.
  • Cells are plated on poly-D-lysine coated plates at a density of 5 x 10^5 cells/well.
  • Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

2. Treatment:

  • After 7 days in vitro, cultures are pre-treated with various concentrations of Amantadine (e.g., 1, 10, 30 µM) or vehicle control for 24 hours.
  • Following pre-treatment, the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is added to the culture medium at a final concentration of 0.5 µM for a further 48 hours.

3. Assessment of Neuroprotection:

  • Immunocytochemistry: Cultures are fixed and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons is counted in multiple fields per well to determine neuronal survival.
  • Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium, an indicator of cell death, is quantified using a commercially available kit.[11]
  • High-Content Imaging: Automated microscopy and image analysis can be used to quantify various cellular parameters, including neurite length and branching, as indicators of neuronal health.

Protocol 2: In Vivo Assessment of Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)

This protocol evaluates the efficacy of a compound in improving outcomes after a physical injury to the brain.

1. Animal Model:

  • Adult male Sprague-Dawley rats are subjected to a lateral fluid percussion injury to induce a controlled TBI.
  • Animals are anesthetized, and a craniotomy is performed over the parietal cortex. A fluid percussion device is used to deliver a brief fluid pulse to the intact dura, causing a cortical contusion and associated neurological deficits.

2. Drug Administration:

  • Amantadine (e.g., 15, 45, and 135 mg/kg/day) or saline control is administered intraperitoneally, with the first dose given 1 hour post-TBI, followed by dosing three times daily for 16 consecutive days.[12]

3. Behavioral Testing (Morris Water Maze):

  • From days 12 to 16 post-TBI, spatial learning and memory are assessed using the Morris water maze.[12]
  • Rats are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path length are recorded.
  • A probe trial is conducted on the final day, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

4. Histological Analysis:

  • At the end of the experiment, animals are euthanized, and their brains are collected.
  • Brain sections are stained with Cresyl violet to assess neuronal survival, particularly in the hippocampus (CA1, CA2, CA3 regions), which is vulnerable to TBI-induced damage.[12] The number of surviving neurons is quantified using stereological methods.

Visualizing Mechanisms and Workflows

To further elucidate the complex processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Glutamatergic Synapse cluster_1 Action of Amantadine Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca2+ Channel (Open) NMDA_R->Ca_channel Activates Ca_influx Excessive Ca2+ Influx Ca_channel->Ca_influx Block Blocks Ca2+ Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Amantadine Amantadine Amantadine->Ca_channel Non-competitive antagonist Reduced_Ca Reduced Ca2+ Influx Block->Reduced_Ca Neuroprotection Neuroprotection Reduced_Ca->Neuroprotection

Caption: Amantadine's primary neuroprotective mechanism.

The diagram above illustrates the primary neuroprotective mechanism of Amantadine. In pathological conditions characterized by excessive glutamate, the NMDA receptor is overactivated, leading to a massive influx of calcium ions (Ca2+). This, in turn, triggers a cascade of intracellular events culminating in excitotoxicity and neuronal cell death. Amantadine acts as a non-competitive antagonist at the NMDA receptor, blocking the ion channel and thereby reducing the excessive Ca2+ influx. This action helps to mitigate excitotoxicity and confer neuroprotection.

G cluster_assessment Assessment Methods start Start: Prepare Neuronal Cell Culture pretreatment Pre-treatment with Amantadine (or vehicle control) start->pretreatment toxin Induce Neurotoxicity (e.g., with MPP+) pretreatment->toxin incubation Incubate for 24-48 hours toxin->incubation assessment Assess Neuroprotection incubation->assessment viability Cell Viability Assays (e.g., MTT, LDH) assessment->viability morphology Immunocytochemistry (e.g., for TH+) assessment->morphology imaging High-Content Imaging (Neurite Outgrowth) assessment->imaging analysis Data Analysis and Comparison viability->analysis morphology->analysis imaging->analysis

Caption: In Vitro Neuroprotection Assay Workflow.

The workflow diagram outlines a typical experimental procedure for evaluating the neuroprotective effects of a compound like Amantadine in a cell-based model. The process begins with the preparation of neuronal cultures, followed by pre-treatment with the test compound. A neurotoxin is then introduced to induce cell damage. After an incubation period, various methods are employed to assess the extent of neuroprotection, including cell viability assays, immunocytochemistry to identify specific neuronal populations, and imaging techniques to analyze neuronal morphology. The collected data is then analyzed to compare the effects of the compound against a control group.

Conclusion

Amantadine hydrochloride demonstrates significant neuroprotective potential through a combination of NMDA receptor antagonism, dopaminergic modulation, and anti-inflammatory actions. The presented data and experimental protocols provide a foundation for researchers and drug development professionals to further investigate and compare its efficacy against other neuroprotective agents. The multifaceted nature of Amantadine's mechanism of action suggests its potential utility in a range of neurodegenerative conditions, warranting continued research and clinical evaluation.

References

The Adamantane Advantage: A Comparative Guide to 2-Aminoadamantane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the adamantane scaffold represents a cornerstone in medicinal chemistry, offering a unique combination of lipophilicity, rigidity, and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminoadamantane derivatives, focusing on their prominent roles as antiviral agents and neurological modulators. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action to facilitate informed drug design and development.

The 2-aminoadamantane core, a three-dimensional cage-like hydrocarbon with a strategically placed amino group, has given rise to clinically significant drugs such as amantadine and memantine. These compounds have paved the way for extensive research into the modification of this privileged scaffold to enhance therapeutic efficacy and explore new pharmacological activities. This guide will delve into the critical structural features that govern the activity of these derivatives against two primary targets: the influenza A M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor.

Comparative Analysis of Biological Activity

The biological activity of 2-aminoadamantane derivatives is exquisitely sensitive to substitutions on both the adamantane cage and the amino group. The following tables summarize quantitative data from various studies, highlighting the impact of these modifications on antiviral and NMDA receptor antagonist activities.

Antiviral Activity against Influenza A Virus

The primary mechanism of antiviral action for many 2-aminoadamantane derivatives against influenza A is the blockade of the M2 proton channel, a crucial component in the viral uncoating process.[1]

Table 1: Antiviral Activity (IC₅₀) of 2-Aminoadamantane Derivatives against Influenza A Virus

Compound/DerivativeModificationInfluenza A StrainIC₅₀ (µM)Reference
AmantadineParent CompoundH3N21.5[2]
Rimantadineα-methyl substitutionH3N20.4[2]
Spiro[cyclopropane-1,2'-adamantan]-2-amineSpiro-cyclopropane at C2A/H3N20.1[3]
N-Glycyl-rimantadineGlycine conjugation to amino groupA/H3N20.08[2]
Compound 4aN-benzyl substitutionA/H2N20.5[4]
Compound 5aN-(4-chlorobenzyl) substitutionA/H3N20.3[4]
Compound 6dN-(1-phenylethyl) substitutionA/H1N10.7[4]

Key SAR Insights for Antiviral Activity:

  • α-Substitution: The addition of a methyl group at the α-position of the amino group, as seen in rimantadine, generally increases antiviral potency compared to amantadine.[2]

  • Spiro-Modifications: Introducing a spiro-cyclopropane ring at the 2-position of the adamantane cage has been shown to significantly enhance anti-influenza A activity.[3]

  • Amino Acid Conjugation: Conjugating amino acids, such as glycine, to the amino group of rimantadine can lead to a substantial increase in antiviral potency.[2]

  • N-Alkylation: Substitution on the nitrogen atom with various alkyl or aryl groups can modulate activity, with some derivatives showing improved potency against specific influenza strains.[4]

NMDA Receptor Antagonism

In the central nervous system, 2-aminoadamantane derivatives act as uncompetitive antagonists of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity. This action is the basis for their use in neurological disorders like Alzheimer's and Parkinson's disease.[5]

Table 2: NMDA Receptor Antagonist Activity (IC₅₀) of 2-Aminoadamantane Derivatives

Compound/DerivativeModificationReceptor Subtype/AssayIC₅₀ (µM)Reference
AmantadineParent CompoundRat Hippocampal Neurons18.6[6]
Memantine3,5-dimethyl substitutionRat Hippocampal Neurons1.04[6]
(+)-MK-801Reference AntagonistRat Hippocampal Neurons0.12[6]
Memantine3,5-dimethyl substitutionCultured Superior Colliculus Neurons (-70 mV)2.2[7]
AmantadineParent CompoundSH-SY5Y cells18[8]
AM-DANDansyl fluorescent derivativeSH-SY5Y cells15[8]

Key SAR Insights for NMDA Receptor Antagonism:

  • Cage Substitution: The addition of methyl groups to the adamantane cage, as in memantine (3,5-dimethyl-1-aminoadamantane), significantly increases affinity for the NMDA receptor channel compared to amantadine.[6] This highlights the importance of hydrophobic interactions within the channel pore.

  • Amino Group: The primary amino group is crucial for activity, as it is believed to interact with the Mg²⁺ binding site within the NMDA receptor channel.

  • Fluorescent Labeling: The attachment of a fluorescent group like dansyl (AM-DAN) can retain antagonist activity, providing a tool for binding studies.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate assessment of the biological activity of novel compounds. Below are representative methodologies for key assays used in the evaluation of 2-aminoadamantane derivatives.

Plaque Reduction Assay for Antiviral Activity

This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.

Protocol:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with a diluted stock of influenza A virus (e.g., A/H3N2) for 1 hour at 37°C.

  • Compound Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a low percentage of agarose.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours to allow for plaque formation.

  • Staining and Quantification: The cell monolayer is fixed with formaldehyde and stained with crystal violet. The plaques (clear zones of cell death) are counted, and the IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[9]

NMDA Receptor Binding Assay

This assay measures the affinity of a compound for the NMDA receptor channel.

Protocol:

  • Membrane Preparation: Rat forebrain tissue is homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction containing NMDA receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to the NMDA receptor channel (e.g., [³H]MK-801), along with varying concentrations of the test compound. The incubation is typically carried out at room temperature for 2 hours.

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with cold buffer to remove any non-specifically bound ligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10]

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathway of NMDA receptor antagonism and a typical experimental workflow for screening antiviral compounds.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Block Channel Block NMDA_R->Block Blocks Ca²⁺ Influx Signaling Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) Ca_ion->Signaling Activates AminoAdamantane 2-Aminoadamantane Derivative AminoAdamantane->NMDA_R Enters Open Channel

Caption: NMDA Receptor Antagonism by 2-Aminoadamantane Derivatives.

Antiviral_Screening_Workflow start Start: Synthesized 2-Aminoadamantane Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antiviral_assay Primary Antiviral Screen (e.g., Plaque Reduction Assay) start->antiviral_assay selectivity Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ cytotoxicity->selectivity antiviral_assay->selectivity active Active & Non-toxic Compounds selectivity->active High SI inactive Inactive or Toxic Compounds selectivity->inactive Low SI sar Structure-Activity Relationship (SAR) Analysis active->sar inactive->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental Workflow for Antiviral Compound Screening.

References

A Comparative Guide to Analytical Techniques for Adamantane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantification of adamantane and its derivatives. The information presented is intended to assist in selecting the most appropriate method for specific analytical needs, offering a detailed look at the performance of different techniques supported by experimental data and methodologies.

Adamantane and its derivatives, characterized by their high volatility and lack of strong chromophores, present unique analytical challenges. The selection of a suitable quantification technique is critical and often depends on the sample matrix, required sensitivity, and the specific properties of the adamantane derivative being analyzed. This guide focuses on the most commonly employed methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and advanced hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation: Quantitative Performance Comparison

The following table summarizes the quantitative performance of various analytical techniques for the quantification of adamantane and its derivatives based on published validation data.[1]

Analytical TechniqueAnalyte ExampleMatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (Recovery %)
GC-FID MemantineDrug Substance/Tablets> 0.99Not SpecifiedNot Specified< 2%98-102%
HPLC-UV Amantadine HClTablets> 0.9990.23 µg/mL0.69 µg/mL< 2%98.9-99.6%
GC-MS Adamantanone & DerivativesGeneral> 0.995[2]0.1 - 1 ng/mL[2]0.5 - 5 ng/mL[2]< 5%[2]80 - 115%[2]
LC-MS/MS AdamantaneHuman Plasma> 0.991 ng/mL1 - 1000 ng/mL (Linear Range)[3]< 15%85-115%
qNMR AdamantanonePure SubstanceNot ApplicableNot SpecifiedNot Specified< 1%> 98%

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

Gas Chromatography-Flame Ionization Detector (GC-FID)

This method is well-suited for the analysis of volatile and thermally stable adamantane derivatives in simple matrices like pharmaceutical formulations.[1]

  • Sample Preparation: A specific amount of the pure drug or powdered tablets is dissolved in a suitable solvent. An internal standard, such as gabapentin, is added to improve precision.[1]

  • Instrumentation: [1]

    • GC System: Agilent 6890N or equivalent with a Flame Ionization Detector (FID).

    • Column: DB-624 fused silica capillary column (30 m x 0.320 mm x 1.8 µm).

    • Carrier Gas: Nitrogen at a flow rate of 40 mL/min.

    • Injector Temperature: 270 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature: 300 °C (isothermal).

    • Injection Volume: 1 µL.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.[1]

High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV)

Due to the lack of a strong chromophore in the adamantane structure, a derivatization step is typically required for HPLC-UV analysis to enhance detection.[1]

  • Sample Preparation and Derivatization: An appropriate amount of powdered tablets is dissolved in the mobile phase, sonicated, and filtered. To a specific volume of the sample solution, a derivatizing agent such as (2-Napthoxy) Acetyl chloride is added. Memantine can be used as an internal standard.[1]

  • Instrumentation: [1]

    • HPLC System: Agilent 1100 series or equivalent with a UV detector.

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).

    • Mobile Phase: 0.02 M ammonium acetate buffer and methanol (12:88 v/v).

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 226 nm.

    • Injection Volume: 20 µL.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the derivatized amantadine to the internal standard against the concentration of amantadine.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification based on mass spectra, making it suitable for the analysis of volatile compounds like adamantanone.[2]

  • Sample Preparation: Accurately weigh approximately 10 mg of the adamantanone sample and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 100 µg/mL with the same solvent and filter through a 0.45 µm syringe filter before injection.[2]

  • Instrumentation: [2]

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split injection, e.g., 50:1 split ratio).

    • Oven Program: Initial Temperature: 70 °C, hold for 2 minutes, then ramp to a final temperature suitable for the analyte.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Impurity identification can be performed by comparing the mass spectra of unknown peaks with a spectral library (e.g., NIST).[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed, making it ideal for quantifying adamantane derivatives in complex biological matrices like human plasma.[3][4]

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 20 µL of a deuterated internal standard working solution (e.g., Adamantane-d16, 500 ng/mL in methanol). Add 400 µL of acetonitrile to precipitate proteins and vortex for 1 minute. Centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Instrumentation: [3]

    • LC System: Shimadzu Exion LC-20AD HPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 50 mm, 2.7 μm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.8 mL/min.

    • MS System: Triple quadrupole mass spectrometer (e.g., QTRAP 5500) or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Quantification: The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.[4]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[2]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the adamantane sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals. Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer an aliquot to a 5 mm NMR tube.[2]

  • Instrumentation:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Analysis: The purity of the adamantane sample is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the pure internal standard, taking into account the number of protons and molecular weights of both the analyte and the standard.[5]

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows and logical relationships for the quantification of adamantane derivatives.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve add_is Add Internal Standard dissolve->add_is inject Inject into GC add_is->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

GC-FID Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve & Sonicate start->dissolve filter Filter dissolve->filter derivatize Derivatization filter->derivatize add_is Add Internal Standard derivatize->add_is inject Inject into HPLC add_is->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

HPLC-UV Experimental Workflow with Derivatization

LC_MS_MS_Bioanalysis_Workflow cluster_prep Sample Preparation (Biofluid) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Aliquot Plasma add_is Add Deuterated IS start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Area Ratio detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

LC-MS/MS Bioanalytical Workflow

Technique_Selection_Logic node_tech GC-FID / GC-MS start Start: Adamantane Quantification Need matrix Sample Matrix? start->matrix purity Primary Purity Assessment? start->purity sensitivity Sensitivity Requirement? matrix->sensitivity Complex/Biofluid volatility Analyte Volatility & Thermal Stability? matrix->volatility Simple sensitivity->node_tech High sensitivity->node_tech Moderate node_tech2 HPLC-UV (with derivatization) sensitivity->node_tech2 Moderate node_tech3 LC-MS/MS sensitivity->node_tech3 High volatility->node_tech High volatility->node_tech Low volatility->node_tech High volatility->node_tech2 Low node_tech4 qNMR purity->node_tech4

Logical Flow for Analytical Technique Selection

References

A Head-to-Head Comparison of 2-Aminoadamantane Hydrochloride (Amantadine) and Rimantadine for Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two structurally related adamantane derivatives: 2-aminoadamantane hydrochloride (commonly known as amantadine hydrochloride) and its α-methyl derivative, rimantadine hydrochloride. Both have been historically significant in the management of influenza A virus infections. This document synthesizes in vitro efficacy, pharmacokinetic profiles, and clinical safety data to offer an objective resource for research and development.

Executive Summary

Amantadine and rimantadine are antiviral agents that target the M2 proton ion channel of the influenza A virus, a crucial protein for viral replication. By blocking this channel, they inhibit the uncoating of the virus and the subsequent release of its genetic material into the host cell. While their mechanism of action is identical, experimental data consistently demonstrates that rimantadine possesses greater in vitro potency against susceptible influenza A strains. Furthermore, significant differences in their pharmacokinetic profiles contribute to a more favorable safety profile for rimantadine, with a notably lower incidence of central nervous system (CNS) side effects. It is critical to note, however, that the emergence of widespread resistance, particularly due to the S31N mutation in the M2 protein, has significantly curtailed the clinical utility of both drugs against currently circulating influenza A strains.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of the two compounds.

Table 1: In Vitro Antiviral Activity and Cytotoxicity
CompoundVirus StrainCell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Amantadine HClInfluenza A/H3N2MDCK12.5> 100> 8
Rimantadine HClInfluenza A/H3N2MDCK10.0> 100> 10

Data sourced from a comparative in vitro analysis.[1] A higher Selectivity Index (CC50/IC50) indicates a more favorable safety profile.

Table 2: Comparative Single-Dose Pharmacokinetics in Adults
ParameterAmantadine HClRimantadine HCl
Peak Plasma Concentration (Cmax)0.65 ± 0.22 µg/mL0.25 ± 0.06 µg/mL
Plasma Elimination Half-Life (t½)16.7 ± 7.7 hours36.5 ± 15 hours
Dose Excreted Unchanged in Urine45.7 ± 15.7%0.6 ± 0.8%

Data from a randomized, crossover study in young and elderly adults following a single 200 mg oral dose.[1][2]

Table 3: Incidence of Adverse Effects in Clinical Trials (300 mg/day)
Adverse Effect CategoryAmantadine HClRimantadine HCl
Central Nervous System Symptoms33%9%
Sleep Disturbance39%13%
Gastrointestinal Symptoms19.5%16.0%

Data from a double-blind, placebo-controlled study in healthy adults.[3][4]

Mechanism of Action: M2 Proton Channel Inhibition

Both amantadine and rimantadine function by blocking the M2 proton channel of the influenza A virus.[5] This channel is a tetrameric protein that, when activated by the low pH of the endosome, allows protons to enter the virion.[6] This acidification process is essential for the dissociation of the viral ribonucleoproteins (vRNPs) from the matrix protein (M1), a critical step known as viral uncoating. By physically occluding the pore of the M2 channel, these drugs prevent this influx of protons, thereby halting the viral replication cycle at an early stage.

Mechanism of M2 Proton Channel Inhibition cluster_0 Host Cell Endosome (Low pH) cluster_1 Inhibition Pathway Virus_Entry Influenza A Virus Enters Host Cell via Endocytosis M2_Activation Low pH Activates M2 Proton Channel Virus_Entry->M2_Activation Proton_Influx Protons (H+) Enter Virion M2_Activation->Proton_Influx M2_Block Binds to and Blocks M2 Channel Pore Uncoating Viral RNA Released into Cytoplasm (Replication) Proton_Influx->Uncoating Drug Amantadine / Rimantadine Drug->M2_Block No_Influx Proton Influx Prevented M2_Block->No_Influx No_Uncoating Viral Uncoating Inhibited (Replication Halted) No_Influx->No_Uncoating

Caption: Mechanism of action of amantadine and rimantadine.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Plaque Reduction Assay (for IC50 Determination)

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

  • Cell Culture and Virus Preparation: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer. A stock of a susceptible influenza A virus strain is serially diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

  • Drug Treatment and Infection: The cell culture medium is removed, and the monolayers are washed with phosphate-buffered saline (PBS). Serial dilutions of amantadine and rimantadine are prepared in a serum-free medium containing trypsin (to facilitate viral entry). The diluted drugs are added to the respective wells. The virus inoculum is then added to each well, and the plates are incubated for 1 hour to allow for viral adsorption.

  • Overlay and Incubation: After the adsorption period, the inoculum is removed. The cell monolayers are then overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the respective drug concentrations. This restricts the spread of the virus to adjacent cells. The plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.[2]

  • Plaque Visualization and Counting: The cell monolayers are fixed with a solution like 4% formaldehyde and stained with 0.1% crystal violet. Plaques, which are clear zones where cells have been lysed by the virus, are then counted.[1]

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration and calculating the concentration at which a 50% reduction is observed compared to the virus control.[1]

Cytotoxicity Assay (for CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability. The MTT assay is a common method.

  • Cell Seeding: MDCK cells are seeded in a 96-well plate at a density that ensures they are in an exponential growth phase during the assay.

  • Compound Exposure: The cells are treated with serial dilutions of amantadine and rimantadine and incubated for a period that typically matches the duration of the antiviral assay (e.g., 48-72 hours). Control wells with untreated cells are included.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 1-4 hours at 37°C. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability (relative to the untreated controls) against the compound concentration and determining the concentration that results in 50% viability.

Experimental Workflow for In Vitro Antiviral Screening cluster_0 Antiviral Assay (Plaque Reduction) cluster_1 Cytotoxicity Assay (MTT) Start Start: Seed MDCK Cells in Plates Infect Infect Cells with Influenza A Virus Start->Infect Treat_Cyto Add Serial Dilutions of Amantadine/Rimantadine Start->Treat_Cyto Treat_Antiviral Add Serial Dilutions of Amantadine/Rimantadine Infect->Treat_Antiviral Overlay Apply Semi-Solid Overlay Treat_Antiviral->Overlay Incubate_Plaque Incubate (2-3 days) Overlay->Incubate_Plaque Stain Fix, Stain, and Count Plaques Incubate_Plaque->Stain Calculate_IC50 Calculate IC50 Stain->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Calculate_IC50->Calculate_SI Combine Incubate_Cyto Incubate (2-3 days) Treat_Cyto->Incubate_Cyto Add_MTT Add MTT Reagent Incubate_Cyto->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 Calculate_CC50->Calculate_SI Combine

References

Reproducibility in 2-Aminoadamantane Hydrochloride Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is the bedrock of progress. This guide provides a comparative analysis of the reproducibility of research concerning 2-Aminoadamantane hydrochloride, a cornerstone of the adamantane class of compounds. By examining the consistency of findings across synthesis, pharmacological activity, and clinical applications, this guide aims to offer a clear perspective on the reliability of data in this field.

This compound, widely known as amantadine, has a rich history as both an antiviral and an anti-Parkinson's agent.[1][2] Its unique cage-like structure has made it a subject of extensive research, leading to the development of numerous derivatives.[3] This guide will delve into the reproducibility of key findings related to this important molecule, presenting data in a structured format to facilitate comparison and critical evaluation.

Synthesis: Consistent Pathways with Varying Yields

The synthesis of this compound is well-established, with multiple routes reported in the literature. The reproducibility of these synthetic methods is generally high in terms of obtaining the target compound, though reported yields can vary. The most common synthetic strategies involve the Ritter reaction or direct amination of adamantane precursors.[4]

A comparative summary of different synthetic approaches is presented in Table 1. These methods have been independently reported by various research groups, demonstrating the general reliability of the synthetic chemistry.[4][5][6][7][8] The characterization of the final product is consistently achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring the identity and purity of the synthesized compound.[5][7]

Starting MaterialKey Reagents and ConditionsOverall Yield (%)Reference
Adamantane1. Nitration or Bromination2. Ritter-type reaction (H2SO4, CH3CN)3. Hydrolysis (NaOH)4. Salt formation (HCl)48-58%[6]
1-Bromoadamantane1. Acetylamide, H2SO4 (one-pot)2. Hydrolysis (NaOH)3. Salt formation (HCl)74%[7][8]
Adamantane1. Ritter-type reaction (HNO3, CH3CN, microwave)2. Hydrolysis (NaOH, microwave)3. Salt formation (HCl)71%[6]
1-BromoadamantaneUrea, Methanol, TBAI (phase transfer catalyst), HCl (one-pot)High (not quantified)[4]
1-BromoadamantaneFormamide, H2SO4, then aq. HCl (one-pot)Not specified[5]

Table 1: Comparison of Synthetic Methods for this compound. This table summarizes various reported synthetic routes, highlighting the starting materials, key reagents, and overall yields. The consistency in the synthetic strategies across different publications underscores the reproducibility of the chemical synthesis.

A generalized workflow for the synthesis of this compound via the Ritter reaction is depicted below.

Adamantane Adamantane Intermediate1 1-Bromoadamantane or 1-Nitroadamantane Adamantane->Intermediate1 Bromination or Nitration Intermediate2 N-(1-adamantyl)acetamide Intermediate1->Intermediate2 Ritter Reaction (CH3CN, H2SO4) Amantadine_base 1-Aminoadamantane (Amantadine base) Intermediate2->Amantadine_base Hydrolysis (e.g., NaOH) Amantadine_HCl Amantadine Hydrochloride Amantadine_base->Amantadine_HCl Salt Formation (HCl)

A generalized synthetic workflow for this compound.

Pharmacological Activity: A Consistent Mechanism with Evolving Understanding

The primary mechanism of antiviral action for amantadine against influenza A is the blockade of the M2 proton ion channel, which is crucial for viral uncoating and replication.[1][9][10][11] This finding has been consistently reported and is a cornerstone of its antiviral pharmacology. However, the emergence of resistant strains with mutations in the M2 channel has diminished its clinical utility for this indication.[12][13][14]

In the context of Parkinson's disease, the mechanism is more complex and less definitively understood, though it is believed to involve the potentiation of dopaminergic neurotransmission, NMDA receptor antagonism, and potential anticholinergic effects.[1][10][11] The multifaceted nature of its action in the central nervous system makes direct replication of all aspects of its pharmacological profile challenging.

Research into novel aminoadamantane derivatives has shown reproducible in vitro activity against various influenza strains, including some resistant to amantadine.[12][13][14][15][16][17][18] These studies often employ standardized virological assays, lending confidence to the reproducibility of the screening results.

The signaling pathway below illustrates the established antiviral mechanism of action of this compound against Influenza A.

cluster_virus Influenza A Virus cluster_cell Host Cell M2_channel M2 Proton Channel Viral_RNA Viral RNA M2_channel->Viral_RNA Acidification enables uncoating Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Release into Endosome Endosome Replication Viral Replication Cytoplasm->Replication Amantadine 2-Aminoadamantane HCl (Amantadine) Block Blockade Amantadine->Block Protons H+ (Protons) Protons->M2_channel Influx Block->M2_channel No_Uncoating Inhibition of Viral Uncoating Block->No_Uncoating No_Uncoating->Viral_RNA Prevents release

Antiviral mechanism of this compound.

Clinical Findings: Established Efficacy with Some Inconsistencies

The clinical efficacy of amantadine for Parkinson's disease, particularly for treating dyskinesia, is well-documented.[1] However, the reproducibility of its effectiveness for other neurological conditions is less clear. For instance, a double-blind, placebo-controlled, cross-over trial on the use of intravenous amantadine for freezing of gait in Parkinson's disease did not demonstrate efficacy compared to a placebo. This highlights the importance of robust clinical trial design in confirming therapeutic applications.

In the realm of infectious diseases, while historically effective against influenza A, the widespread resistance has led to recommendations against its use for this purpose.[1] More recently, there has been some investigation into its potential application for COVID-19, though clinical trial results are needed to establish reproducible efficacy.[19]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are representative methodologies for key experiments cited in the literature.

General Protocol for Synthesis of N-(1-Adamantyl)acetamide (a key intermediate):

  • In a round-bottom flask, dissolve adamantane in acetonitrile.

  • Add nitric acid to the solution.

  • Heat the reaction mixture using microwave radiation at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 3 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using NMR, IR, and MS to confirm its identity and purity.[6]

General Protocol for Antiviral Activity Assay (Plaque Reduction Assay):

  • Culture susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in appropriate media.

  • Infect the cell monolayers with a standardized amount of influenza virus.

  • After a viral adsorption period, remove the inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., this compound).

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix and stain the cells to visualize the plaques.

  • Count the number of plaques at each drug concentration and calculate the 50% inhibitory concentration (IC50).[16]

The workflow for a typical in vitro antiviral screening assay is outlined in the diagram below.

Start Start: Prepare Host Cell Culture Infection Infect Cells with Virus Start->Infection Treatment Add Test Compound (e.g., 2-Aminoadamantane HCl) at various concentrations Infection->Treatment Incubation Incubate for Plaque Formation Treatment->Incubation Staining Fix and Stain Cells Incubation->Staining Analysis Count Plaques and Calculate IC50 Staining->Analysis End End: Determine Antiviral Activity Analysis->End

Workflow for an in vitro antiviral activity assay.

Conclusion

The research surrounding this compound demonstrates a high degree of reproducibility in its chemical synthesis, with various reliable methods reported. The fundamental antiviral mechanism of action is also well-established and consistently cited. However, the reproducibility of its pharmacological effects in more complex systems, such as the central nervous system, and the clinical efficacy for various indications show more variability. The emergence of viral resistance underscores the dynamic nature of drug efficacy and the need for ongoing research and replication studies. For researchers and drug developers, it is crucial to critically evaluate the specific experimental context and consider the evolution of scientific understanding when building upon existing findings in the field of adamantane chemistry and pharmacology.

References

Safety Operating Guide

Proper Disposal of 2-Aminoadamantane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of 2-Aminoadamantane Hydrochloride

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, procedural framework for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

I. Hazard Assessment and Safety Precautions

This compound is a hazardous substance requiring careful handling.[1] It is harmful if swallowed, can cause severe skin burns and eye damage, and is suspected of posing risks to fertility and unborn children.[2][3] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes and dust, preventing severe eye irritation and damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact, which can cause severe burns and irritation.[1][2]
Body Protection A laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection A dust respirator should be used if there is a risk of generating dust.[4]Prevents inhalation of the compound, which is corrosive to the respiratory tract.[2][3]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Cleanup Procedure: Use dry cleanup procedures to avoid generating dust.[1] Gently sweep up the spilled solid and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and emergency responders.[1]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Professional Cleanup: Do not attempt to clean up a large spill without specialized training and equipment. A self-contained breathing apparatus may be required.[4]

III. Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][5] Direct disposal into drains or regular trash is strictly prohibited.[6] While chemical neutralization of amine hydrochlorides with a weak base is a known chemical reaction, it is not recommended as a routine disposal method in a laboratory setting without specific, validated protocols and institutional approval. The primary responsibility of laboratory personnel is the safe collection, segregation, and labeling of the waste for professional disposal.

Waste Collection and Segregation:

  • Designated Waste Container: Collect all waste containing this compound (including contaminated labware, PPE, and spill cleanup materials) in a dedicated, compatible, and clearly labeled hazardous waste container. Suitable containers are typically made of glass or polyethylene.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Incompatible materials can lead to dangerous reactions.

Waste Container Labeling and Storage:

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[1]

  • Secure Storage: Keep the waste container tightly sealed except when adding waste.[1] Store the container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility. This area should be well-ventilated, secure, and away from heat or ignition sources.

Arranging for Disposal:

  • Contact EHS: Liaise with your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.

IV. Decontamination Procedures

All laboratory equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the contaminated items with an appropriate solvent, such as ethanol or acetone, to dissolve any residual compound. Collect this rinsate as hazardous waste.

  • Secondary Wash: Following the solvent rinse, wash the equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

V. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of the disposal process for this compound.

A Start: Handling of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B J Spill Occurs A->J C Waste Generation (Unused chemical, contaminated items) B->C D Segregate Waste into a Designated, Compatible Container C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Store Securely in a Designated Satellite Accumulation Area E->F G Contact Institutional EHS for Waste Pickup F->G H Professional Disposal (e.g., Incineration) G->H I End: Decontaminate Work Area and Equipment H->I J->C No K Follow Spill Management Protocol J->K Yes K->D

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoadamantane hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Aminoadamantane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.